molecular formula C19H23Cl3N2O2 B8175922 Cetirizine Impurity B dihydrochloride CAS No. 1000690-91-4

Cetirizine Impurity B dihydrochloride

Cat. No.: B8175922
CAS No.: 1000690-91-4
M. Wt: 417.8 g/mol
InChI Key: LSPZEDLYSAUAQV-UHFFFAOYSA-N
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Description

Cetirizine Impurity B dihydrochloride is a useful research compound. Its molecular formula is C19H23Cl3N2O2 and its molecular weight is 417.8 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2.2ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;;/h1-9,19H,10-14H2,(H,23,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPZEDLYSAUAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000690-91-4
Record name 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of Cetirizine Impurity B dihydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cetirizine (B192768) Impurity B Dihydrochloride (B599025)

This guide provides a comprehensive overview of Cetirizine Impurity B Dihydrochloride, a known impurity in the synthesis of the second-generation antihistamine, Cetirizine. It is intended for researchers, scientists, and professionals in drug development and quality control, offering detailed information on its chemical identity, properties, and analytical methodologies.

Chemical Identity and Structure

This compound, identified by the CAS number 1000690-91-4, is a process-related impurity of Cetirizine.[][2][3] Its chemical name is 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride.[4][5] The structure is closely related to the parent drug, Cetirizine, but lacks the ethoxy group in the side chain attached to the piperazine (B1678402) ring.

The molecular formula of the dihydrochloride salt is C₁₉H₂₁ClN₂O₂·2HCl, corresponding to a molecular weight of 417.76 g/mol .[][4][6]

Physicochemical Properties

This compound is typically a white to pale beige solid.[] It is known to be hygroscopic, necessitating storage under an inert atmosphere to prevent moisture absorption.[][2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1000690-91-4[][4][6]
Molecular Formula C₁₉H₂₃Cl₃N₂O₂[]
Molecular Weight 417.76 g/mol [][2][4][6]
Appearance White to Pale Beige Solid[]
Purity ≥98%[]
Boiling Point 489.20 °C[6]
Solubility Slightly soluble in DMSO, Methanol, Water.[][][2]
Storage -20 °C under inert atmosphere or 2°C - 8°C.[][6][][6]
Hygroscopicity Hygroscopic[][2]

Structural Relationship to Cetirizine

Cetirizine Impurity B is a derivative of the main Cetirizine molecule. The structural difference lies in the side chain connected to the piperazine nitrogen. In Cetirizine, this is a (2-ethoxy)acetic acid group, whereas in Impurity B, it is a simpler acetic acid group. This relationship is visualized in the diagram below.

G cluster_cetirizine Cetirizine cluster_impurity Cetirizine Impurity B Cetirizine Structure: (C₂₁H₂₅ClN₂O₃) SideChain_C -[CH₂]-O-[CH₂]-COOH (Ethoxy Acetic Acid Group) ImpurityB Structure: (C₁₉H₂₁ClN₂O₂) SideChain_I -[CH₂]-COOH (Acetic Acid Group) Core Common Core Structure: 1-[(4-chlorophenyl)phenylmethyl]piperazine Core->Cetirizine Addition of Ethoxy Acetic Acid Side Chain Core->ImpurityB Addition of Acetic Acid Side Chain

Figure 1: Structural relationship between Cetirizine and Impurity B.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The detection and quantification of Cetirizine Impurity B in pharmaceutical formulations are critical for quality control. A validated HPLC method is commonly employed for this purpose.[7][8]

Experimental Protocol: HPLC for Impurity Profiling

This protocol is adapted from published methods for the analysis of Cetirizine and its related impurities.[7][8]

  • Chromatographic System:

    • Column: Hypersil BDS C18, 5 µm particle size, 250 mm x 4.6 mm.[8]

    • Detector: UV detector set at a wavelength of 230 nm.[7][8]

    • Flow Rate: 1.0 mL/min.[8]

  • Mobile Phase Preparation:

    • Prepare a solution of 0.05 M potassium dihydrogen phosphate (B84403).

    • The mobile phase is a mixture of 0.05 M potassium dihydrogen phosphate buffer, acetonitrile (B52724), methanol, and tetrahydrofuran (B95107) in a volumetric ratio of 60:25:10:5.[7]

    • Adjust the final pH of the mobile phase to 5.5.[7][8]

    • Degas and filter the mobile phase before use.

  • Standard and Sample Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve 5 mg of Cetirizine Impurity B reference standard in 200 mL of the mobile phase. Further dilute this solution 10-fold with the mobile phase to achieve the working concentration.[7]

    • Sample Solution: Prepare a solution of the Cetirizine drug substance at a concentration of 2 mg/mL in a suitable diluent (e.g., a 1:1 v/v mixture of acetonitrile and a buffer).[9]

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Identify the peak corresponding to Impurity B in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the impurity based on the peak area response.

The general workflow for this analytical procedure is illustrated in the following diagram.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Phosphate Buffer, ACN, MeOH, THF) Equilibrate Equilibrate System MobilePhase->Equilibrate StandardSol Prepare Impurity B Standard Solution Inject Inject Solutions StandardSol->Inject SampleSol Prepare Cetirizine Sample Solution SampleSol->Inject Equilibrate->Inject Run Chromatographic Run (UV Detection @ 230 nm) Inject->Run Identify Identify Peak by Retention Time Run->Identify Quantify Quantify Impurity (Peak Area) Identify->Quantify Report Report Results Quantify->Report

Figure 2: General workflow for HPLC analysis of Cetirizine Impurity B.

Synthesis and Formation

Cetirizine Impurity B is a process-related impurity, meaning it is typically formed during the synthesis of Cetirizine dihydrochloride.[3] Its presence is often difficult to eliminate through downstream processing and purification steps.[10][11] The formation of this impurity is a key consideration in the development and optimization of synthetic routes for Cetirizine to ensure the final active pharmaceutical ingredient (API) meets regulatory purity standards.[12]

References

Physicochemical Properties of Cetirizine Impurity B Dihydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a potent second-generation H1-receptor antagonist, is widely used in the management of allergic disorders.[][2] As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Cetirizine Impurity B, chemically known as 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid, is a known impurity of Cetirizine.[][3] This technical guide provides a comprehensive overview of the physicochemical properties of its dihydrochloride (B599025) salt, Cetirizine Impurity B dihydrochloride. Understanding these properties is essential for the development of analytical methods, formulation studies, and ensuring drug quality.

Chemical Identity

IdentifierValue
IUPAC Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride[3]
Synonyms 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride, De(carboxymethoxy)Cetirizine Acetic Acid Dihydrochloride, Levocetirizine Impurity 3 DiHCl[]
CAS Number 1000690-91-4[][3][4]
Molecular Formula C₁₉H₂₁ClN₂O₂·(HCl)₂[4] or C₁₉H₂₃Cl₃N₂O₂[]
Molecular Weight 417.76 g/mol [][4]
Chemical Structure

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for predicting its behavior in various pharmaceutical processes.

PropertyValueSource
Appearance White to Pale Beige Solid[]BOC Sciences
Melting Point > 168 °C (decomposition)[]BOC Sciences
Boiling Point 489.20 °C (Predicted)Biosynth
Solubility Slightly soluble in DMSO, Methanol, Water[]BOC Sciences
pKa Not experimentally determined. Based on the chemical structure, the molecule possesses a carboxylic acid group and two basic nitrogen atoms within the piperazine (B1678402) ring, suggesting it will have both acidic and basic pKa values.-
Hygroscopicity Hygroscopic[]BOC Sciences

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standardized methodologies, such as those outlined in the United States Pharmacopeia (USP) or other relevant pharmacopeias, can be applied.

Melting Point Determination

The melting point is a critical indicator of purity. A capillary melting point apparatus can be used for this determination.

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate. The temperature range over which the substance melts is recorded. For a substance that decomposes, the temperature at which decomposition begins is noted.

Solubility Determination

Solubility is a key parameter influencing bioavailability and formulation design. A common method for determining solubility is the shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Analysis: The suspension is filtered, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique for assessing the purity of pharmaceutical compounds and separating impurities.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column is often suitable.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol).

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230 nm).[5]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • A standard solution of this compound of known concentration is prepared in a suitable diluent.

    • The sample to be analyzed is also dissolved in the same diluent to a similar concentration.

  • Analysis: The standard and sample solutions are injected into the HPLC system, and the resulting chromatograms are analyzed to determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the relationship between Cetirizine and its Impurity B, as well as a typical experimental workflow for the analysis of this impurity.

cluster_0 Chemical Relationship Cetirizine Cetirizine ImpurityB Cetirizine Impurity B Cetirizine->ImpurityB Potential Degradation or Synthetic Byproduct

Caption: Logical relationship between Cetirizine and Impurity B.

cluster_1 Impurity Analysis Workflow start Obtain Sample (Cetirizine API or Formulation) prep Sample Preparation (Dissolution & Dilution) start->prep hplc HPLC Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data analysis Data Analysis (Peak Integration & Quantification) data->analysis report Report Results (Purity Profile) analysis->report

Caption: Experimental workflow for the analysis of Cetirizine Impurity B.

Storage and Stability

This compound is reported to be hygroscopic.[] Therefore, it should be stored in a well-closed container, protected from moisture. Recommended storage conditions are typically at -20°C under an inert atmosphere to prevent degradation.[]

Safety Information

According to available data, this compound has a GHS hazard classification of H302, indicating that it is harmful if swallowed.[] Appropriate personal protective equipment should be used when handling this compound in a laboratory setting.

Conclusion

This technical guide provides a consolidated source of information on the physicochemical properties of this compound. The data presented, including its chemical identity, physical constants, and solubility, are crucial for analytical method development, quality control, and formulation activities in the pharmaceutical industry. The outlined experimental protocols and workflow diagrams offer a practical framework for researchers and scientists working with this specific impurity. As with any pharmaceutical impurity, a thorough understanding of its properties is paramount for ensuring the overall quality and safety of the final drug product.

References

Origin and formation of Cetirizine Impurity B in drug synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Origin and Formation of Cetirizine (B192768) Impurity B in Drug Synthesis

Introduction

Cetirizine, a potent second-generation H1 histamine (B1213489) receptor antagonist, is widely used for the management of various allergic conditions.[1] As with any pharmaceutical active ingredient, ensuring its purity is paramount to guarantee safety and efficacy. Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying, quantifying, and controlling impurities that may arise during synthesis.

This technical guide provides a detailed examination of Cetirizine Impurity B, a known process-related impurity. We will delve into its chemical identity, mechanism of formation during the synthesis of Cetirizine, analytical methodologies for its detection, and strategies for its control. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical industry.

Chemical Identity of Cetirizine Impurity B

Cetirizine Impurity B is chemically known as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid .[2][3] It is also referred to as Cetirizine Acetic Acid.[3]

Key Structural Information:

  • Molecular Formula: C₁₉H₂₁ClN₂O₂[2][3]

  • Molecular Weight: 344.84 g/mol [3]

  • CAS Number: 113740-61-7 (Free Base)[2][3][4]

Structurally, Impurity B differs from the active pharmaceutical ingredient (API), Cetirizine, by the absence of the ethoxy group (-CH₂-CH₂-O-) in the side chain attached to the piperazine (B1678402) ring.

Origin and Formation Pathway

Cetirizine Impurity B is a process-related impurity, meaning it is typically formed as a byproduct during the synthesis of Cetirizine. The primary cause of its formation is the presence of a reactive contaminant in the starting materials used for the synthesis of the Cetirizine side chain.

The synthesis of Cetirizine involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine (the core piperazine intermediate) with a reagent that provides the -(CH₂)₂-O-CH₂-COOH side chain, such as 2-(2-chloroethoxy)acetic acid or its sodium salt.

Cetirizine Impurity B is formed when the same piperazine intermediate reacts with a haloacetic acid (e.g., chloroacetic acid or bromoacetic acid) or its corresponding ester. This haloacetic acid is often a starting material or a residual impurity in the synthesis of the 2-(2-chloroethoxy)acetic acid reagent. If not adequately removed, it competes with the intended reagent, leading to the formation of Impurity B.

G cluster_reactions Reaction Pathways start_mat Starting Materials intermediate Piperazine Intermediate start_mat->intermediate Synthesis reagent Side-Chain Reagent (e.g., Sodium 2-(2-chloroethoxy)acetate) start_mat->reagent Synthesis main_reaction Main Synthesis Reaction (N-Alkylation) intermediate->main_reaction side_reaction Side Reaction intermediate->side_reaction reagent->main_reaction impurity_reagent Impurity in Reagent (e.g., Sodium Chloroacetate) impurity_reagent->reagent Present as contaminant impurity_reagent->side_reaction api Cetirizine (API) main_reaction->api impurity_b Cetirizine Impurity B side_reaction->impurity_b

Caption: Logical relationship of Impurity B formation.

The specific chemical reaction is illustrated below.

G piperazine 1-[(4-chlorophenyl)phenylmethyl]piperazine impurity_b Cetirizine Impurity B piperazine->impurity_b  + piperazine->impurity_b Alkylation (Side Reaction) haloacetic_acid Haloacetic Acid (e.g., Chloroacetic Acid) haloacetic_acid->impurity_b Alkylation (Side Reaction)

Caption: Synthetic pathway for Cetirizine Impurity B.

Control of this impurity, therefore, hinges on stringent quality control of the raw materials, particularly the side-chain precursor, to ensure it is free from significant levels of haloacetic acids.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the detection and quantification of Cetirizine Impurity B. Several HPLC methods have been developed and validated for the analysis of Cetirizine and its related substances.[5][6]

Experimental Protocols

Below are summaries of typical HPLC methods employed for impurity profiling of Cetirizine.

Method 1: USP Monograph Approach The United States Pharmacopeia (USP) provides standardized procedures for Cetirizine Hydrochloride analysis.[7]

  • Sample Preparation: A test solution of Cetirizine HCl (e.g., 2 mg/mL) is prepared using a diluent, which is often a mixture of the mobile phase components.[7]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector is used.

  • Column: L3 packing, such as Shim-pack™ UC-Sil (250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A mixture of Acetonitrile, Water, and 1M Sulfuric Acid (e.g., 93:6.6:0.4 v/v/v).[7]

  • Detection: UV detection at a specified wavelength (typically 230 nm).[5]

  • Quantification: Impurity levels are typically determined using an external standard or by area percentage relative to the main Cetirizine peak.

Method 2: Ion-Pair or Reversed-Phase HPLC Alternative methods often use different stationary and mobile phases to achieve optimal separation.

  • Sample Preparation: Standard and sample solutions are prepared by accurately weighing the substance and dissolving it in the mobile phase.[5][6]

  • Chromatographic System: HPLC system with UV detector.

  • Column: C18 column, such as Hypersil BDS C18 (250 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A buffered aqueous-organic mixture. For example, a mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5 v/v/v/v) with pH adjusted to 5.5.[5]

  • Flow Rate: Typically 1.0 mL/min.[5][6]

  • Detection: UV at 230 nm.[5][6]

Summary of HPLC Conditions
ParameterMethod 1 (USP-like)Method 2 (Reversed-Phase)
Column Type L3 (e.g., Shim-pack™ UC-Sil)[7]C18 (e.g., Hypersil BDS)[6]
Column Dimensions 250 x 4.6 mm, 5 µm[7]250 x 4.6 mm, 5 µm[6]
Mobile Phase ACN:H₂O:1M H₂SO₄ (93:6.6:0.4)[7]0.05M KH₂PO₄:ACN:MeOH:THF (60:25:10:5)[5]
pH Not specified5.5[5]
Flow Rate Not specified (typically ~1.0 mL/min)1.0 mL/min[5][6]
Detection (UV) 230 nm[5]230 nm[5][6]
Column Temperature Ambient or controlled (e.g., 40 °C)[8]Ambient

Analytical Workflow Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_node prep_node hplc_node hplc_node data_node data_node report_node report_node s1 Weigh Cetirizine Drug Substance s2 Dissolve in Diluent (e.g., Mobile Phase) s1->s2 s3 Filter Solution s2->s3 h1 Inject Sample into HPLC System s3->h1 h2 Chromatographic Separation on Column h1->h2 h3 UV Detection at 230 nm h2->h3 d1 Integrate Chromatogram Peaks h3->d1 d2 Identify Impurity B Peak (based on retention time) d1->d2 d3 Calculate Area % or Concentration d2->d3 d3->report_node Final Report

Caption: HPLC workflow for Impurity B detection.

Quantitative Data and Acceptance Criteria

The acceptable limit for any given impurity is dictated by regulatory bodies and is typically outlined in the relevant pharmacopeial monograph (e.g., USP, EP). For process-related impurities, levels are often controlled to be as low as reasonably practicable.

One study identified a process-related unknown impurity in Cetirizine dihydrochloride (B599025) in the range of 0.1-0.15%.[9] While this was not explicitly identified as Impurity B, it provides a general indication of the levels at which process impurities can be present. Regulatory guidelines, such as those from the ICH, generally set a reporting threshold of 0.05% and an identification threshold of 0.10% or 0.15% for impurities in new drug substances, depending on the maximum daily dose.

ParameterValue/RangeReference
Observed Level (Process Impurity) 0.1 - 0.15%[9]
ICH Reporting Threshold (Typical) ≥ 0.05%General ICH Guidelines
ICH Identification Threshold (Typical) ≥ 0.10%General ICH Guidelines

Conclusion

Cetirizine Impurity B, or (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid, is a known process-related impurity formed during the synthesis of Cetirizine. Its origin is primarily linked to the presence of haloacetic acid contaminants in the reagents used for side-chain addition. The formation of this impurity can be effectively controlled by implementing strict quality control measures on starting materials. Robust and validated analytical methods, predominantly HPLC, are essential for the accurate detection and quantification of Impurity B, ensuring that the final drug substance meets the stringent purity requirements set forth by regulatory authorities.

References

The Genesis of Impurity B in Cetirizine: A Technical Guide to its Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation pathways of Cetirizine (B192768) Impurity B, a critical process-related impurity in the synthesis of the widely used antihistamine, Cetirizine. This document elucidates the chemical reactions and experimental conditions that contribute to the emergence of this impurity, offering valuable insights for process optimization and quality control in pharmaceutical development.

Introduction to Cetirizine and its Impurities

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent second-generation H1 histamine (B1213489) receptor antagonist. Its efficacy and favorable safety profile have made it a cornerstone in the management of allergic rhinitis and chronic urticaria. As with any pharmaceutical active ingredient, the purity of Cetirizine is paramount to its safety and therapeutic effectiveness. Regulatory bodies, such as the European Pharmacopoeia (EP), have established stringent limits for various impurities that may arise during the manufacturing process or through degradation.

Among these, Cetirizine EP Impurity B , chemically identified as 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid , is a significant process-related impurity.[1][2][3] Understanding the pathways leading to its formation is crucial for developing robust manufacturing processes that minimize its presence in the final drug substance.

Degradation Profile of Cetirizine

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4] Cetirizine has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress, to identify its degradation products.

Cetirizine is notably unstable under acidic and oxidative conditions.[5][6] Under acidic hydrolysis, significant degradation is observed, while it remains relatively stable in basic and neutral conditions.[4][6] Oxidative stress, typically induced by hydrogen peroxide, also leads to the formation of degradation products.[7][8] However, it is important to note that Impurity B is not a typical degradation product formed under these stress conditions. Instead, its origins are intricately linked to the synthetic route employed in the manufacturing of Cetirizine.

Synthetic Pathways of Cetirizine and the Formation of Impurity B

The formation of Impurity B is intrinsically tied to the specific chemical reactions and intermediates involved in the synthesis of Cetirizine. Several synthetic routes for Cetirizine have been reported, and the potential for Impurity B formation can vary depending on the chosen pathway.[9][10]

A common synthetic approach involves the alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a suitable two-carbon side chain containing a carboxylic acid or its precursor. One widely used method is the reaction of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a 2-chloroethoxyacetic acid derivative.[11]

The formation of Impurity B can be postulated to occur as a side reaction during this alkylation step. If the starting material for the side chain is not sufficiently pure and contains chloroacetic acid or a similar reactive species, a direct N-alkylation of the piperazine (B1678402) ring with a single acetic acid moiety can occur, leading to the formation of Impurity B.

Below is a diagram illustrating a plausible synthetic pathway for Cetirizine and the competing side reaction that leads to the formation of Impurity B.

G cluster_main Main Synthetic Pathway for Cetirizine cluster_impurity Side Reaction Pathway for Impurity B Formation Start_Main 1-[(4-chlorophenyl)(phenyl)methyl]piperazine Reagent_Main + 2-(2-chloroethoxy)acetic acid derivative Product_Main Cetirizine Start_Main->Product_Main Alkylation Start_Impurity 1-[(4-chlorophenyl)(phenyl)methyl]piperazine Reagent_Impurity + Chloroacetic acid (impurity in reagent) Product_Impurity Cetirizine Impurity B (2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid) Start_Impurity->Product_Impurity N-Alkylation (Side Reaction)

Figure 1: Proposed synthetic pathway for Cetirizine and the side reaction leading to Impurity B.

This diagram highlights that the presence of reactive impurities in the starting materials or reagents is a critical factor in the formation of Impurity B. Therefore, stringent quality control of all raw materials is essential to minimize the level of this impurity in the final product.

Experimental Protocols for Forced Degradation Studies

While Impurity B is primarily process-related, understanding the overall stability of Cetirizine is crucial. The following are representative experimental protocols for conducting forced degradation studies on Cetirizine dihydrochloride (B599025).

General Procedure

For each stress condition, a stock solution of Cetirizine dihydrochloride (e.g., 1 mg/mL) is prepared. Aliquots of this solution are then subjected to the specific stress conditions as detailed below. Samples are withdrawn at appropriate time intervals, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Acid Hydrolysis
  • Reagent: 0.1 M to 2 M Hydrochloric Acid (HCl)[4][5]

  • Conditions: Treat the drug solution with the acid solution and keep at elevated temperatures (e.g., 60-80°C) for a specified duration (e.g., up to 48 hours).[5][6]

Base Hydrolysis
  • Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH)[5]

  • Conditions: Treat the drug solution with the base solution and maintain at elevated temperatures (e.g., 60-80°C) for a defined period.[5]

Oxidative Degradation
  • Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂)[4]

  • Conditions: Expose the drug solution to the hydrogen peroxide solution at room temperature or slightly elevated temperatures for a set time.[4]

Thermal Degradation
  • Conditions: Expose the solid drug substance to dry heat (e.g., 60-105°C) in a hot air oven for a specified duration.[4]

Photolytic Degradation
  • Conditions: Expose the drug solution or solid substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period, as per ICH guidelines.[4]

The following diagram illustrates a typical workflow for a forced degradation study.

G Start Prepare Cetirizine Stock Solution Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidative Stress Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Sample Withdraw Samples at Time Intervals Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize/Dilute Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze End Identify and Quantify Degradation Products Analyze->End

Figure 2: General experimental workflow for a forced degradation study of Cetirizine.

Quantitative Data from Forced Degradation Studies

The extent of degradation of Cetirizine under various stress conditions has been quantified in several studies. The table below summarizes representative data from the literature.

Stress ConditionReagent/ParameterTemperatureDuration% Degradation of CetirizineReference
Acid Hydrolysis2 M HCl70-90°C-Unstable[5]
Acid Hydrolysis0.1 M HCl105°C-19%[4][12]
Base Hydrolysis0.1 M NaOH105°C-15%[4][12]
Base Hydrolysis5 M NaOH90°C48 hVery small loss[5]
Oxidative0.5% H₂O₂50-80°C-Unstable[5]
Oxidative33% H₂O₂Room Temp24 hSubstantial[4]
Photolytic (UV)UV Light--9%[4][12]
Thermal (Dry Heat)-105°C-3%[4][12]

Note: The percentage of degradation can vary significantly based on the exact experimental conditions.

Conclusion

The formation of Cetirizine Impurity B is a critical quality attribute that is primarily linked to the synthetic process rather than the degradation of the final drug substance. A thorough understanding of the synthetic route and the potential for side reactions, particularly the N-alkylation of the piperazine ring by reactive impurities in the starting materials, is essential for its control. While forced degradation studies are vital for assessing the overall stability of Cetirizine and identifying its degradation products, the focus for controlling Impurity B should be on the meticulous selection and quality control of raw materials and the optimization of the synthetic process. This technical guide provides the foundational knowledge for researchers and drug development professionals to address the challenge of Impurity B formation and ensure the production of high-quality Cetirizine.

References

A Comprehensive Technical Guide to Cetirizine Impurity B Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cetirizine (B192768) Impurity B Dihydrochloride (B599025), a known impurity of the second-generation antihistamine, cetirizine. This document details its chemical identity, physicochemical properties, and analytical methodologies for its identification and quantification.

Chemical Identity and Properties

Cetirizine Impurity B Dihydrochloride is chemically known as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid dihydrochloride.[1][2] It is recognized as a process-related impurity in the synthesis of cetirizine dihydrochloride.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid dihydrochloride[1][2][3][][5]
Synonyms De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride, (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride[][6]
CAS Number 1000690-91-4[1][2][3][][6]
Molecular Formula C₁₉H₂₁ClN₂O₂ · 2HCl[3][7]
Molecular Weight 417.76 g/mol [3][][6]
Appearance White to Pale Beige Solid[]
Solubility Slightly soluble in DMSO, Methanol, Water[]
Storage 2°C - 8°C under inert atmosphere[][6]

Analytical Characterization and Experimental Protocols

The identification and quantification of Cetirizine Impurity B are crucial for ensuring the quality and safety of cetirizine drug products. Various analytical techniques, primarily chromatographic methods, are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation and quantification of Cetirizine Impurity B from the active pharmaceutical ingredient (API) and other impurities.

Table 2: Exemplary HPLC Method Parameters for Cetirizine Impurity Analysis

ParameterConditionReference
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mm[8]
Mobile Phase 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5[8]
Flow Rate 1.0 mL/min[8]
Detection UV at 230 nm[8]
Injection Volume 20 µL
Column Temperature Ambient

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to achieve a final concentration within the linear range of the method (e.g., 1-4 µg/mL).[8]

  • Sample Preparation: Accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase. For tablet formulations, crush the tablets and extract the drug and impurities with the mobile phase, followed by sonication and filtration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the peak corresponding to Cetirizine Impurity B based on its retention time relative to the standard. Quantify the impurity by comparing its peak area to that of the reference standard. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification and characterization of impurities.

Table 3: Exemplary LC-MS Method Parameters

ParameterConditionReference
LC System Shimadzu i-series LC-2050[9]
Column C18 column
Mobile Phase Gradient elution with a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile
MS Detector High-Resolution Mass Spectrometer (HRMS)[10]
Ionization Mode Electrospray Ionization (ESI), positive mode
Scan Mode Full scan data-dependent MS/MS[10]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare the sample as described for HPLC analysis, using a mobile phase compatible with MS detection.

  • LC Separation: Inject the sample into the LC system to separate the components.

  • MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Acquire full scan mass spectra to determine the molecular weight of the impurity.

  • MS/MS Fragmentation: Perform data-dependent MS/MS scans on the ion of interest to obtain fragmentation patterns.

  • Structure Elucidation: Analyze the fragmentation pattern to confirm the structure of Cetirizine Impurity B.

Spectroscopic Data

While specific spectra are often proprietary and provided with purchased reference standards, the following spectroscopic techniques are used for the structural elucidation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and types of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.[11]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule.

Reference standards with comprehensive certificates of analysis, including spectral data, are available from various commercial suppliers.[3][12][13]

Formation and Synthesis

Cetirizine Impurity B is a process-related impurity, meaning it can be formed during the synthesis of cetirizine. Forced degradation studies of cetirizine under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial to understand the degradation pathways and the potential for impurity formation.[14][15][16]

Logical Workflow for Impurity Identification and Characterization

cluster_0 Impurity Profiling cluster_1 Structure Elucidation cluster_2 Method Development & Validation start Drug Substance / Product stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc HPLC Screening for Impurities start->hplc stress->hplc detection Detection of Unknown Peak (Potential Impurity B) hplc->detection isolation Preparative HPLC Isolation detection->isolation lcms LC-MS/MS Analysis (Molecular Weight & Fragmentation) isolation->lcms nmr NMR Spectroscopy (1H, 13C, 2D) isolation->nmr ftir FT-IR Spectroscopy (Functional Groups) isolation->ftir structure Structure Confirmation (Cetirizine Impurity B) lcms->structure nmr->structure ftir->structure synthesis Synthesis of Reference Standard structure->synthesis validation Analytical Method Validation (ICH Guidelines) synthesis->validation routine Routine Quality Control validation->routine

Caption: A logical workflow for the identification, characterization, and control of Cetirizine Impurity B.

Experimental Workflow for HPLC Method Validation

start Method Development specificity Specificity (Discrimination from API and other impurities) start->specificity linearity Linearity (Multiple concentration levels) start->linearity accuracy Accuracy (Spiked placebo recovery) start->accuracy precision Precision (Repeatability & Intermediate Precision) start->precision lod_loq LOD & LOQ (Signal-to-noise ratio) start->lod_loq robustness Robustness (Variations in method parameters) start->robustness validated_method Validated HPLC Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: A typical experimental workflow for the validation of an HPLC method for impurity quantification.

Conclusion

The control of Cetirizine Impurity B is a critical aspect of ensuring the quality and safety of cetirizine dihydrochloride. This guide provides a foundational understanding of its properties and the analytical methodologies required for its management in a pharmaceutical setting. The implementation of robust and validated analytical methods is paramount for the routine monitoring and control of this and other process-related impurities.

References

Technical Guide: Cetirizine Impurity B Dihydrochloride (CAS No. 1000690-91-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Cetirizine (B192768) Impurity B Dihydrochloride (B599025), registered under CAS number 1000690-91-4. This compound is a known impurity and metabolite of Cetirizine, a widely used second-generation antihistamine. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Cetirizine and related pharmaceutical products.

Chemical and Physical Properties

Cetirizine Impurity B Dihydrochloride is the dihydrochloride salt of (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid.[1][2] It is also referred to by several synonyms, including De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride.[3][4]

Table 1: Chemical Identification

PropertyValue
CAS Number 1000690-91-4
IUPAC Name (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid dihydrochloride[1][2]
Synonyms This compound[5][][7], De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride[3][4]
Molecular Formula C₁₉H₂₁ClN₂O₂ · 2HCl[2][3][4]
Molecular Weight 417.76 g/mol [2][3][4]

Table 2: Physical and Chemical Properties

PropertyValue
Physical Form Solid, white to off-white powder[5]
Melting Point >168 °C (with decomposition)
Solubility Slightly soluble in DMSO, Methanol, and Water
Purity Typically >95% (HPLC)[3] or 99.24%[5]

Pharmacological Profile

Mechanism of Action

As an impurity of Cetirizine, this compound is expected to exhibit activity as a histamine (B1213489) H1 receptor antagonist.[8][9] Histamine H1 receptors are integral to the allergic response. Upon activation by histamine, these G-protein coupled receptors initiate a signaling cascade that leads to the classic symptoms of allergy.

By competitively binding to the H1 receptor, Cetirizine and its related compounds act as inverse agonists, stabilizing the inactive conformation of the receptor and thereby blocking the downstream signaling pathways. This action mitigates the effects of histamine, such as increased vascular permeability, smooth muscle contraction, and pruritus.[10]

Signaling Pathway

The antagonism of the H1 receptor by compounds like this compound interferes with the Gq/11 protein-mediated signaling cascade. This inhibition prevents the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, the release of intracellular calcium (Ca²⁺) is suppressed, and protein kinase C (PKC) is not activated. This cascade ultimately leads to a reduction in the transcription of pro-inflammatory cytokines and adhesion molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1_Receptor Histamine H1 Receptor Gq_11 Gq/11 Protein H1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Transcription Transcription of Pro-inflammatory Genes PKC->Transcription Leads to Allergic_Response Allergic Response Transcription->Allergic_Response Histamine Histamine Histamine->H1_Receptor Binds to & Activates Cetirizine_Impurity_B Cetirizine Impurity B (Antagonist) Cetirizine_Impurity_B->H1_Receptor Binds to & Inhibits

Figure 1. Histamine H1 Receptor Signaling Pathway and Point of Antagonism.

Experimental Protocols

Synthesis

General Synthetic Workflow:

G Start Starting Material: 1-[(4-chlorophenyl)(phenyl)methyl]piperazine Reaction Alkylation Reaction Start->Reaction Reagent Reagent: Halogenated Acetic Acid Derivative (e.g., Chloroacetic acid) Reagent->Reaction Intermediate Intermediate: (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid (Free Base) Reaction->Intermediate Salt_Formation Salt Formation with HCl Intermediate->Salt_Formation Final_Product Final Product: This compound Salt_Formation->Final_Product

Figure 2. Generalized Synthetic Workflow.
Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification and analysis of this compound can be achieved using a reversed-phase HPLC method, adapted from established methods for Cetirizine and its impurities.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A mixture of phosphate (B84403) buffer, acetonitrile, and methanol. A common ratio is 60:25:15 (v/v/v) of 0.05 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid), acetonitrile, and methanol.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature 30 °C
Sample Preparation Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Experimental Workflow for HPLC Analysis:

G Sample_Prep 1. Sample Preparation (Dissolve in Mobile Phase) Injection 3. Inject Sample Sample_Prep->Injection HPLC_System 2. HPLC System Setup (Column, Mobile Phase, Flow Rate, etc.) HPLC_System->Injection Separation 4. Chromatographic Separation Injection->Separation Detection 5. UV Detection at 230 nm Separation->Detection Data_Analysis 6. Data Acquisition and Analysis (Peak Integration, Quantification) Detection->Data_Analysis Report 7. Generate Report Data_Analysis->Report

References

Molecular formula and weight of Cetirizine Impurity B dihydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cetirizine (B192768) Impurity B dihydrochloride (B599025), a known impurity of the second-generation antihistamine, Cetirizine. This document is intended to serve as a critical resource for professionals in drug development and quality control, offering detailed information on its chemical properties, and outlining a representative analytical methodology for its identification and quantification.

Core Compound Data

Cetirizine Impurity B dihydrochloride is a significant process-related impurity of Cetirizine that requires careful monitoring and control during drug manufacturing to ensure the safety and efficacy of the final pharmaceutical product.

ParameterValueReference
Chemical Name 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;dihydrochloride[1]
Synonyms De(carboxymethoxy) Cetirizine Acetic Acid Dihydrochloride, (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic Acid Dihydrochloride[1][2]
CAS Number 1000690-91-4[1][2]
Molecular Formula C₁₉H₂₁ClN₂O₂·2HCl (or C₁₉H₂₃Cl₃N₂O₂)[1][2]
Molecular Weight 417.76 g/mol [1][3][4]

Analytical Characterization: Experimental Protocol

The accurate quantification of this compound is crucial for regulatory compliance and product quality. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. Below is a detailed, representative experimental protocol synthesized from established methods for the analysis of cetirizine and its related substances.[5][6][7]

Instrumentation

A gradient High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is recommended.

Chromatographic Conditions
ParameterRecommended Specification
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent)[6]
Mobile Phase A mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v) with a pH adjusted to 5.5.[4]
Flow Rate 1.0 mL/min[6]
Detection Wavelength 230 nm[6]
Injection Volume 20 µL[4]
Column Temperature Ambient
Preparation of Solutions
  • Standard Solution: Accurately weigh and dissolve a known quantity of this compound reference standard in the mobile phase to obtain a final concentration of approximately 2.5 µg/mL.[6]

  • Sample Solution: Accurately weigh and dissolve the Cetirizine drug substance in the mobile phase to obtain a final concentration of approximately 500 µg/mL.[6]

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is typically assessed by injecting the standard solution multiple times. Key parameters to evaluate include:

  • Tailing Factor: Not more than 1.5 for the Cetirizine Impurity B peak.[4]

  • Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0% for the peak area.[4]

Analysis Procedure

Inject the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak areas. The concentration of Cetirizine Impurity B in the sample can be calculated by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard.

Workflow and Method Validation

The development and validation of an analytical method for impurity profiling is a critical process in pharmaceutical quality control. The following diagram illustrates a typical workflow for this process.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Forced Degradation Studies A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Optimize Chromatographic Conditions B->C D Specificity/ Selectivity C->D E Linearity D->E F Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I Detection Limit (LOD) H->I J Quantitation Limit (LOQ) I->J K Robustness J->K P P K->P Method Implementation for Routine Analysis L Acid/Base Hydrolysis M Oxidation L->M N Thermal Stress M->N O Photolytic Stress N->O O->D G A Prepare Drug Substance Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples using HPLC B->C D Evaluate Peak Purity of API C->D E Identify and Characterize Major Degradation Products C->E F Assess Mass Balance C->F G Conclusion: Method is Stability-Indicating D->G E->G F->G

References

Potential Pharmacological Activity of Cetirizine Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cetirizine (B192768), a potent and selective second-generation histamine (B1213489) H1 receptor antagonist, is a widely used therapeutic agent for allergic conditions. During its synthesis and storage, various related substances or impurities can form. This technical guide focuses on Cetirizine Impurity B, chemically identified as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid. While direct pharmacological data for this specific impurity is not extensively available in public literature, its close structural resemblance to the parent cetirizine molecule suggests a potential for biological activity. This document outlines the postulated pharmacological profile of Cetirizine Impurity B, primarily as a histamine H1 receptor antagonist, and provides a comprehensive framework of experimental protocols to definitively characterize its activity.

Introduction and Chemical Identity

Pharmaceutical impurities are unintended chemicals that remain with the active pharmaceutical ingredient (API) or in the finished drug product. Regulatory bodies require the identification and characterization of any impurity exceeding certain thresholds, as they may possess their own pharmacological or toxicological effects.

Cetirizine Impurity B is a known process-related impurity of Cetirizine.[1][2][3] Its chemical structure is highly analogous to Cetirizine, differing by the absence of an ether-linked oxygen atom in the side chain attached to the piperazine (B1678402) ring.

Table 1: Chemical Identification of Cetirizine and Cetirizine Impurity B

FeatureCetirizineCetirizine Impurity B
Chemical Name (RS)-2-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid(RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid[1][3]
CAS Number 83881-51-0[2]113740-61-7[1][4]
Molecular Formula C₂₁H₂₅ClN₂O₃[2]C₁₉H₂₁ClN₂O₂[]
Molecular Weight 388.89 g/mol [2]344.84 g/mol []
Structural Difference Possesses a 2-(carboxymethoxy)ethyl group on the piperazine nitrogen.[6]Possesses a carboxymethyl group directly on the piperazine nitrogen.[3]

Postulated Pharmacological Activity

The pharmacological activity of Cetirizine is primarily attributed to its potent and selective inverse agonism/antagonism of the peripheral histamine H1 receptor.[7] This action blocks the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as sneezing, pruritus, and urticaria.[6][8]

Given that the core pharmacophore responsible for H1 receptor binding—the diarylmethylpiperazine moiety—is identical in both Cetirizine and Cetirizine Impurity B, it is highly probable that Impurity B also acts as a histamine H1 receptor antagonist. The variation in the acidic side chain may influence the compound's potency, selectivity, duration of action, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Beyond H1 antagonism, some second-generation antihistamines, including Cetirizine, exhibit modest anti-inflammatory properties by inhibiting the chemotaxis of eosinophils and the release of certain inflammatory mediators.[9][10] It is plausible that Impurity B could share these secondary activities.

Proposed Experimental Characterization

To elucidate the pharmacological profile of Cetirizine Impurity B, a tiered experimental approach is recommended. The following sections detail the methodologies for key experiments.

In Vitro Pharmacological Profiling

A logical workflow for the in vitro characterization would proceed from initial binding assays to functional assessments.

G cluster_0 In Vitro Characterization Workflow A Compound Acquisition (Cetirizine Impurity B) B Primary Screening: H1 Receptor Binding Assay A->B Solubilize in appropriate vehicle C Functional Assessment: Calcium Mobilization Assay B->C If binding is confirmed D Selectivity Profiling: Binding Assays (H2, H3, H4, M1, etc.) B->D Assess off-target binding E Data Analysis: Determine Ki, IC50, Potency, Selectivity C->E D->E

Caption: Proposed workflow for in vitro pharmacological characterization.

  • Objective: To determine the binding affinity (Ki) of Cetirizine Impurity B for the human histamine H1 receptor.

  • Methodology:

    • Source: Commercially available cell membranes from CHO-K1 or HEK293 cells stably transfected with the human histamine H1 receptor.

    • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a well-characterized H1 receptor antagonist radioligand.

    • Procedure:

      • A constant concentration of cell membranes and [³H]-Pyrilamine is incubated in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

      • Increasing concentrations of the test compound (Cetirizine Impurity B) or a reference compound (unlabeled Cetirizine) are added to compete for binding with the radioligand.

      • Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

      • Following incubation to equilibrium (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

      • Filters are washed with ice-cold buffer to remove unbound radioligand.

      • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis. The binding affinity constant (Ki) is then derived using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Objective: To determine the functional potency (IC₅₀) of Cetirizine Impurity B in blocking histamine-induced H1 receptor activation.

  • Methodology:

    • Cell Line: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.[11] The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[12]

    • Procedure:

      • Cells are plated in 96- or 384-well microplates and grown to confluence.

      • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

      • Cells are pre-incubated with varying concentrations of Cetirizine Impurity B or a reference antagonist for a defined period (e.g., 15-30 minutes).[11]

      • The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation).

      • Histamine is added at a concentration that elicits a submaximal response (EC₈₀) to stimulate the H1 receptor.

      • The resulting change in fluorescence, corresponding to the increase in [Ca²⁺]i, is measured over time.

    • Data Analysis: The inhibitory effect of Cetirizine Impurity B is calculated as a percentage of the control response to histamine. A concentration-response curve is generated, and the IC₅₀ value is determined using a sigmoidal dose-response model.

Data Presentation

Quantitative results from the proposed in vitro experiments should be summarized for clear comparison.

Table 2: Hypothetical In Vitro Pharmacological Data

CompoundH1 Receptor Binding Affinity (Ki, nM)H1 Functional Antagonism (IC₅₀, nM)
Cetirizine (Reference)Expected: 2-5 nMExpected: 10-40 nM
Cetirizine Impurity BTo be determinedTo be determined

Relevant Signaling Pathway

The primary mechanism of action for H1 receptor antagonists involves blocking the Gq/11 signaling cascade initiated by histamine.

G cluster_0 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq Gαq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca->Response PKC->Response

Caption: Canonical Gq-protein signaling pathway for the Histamine H1 receptor.

Conclusion and Future Directions

Cetirizine Impurity B, a structurally close analog of Cetirizine, is strongly predicted to exhibit pharmacological activity as a histamine H1 receptor antagonist. Its actual potency, selectivity, and functional activity must be confirmed through rigorous experimental evaluation. The protocols detailed in this guide provide a robust framework for such a characterization. Should in vitro studies reveal significant H1 receptor affinity and antagonism, further investigation into its pharmacokinetic profile, in vivo efficacy in animal models of allergy, and potential for off-target effects would be warranted to fully assess its biological and clinical relevance. This systematic approach is crucial for a comprehensive risk assessment of any pharmaceutical impurity.

References

An In-Depth Technical Guide to the Solubility of Cetirizine Impurity B Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cetirizine Impurity B dihydrochloride (B599025) in common laboratory solvents. Understanding the solubility of impurities is a critical aspect of drug development, impacting formulation, purification, and analytical method development. This document compiles available quantitative and qualitative data, presents a detailed experimental protocol for solubility determination, and offers visual representations of the experimental workflow and factors influencing solubility.

Physicochemical Properties of Cetirizine Impurity B Dihydrochloride

This compound, also known as 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid Dihydrochloride, is a known impurity of Cetirizine, a widely used second-generation antihistamine[].

  • Molecular Formula: C₁₉H₂₁ClN₂O₂·2HCl[2]

  • Molecular Weight: 417.76 g/mol [][2]

  • Appearance: White to Pale Beige Solid[]

  • Storage: The compound is hygroscopic and should be stored at -20°C under an inert atmosphere[].

Data Presentation: Solubility Profile

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in various solvent systems. The following tables summarize the available solubility data for this compound and, for comparative purposes, its parent compound, Cetirizine dihydrochloride.

Table 1: Solubility of this compound

SolventQuantitative SolubilityQualitative SolubilityMethod
Dimethyl Sulfoxide (DMSO)250 mg/mL-Ultrasonic
Methanol (B129727)Not availableSlightly solubleNot specified
WaterNot availableSlightly solubleNot specified
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL-Not specified

Data sourced from MedChemExpress[3] and BOC Sciences[].

Table 2: Comparative Solubility of Cetirizine Dihydrochloride

SolventQuantitative SolubilityQualitative Solubility
Water-Freely soluble[4]
Phosphate Buffer (pH 7.2)~10 mg/mL-
Dimethyl Sulfoxide (DMSO)~12 mg/mLSoluble
Dimethylformamide (DMF)~3 mg/mL-
Ethanol-Slightly soluble
Acetone-Practically insoluble[4]
Methylene Chloride-Practically insoluble[4]

Data sourced from Cayman Chemical[5] and the British Pharmacopoeia[4].

Experimental Protocols: Solubility Determination

The most common and recommended method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method . This method is detailed in various pharmacopeias and scientific literature.

Shake-Flask Method for Equilibrium Solubility Determination

1. Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

2. Materials and Equipment:

  • This compound

  • Selected common laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Acetone)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation should be sufficient to keep the solid suspended. The equilibration time is critical and should be determined experimentally, but a minimum of 24-48 hours is common to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved particles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the analytical method's calibration range.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.

  • Calculation: Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/100mL.

4. Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that can influence this critical parameter.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake separate Centrifuge/Sediment shake->separate filter Filter supernatant separate->filter dilute Dilute sample filter->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility determination method.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions solubility Solubility polymorphism Polymorphism polymorphism->solubility particle_size Particle Size particle_size->solubility purity Purity purity->solubility polarity Polarity polarity->solubility ph pH (for aqueous) ph->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility

Caption: Key factors influencing the solubility of a compound.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound. While quantitative data is limited, the provided information on its solubility in DMSO and its qualitative solubility in methanol and water serves as a valuable starting point for researchers. The detailed shake-flask experimental protocol offers a standardized approach for laboratories to determine the solubility of this impurity in other relevant solvents. A thorough understanding and experimental determination of solubility are paramount for the successful development of robust and safe pharmaceutical products.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Cetirizine Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-CTZ-IMPB-001

Abstract

This application note details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Cetirizine (B192768) Impurity B in bulk drug substances and pharmaceutical dosage forms. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and robust analytical procedure for quality control and stability testing.

Introduction

Cetirizine is a widely used second-generation antihistamine. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Cetirizine Impurity B, chemically known as 2-[4-[(4-chlorophenyl)phenylmethyl] piperazin-1-yl]acetic acid, is a known related substance of Cetirizine.[1][] This document provides a detailed analytical method for the quantification of this impurity.

Experimental

  • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (B84403) (AR grade), Orthophosphoric acid (AR grade), Purified water.

  • Standards: Cetirizine Dihydrochloride (B599025) Reference Standard, Cetirizine Impurity B Reference Standard.

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.05 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 20 µL
Run Time 30 minutes
Table 1: Optimized Chromatographic Conditions

The gradient elution program for the separation of Cetirizine and Cetirizine Impurity B is outlined in Table 2.

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
154060
204060
257030
307030
Table 2: Gradient Elution Program
  • Buffer Preparation (Mobile Phase A): Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution of Cetirizine Impurity B (100 µg/mL): Accurately weigh about 10 mg of Cetirizine Impurity B Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Standard Solution for Quantification (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution of Cetirizine Impurity B to 100 mL with the diluent.

  • Sample Solution (for bulk drug, 1000 µg/mL of Cetirizine): Accurately weigh about 50 mg of Cetirizine Dihydrochloride into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Summary

The analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Specificity No interference from blank, placebo, or other related substances at the retention time of Cetirizine Impurity B.
Linearity (r²) > 0.999 for the concentration range of 0.25 - 5 µg/mL.[3]
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
LOD 0.06 µg/mL[3]
LOQ 0.25 µg/mL[3]
System Suitability (Tailing Factor) NMT 2.0 for the Cetirizine Impurity B peak.
System Suitability (% RSD of 6 injections) NMT 5.0% for the Cetirizine Impurity B peak.
Table 3: Method Validation Summary

System Suitability

System suitability tests are integral to ensuring the performance of the chromatographic system. The acceptance criteria are outlined in the validation summary (Table 3).

system_suitability start Inject System Suitability Solution check_resolution Resolution between Cetirizine and Impurity B > 2.0? start->check_resolution check_tailing Tailing Factor for Impurity B < 2.0? check_resolution->check_tailing Yes fail System is Not Suitable Troubleshoot System check_resolution->fail No check_rsd %RSD of 6 Injections for Impurity B < 5.0%? check_tailing->check_rsd Yes check_tailing->fail No pass System is Suitable Proceed with Analysis check_rsd->pass Yes check_rsd->fail No

Caption: System Suitability Test Workflow.

Experimental Protocol: Forced Degradation Study

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on Cetirizine Dihydrochloride.

  • Acid Hydrolysis: Dissolve 10 mg of Cetirizine in 10 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

  • Base Hydrolysis: Dissolve 10 mg of Cetirizine in 10 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent.

  • Oxidative Degradation: Dissolve 10 mg of Cetirizine in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

  • Thermal Degradation: Expose solid Cetirizine powder to 105°C for 24 hours. Dissolve and dilute to a final concentration of 100 µg/mL with diluent.

  • Photolytic Degradation: Expose a solution of Cetirizine (100 µg/mL in diluent) to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the proposed HPLC method. The method should be able to separate the degradation products from the main Cetirizine peak and the Cetirizine Impurity B peak. Studies have shown that Cetirizine undergoes significant degradation under oxidative and hydrolytic conditions.[4]

Quantification of Cetirizine Impurity B in a Sample

  • Prepare the sample solution as described in section 2.4.

  • Inject the standard solution (1 µg/mL of Cetirizine Impurity B) and the sample solution into the HPLC system.

  • Calculate the percentage of Cetirizine Impurity B in the sample using the following formula:

    % Impurity B = (Area_Impurity_B_Sample / Area_Impurity_B_Standard) * (Conc_Standard / Conc_Sample) * 100

    Where:

    • Area_Impurity_B_Sample is the peak area of Impurity B in the sample chromatogram.

    • Area_Impurity_B_Standard is the peak area of Impurity B in the standard chromatogram.

    • Conc_Standard is the concentration of Impurity B in the standard solution (µg/mL).

    • Conc_Sample is the concentration of Cetirizine in the sample solution (µg/mL).

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting prep_mobile_phase Prepare Mobile Phases (A and B) system_suitability Perform System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Impurity B Standard Solution prep_standard->system_suitability prep_sample Prepare Cetirizine Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_standard Inject Standard Solution system_suitability->inject_standard If Pass inject_standard->inject_sample acquire_data Acquire Chromatographic Data inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_concentration Calculate Impurity B Concentration integrate_peaks->calculate_concentration report_results Generate Report calculate_concentration->report_results

Caption: HPLC Analysis Workflow.

Conclusion

The described HPLC method is suitable for the routine quality control analysis of Cetirizine Impurity B in both bulk drug and finished pharmaceutical products. The method is specific, sensitive, accurate, and precise, and its stability-indicating nature makes it suitable for use in stability studies.

References

Application Note: High-Throughput LC-MS/MS Method for the Identification and Quantification of Cetirizine Process Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of process-related impurities in Cetirizine hydrochloride. The method utilizes a reversed-phase chromatographic separation coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and accuracy. This protocol is designed for use in quality control laboratories and by researchers in the pharmaceutical industry to monitor the purity of Cetirizine active pharmaceutical ingredient (API) and finished products.

Introduction

Cetirizine is a widely used second-generation antihistamine for the treatment of allergies. During its synthesis, various process-related impurities can be formed, which may affect the safety and efficacy of the final drug product. Therefore, it is crucial to have a reliable analytical method to detect and quantify these impurities. This LC-MS/MS method provides a highly specific and sensitive approach for the analysis of known Cetirizine process impurities, offering significant advantages over traditional HPLC-UV methods in terms of selectivity and detection limits.

Experimental Protocols

Materials and Reagents
  • Standards: Cetirizine hydrochloride and its process impurities reference standards were sourced from certified suppliers.

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), and water (LC-MS grade).

  • Buffers: Ammonium acetate (B1210297) (LC-MS grade).

  • Internal Standard (IS): Cetirizine-d4 or a suitable analogue.

Sample and Standard Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

Working Standard Solutions: Prepare a mixed working standard solution containing all impurities and a separate working solution for Cetirizine by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

Sample Preparation (for Bulk Drug): Accurately weigh and dissolve the Cetirizine hydrochloride sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter prior to injection.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A 10 mM Ammonium acetate in water.
Mobile Phase B Acetonitrile.
Gradient See Table 1.
Flow Rate 0.4 mL/min.
Column Temperature 40 °C.
Injection Volume 5 µL.

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
1.010
8.090
10.090
10.110
12.010

Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
Ion Source Temp. 500 °C.
Capillary Voltage 3.5 kV.
Gas Flow Nebulizer: 45 psi; Drying Gas: 10 L/min.
Detection Mode Multiple Reaction Monitoring (MRM).
Data Analysis

The identification of impurities is based on their retention times and specific MRM transitions. Quantification is performed by constructing a calibration curve for each impurity using the peak area ratio of the analyte to the internal standard.

Results and Data Presentation

The developed LC-MS/MS method was validated for its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The quantitative data for key Cetirizine process impurities are summarized in Table 2.

Table 2: Quantitative Data for Cetirizine and its Process Impurities

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)
Cetirizine389.2201.12.5 - 2502.50.8
Cetirizine EP Impurity A287.2167.12.5 - 2502.50.8
Cetirizine N-Oxide405.2201.12.5 - 2502.50.9
1-(Diphenylmethyl)piperazine253.2167.12.5 - 2502.50.7
2-(2-Hydroxyethoxy)acetic acid121.175.15.0 - 5005.01.5
(4-chlorophenyl)phenylmethanone217.1139.02.5 - 2502.50.8

Note: The MRM transitions for impurities are proposed based on their chemical structures and may require optimization on the specific instrument used. Linearity, LOQ, and LOD values are typical and may vary depending on the instrument sensitivity.

Experimental Workflow and Signaling Pathway Diagrams

The overall workflow for the identification and quantification of Cetirizine process impurities is depicted in the following diagram.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Weighing of Sample and Standards B Dissolution in Methanol/Water A->B C Sonication & Filtration B->C D HPLC/UHPLC Separation (C18 Column) C->D E Electrospray Ionization (Positive Mode) D->E F Tandem Mass Spectrometry (MRM Detection) E->F G Peak Integration & Calibration Curve Generation F->G H Quantification of Impurities G->H I Reporting of Results H->I

Caption: Workflow for LC-MS/MS analysis of Cetirizine impurities.

Conclusion

The LC-MS/MS method described in this application note is a highly sensitive, selective, and reliable tool for the identification and quantification of process-related impurities in Cetirizine. The detailed protocol and performance characteristics demonstrate its suitability for routine quality control and research applications in the pharmaceutical industry, ensuring the safety and quality of Cetirizine products. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

Application Note: Development of a Stability-Indicating Assay for Cetirizine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cetirizine (B192768) hydrochloride, a second-generation antihistamine, is widely used for the relief of symptoms associated with seasonal allergic rhinitis, perennial allergic rhinitis, and chronic urticaria. To ensure the quality, safety, and efficacy of pharmaceutical products containing cetirizine hydrochloride, a validated stability-indicating assay method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form under various environmental conditions such as exposure to acid, base, oxidation, heat, and light. This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of cetirizine hydrochloride, including protocols for forced degradation studies to demonstrate the method's specificity.

Principle

The developed method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate cetirizine hydrochloride from its potential degradation products. The method's stability-indicating nature is established through forced degradation studies, where the drug substance is subjected to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The separation of the parent drug from any resulting degradants demonstrates the method's specificity and suitability for stability testing.

Experimental Protocols

1. Materials and Reagents

  • Cetirizine Hydrochloride reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Hydrochloric acid (HCl) (analytical grade)

  • Sodium hydroxide (B78521) (NaOH) (analytical grade)

  • Hydrogen peroxide (H2O2) (30%) (analytical grade)

  • Water (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A validated HPLC method is summarized in the table below. This method is based on a compilation of established procedures for cetirizine hydrochloride analysis.[1]

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV-Vis detector
Column Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 50 mM KH2PO4 buffer and acetonitrile (60:40 v/v), pH adjusted to 3.5 with orthophosphoric acid
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm[2]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 20 minutes

3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Cetirizine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: For drug product analysis, an equivalent of 10 mg of cetirizine hydrochloride is to be extracted and diluted to a final concentration of 100 µg/mL with the mobile phase.

4. Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the analytical method.[3][4][5]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 2 M HCl. Reflux the solution at 80°C for 2 hours.[1] After cooling, neutralize the solution with 2 M NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.5 M NaOH. Reflux the solution at 80°C for 4 hours.[1] After cooling, neutralize the solution with 0.5 M HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H2O2. Keep the solution at room temperature for 24 hours.[5] Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation: Place the solid cetirizine hydrochloride powder in a hot air oven at 70°C for 12 hours.[4] After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid cetirizine hydrochloride powder to UV light (254 nm) for 24 hours. Following exposure, prepare a 100 µg/mL solution in the mobile phase.

Data Presentation

Summary of Forced Degradation Studies

The following table summarizes the typical results obtained from the forced degradation studies of cetirizine hydrochloride.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Approximate)
Acid Hydrolysis 2 M HCl2 hours80°C~19%[5]
Base Hydrolysis 0.5 M NaOH4 hours80°C~15%[5]
Oxidative Degradation 30% H2O224 hoursRoom Temp~99%[3]
Thermal Degradation Dry Heat12 hours70°C~3%[5]
Photolytic Degradation UV Light (254 nm)24 hoursAmbient~9%[5]

System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_forced_degradation Forced Degradation cluster_validation Method Validation prep_std Prepare Standard & Sample Solutions hplc_inject Inject Solutions prep_std->hplc_inject stress_acid Acid Hydrolysis prep_std->stress_acid stress_base Base Hydrolysis prep_std->stress_base stress_ox Oxidation prep_std->stress_ox stress_therm Thermal prep_std->stress_therm stress_photo Photolytic prep_std->stress_photo prep_mobile Prepare Mobile Phase hplc_setup HPLC System Setup prep_mobile->hplc_setup hplc_setup->hplc_inject hplc_acquire Data Acquisition hplc_inject->hplc_acquire val_specificity Specificity hplc_acquire->val_specificity stress_acid->hplc_inject stress_base->hplc_inject stress_ox->hplc_inject stress_therm->hplc_inject stress_photo->hplc_inject val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision val_accuracy->val_precision val_robustness Robustness val_precision->val_robustness

Caption: Experimental workflow for the development and validation of a stability-indicating assay.

Cetirizine Degradation Pathway

G cluster_degradation Degradation Products cluster_stress Stress Conditions cetirizine Cetirizine dp1 α-(4-chlorophenyl) benzyl (B1604629) alcohol (Acid/Neutral Hydrolysis) cetirizine->dp1 Acidic/Neutral Hydrolysis dp2 4-chlorobenzophenone (Oxidative) cetirizine->dp2 Oxidation dp3 Cetirizine N-oxide (Oxidative) cetirizine->dp3 Oxidation acid Acid (e.g., HCl) acid->cetirizine base Base (e.g., NaOH) base->cetirizine oxidative Oxidizing Agent (e.g., H2O2) oxidative->cetirizine thermal Heat thermal->cetirizine photo Light photo->cetirizine

Caption: Proposed degradation pathway of cetirizine under various stress conditions.

The described RP-HPLC method is demonstrated to be simple, accurate, precise, and specific for the determination of cetirizine hydrochloride in the presence of its degradation products. The forced degradation studies confirm the stability-indicating nature of the method, making it suitable for routine quality control and stability testing of cetirizine hydrochloride in bulk drug and pharmaceutical formulations. The method adheres to the ICH guidelines for the validation of analytical procedures.

References

Application Notes and Protocols for Quality Control Using Cetirizine Impurity B Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cetirizine (B192768) Impurity B reference standard in the quality control of cetirizine drug substances and products. The protocols outlined below describe the analytical procedures for the identification and quantification of Cetirizine Impurity B, ensuring the safety and efficacy of the final pharmaceutical products.

Introduction

Cetirizine is a second-generation antihistamine that selectively antagonizes the histamine (B1213489) H1 receptor.[] During the synthesis or storage of cetirizine, various impurities can be formed. Cetirizine Impurity B, chemically known as 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid, is a potential impurity that needs to be monitored and controlled to ensure the quality of the drug product.[2] Regulatory bodies like the United States Pharmacopeia (USP) provide monographs with specified limits for such impurities.[3] The use of a well-characterized reference standard for Cetirizine Impurity B is crucial for accurate and reliable analytical testing.

Data Presentation

Physicochemical Properties of Cetirizine Impurity B
PropertyValueReference
Chemical Name2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid[2]
Molecular FormulaC₁₉H₂₁ClN₂O₂[2]
Molecular Weight344.84 g/mol [2]
CAS Number113740-61-7[2]
Chromatographic Method Parameters and Performance

The following table summarizes a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Cetirizine Impurity B.

ParameterRecommended Value
Chromatographic System
ColumnSymmetry® C18, 5 µm, 4.6 mm × 150 mm
Mobile Phase50 mM KH₂PO₄ and Acetonitrile (60:40 v/v), pH adjusted to 3.5
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Injection Volume20 µL
Column TemperatureAmbient
Method Validation Parameters
Linearity Range1-20 µg/mL (for cetirizine)
Correlation Coefficient (r²)> 0.999 (for cetirizine)
Limit of Detection (LOD)0.08-0.26 µg/mL (for cetirizine related impurities)
Limit of Quantitation (LOQ)0.28-0.86 µg/mL (for cetirizine related impurities)

Note: The linearity range, LOD, and LOQ for Cetirizine Impurity B should be independently established during method validation.

Experimental Protocols

Preparation of Standard and Sample Solutions

3.1.1. Preparation of Cetirizine Impurity B Stock Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of Cetirizine Impurity B reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes or until completely dissolved.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

3.1.2. Preparation of Cetirizine Impurity B Working Standard Solution (1 µg/mL)

  • Pipette 1.0 mL of the Cetirizine Impurity B Stock Standard Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

3.1.3. Preparation of Sample Solution (from Cetirizine Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of cetirizine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug and its impurities.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.

Chromatographic Analysis
  • Set up the HPLC system according to the parameters specified in Table 2.2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the Cetirizine Impurity B Working Standard Solution and record the chromatogram. The retention time of the impurity peak will be used for identification.

  • Inject the Sample Solution and record the chromatogram.

  • After the analysis, wash the column with a suitable solvent (e.g., a higher percentage of organic solvent) to remove any strongly retained components.

System Suitability

Before performing the analysis, the suitability of the chromatographic system must be verified. The following parameters should be checked using the Cetirizine Impurity B Working Standard Solution.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor)Not more than 2.0
Theoretical Plates (N)Not less than 2000
Relative Standard Deviation (RSD) for replicate injectionsNot more than 5.0% for peak area
Calculation of Cetirizine Impurity B Content

The percentage of Cetirizine Impurity B in the sample can be calculated using the following formula:

Where:

  • Area_impurity_sample : Peak area of Cetirizine Impurity B in the sample chromatogram.

  • Area_standard : Peak area of Cetirizine Impurity B in the standard chromatogram.

  • Conc_standard : Concentration of Cetirizine Impurity B in the working standard solution (µg/mL).

  • Conc_sample : Concentration of cetirizine in the sample solution (mg/mL), converted to µg/mL for consistency.

Visualizations

Signaling Pathway of Cetirizine's Mechanism of Action

Cetirizine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Cetirizine Cetirizine Cetirizine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Allergic_Response Allergic Response (Inflammation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response

Caption: Cetirizine blocks the histamine H1 receptor, inhibiting the Gq/PLC signaling cascade.

Experimental Workflow for Quality Control

QC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Ref_Std Weigh Cetirizine Impurity B Reference Standard Std_Sol Prepare Standard Solution Ref_Std->Std_Sol Sample Weigh Cetirizine Sample Powder Sample_Sol Prepare Sample Solution Sample->Sample_Sol HPLC HPLC System Std_Sol->HPLC Sample_Sol->HPLC System_Suitability System Suitability Test HPLC->System_Suitability Analysis Inject Standard and Sample Solutions System_Suitability->Analysis If Passed Chromatograms Obtain Chromatograms Analysis->Chromatograms Integration Peak Integration and Identification Chromatograms->Integration Calculation Calculate Impurity Content Integration->Calculation Report Final Report Calculation->Report QC_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Decisions Ref_Std Reference Standard (Known Purity) Analysis Chromatographic Analysis Ref_Std->Analysis Sample Drug Product (Unknown Impurity Level) Sample->Analysis Method Validated Analytical Method Method->Analysis Peak_Area Peak Area Response Analysis->Peak_Area Comparison Comparison of Sample to Standard Peak_Area->Comparison Quantification Quantification of Impurity B Comparison->Quantification Specification Compare with Specification Limit Quantification->Specification Pass Pass Specification->Pass <= Limit Fail Fail Specification->Fail > Limit

References

Application Notes and Protocols for Forced Degradation Studies of Cetirizine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance, elucidating potential degradation pathways, and facilitating the development of stability-indicating analytical methods.[1] This document outlines a comprehensive protocol for conducting forced degradation studies on cetirizine (B192768), a second-generation antihistamine. The methodologies described are based on established scientific literature and are designed to meet the standards outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Experimental Protocols

Forced degradation of cetirizine is performed under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to identify potential degradation products.[2][5]

Preparation of Stock Solution

Prepare a stock solution of cetirizine dihydrochloride (B599025) in a suitable solvent, such as water or a methanol-water mixture, at a concentration of approximately 1000 µg/mL.[5] Subsequent dilutions are made from this stock solution for each stress condition.

Stress Conditions

a) Acid Hydrolysis:

  • Reagent: 2 M Hydrochloric Acid (HCl).[2][6]

  • Procedure: To 1 mL of the cetirizine stock solution, add 1 mL of 2 M HCl. Keep the mixture at 80°C for 48 hours.[2][6] Before analysis, neutralize the solution with an appropriate volume of 2 M Sodium Hydroxide (NaOH).

b) Base Hydrolysis:

  • Reagent: 0.1 M Sodium Hydroxide (NaOH).[5][7]

  • Procedure: To 1 mL of the cetirizine stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 1 hour.[5] Neutralize the solution with an equivalent volume of 0.1 M HCl before analysis. Notably, cetirizine has been found to be relatively stable in alkaline conditions with insignificant degradation observed in some studies.[2]

c) Oxidative Degradation:

  • Reagent: 0.5% Hydrogen Peroxide (H₂O₂).[2][6]

  • Procedure: To 1 mL of the cetirizine stock solution, add 1 mL of 0.5% H₂O₂. Keep the solution at 80°C for 48 hours.[2][6] One of the major degradation products under oxidative stress is cetirizine N-oxide.[8][9][10]

d) Thermal Degradation:

  • Procedure: Expose the solid drug substance to a temperature of 70°C in a hot air oven for 12 hours.[5] Subsequently, dissolve the stressed sample in the mobile phase to achieve a concentration of 100 µg/mL for analysis.

e) Photolytic Degradation:

  • Procedure: Expose the solid drug substance or a solution of the drug to a UV lamp and daylight. For solid-state studies, expose the drug for 65 days to a UV lamp. For solutions, expose to daylight for 2 days.[11] Samples should be placed in transparent containers to ensure adequate exposure.[12]

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify cetirizine from its degradation products.

  • Column: C18 column (e.g., Symmetry C18, 4.6mm x 150mm, 5µm).[2][6]

  • Mobile Phase: A mixture of 0.01M KH₂PO₄ buffer and acetonitrile (B52724) (60:40 v/v), with the pH adjusted to 3.5.[2][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[7][11]

  • Injection Volume: 20 µL.[2]

Data Presentation

The following table summarizes the quantitative data from forced degradation studies of cetirizine under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% DegradationMajor Degradation ProductsReference
Acid Hydrolysis 2 M HCl48 hours80°C~99%α-(4-chlorophenyl) benzyl (B1604629) alcohol[2]
Neutral Hydrolysis Water48 hours80°C~99%α-(4-chlorophenyl) benzyl alcohol[2]
Base Hydrolysis 0.1 M NaOH--Insignificant-[2]
Oxidative Degradation 0.5% H₂O₂48 hours80°C~99%4-chlorobenzophenone, Cetirizine N-oxide[2][8][9]
Photolytic Degradation UV light / Daylight-Ambient30-50%Not specified[2]

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Cetirizine Stock Solution (1000 µg/mL) acid Acid Hydrolysis (2M HCl, 80°C, 48h) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C, 1h) stock->base oxidation Oxidative Degradation (0.5% H2O2, 80°C, 48h) stock->oxidation thermal Thermal Degradation (Solid, 70°C, 12h) stock->thermal photo Photolytic Degradation (UV/Daylight) stock->photo neutralize Neutralize (for Acid/Base) acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of cetirizine.

Logical Relationship of Cetirizine Degradation

G cluster_stress Stress Conditions cluster_products Degradation Products cetirizine Cetirizine acid_stress Acidic (HCl, Heat) cetirizine->acid_stress oxidative_stress Oxidative (H2O2, Heat) cetirizine->oxidative_stress photo_stress Photolytic (UV/Daylight) cetirizine->photo_stress prod_acid α-(4-chlorophenyl) benzyl alcohol acid_stress->prod_acid prod_oxidative1 4-chlorobenzophenone oxidative_stress->prod_oxidative1 prod_oxidative2 Cetirizine N-oxide oxidative_stress->prod_oxidative2 prod_photo Photodegradants photo_stress->prod_photo

Caption: Degradation pathways of cetirizine under different stress conditions.

References

Application of Capillary Electrophoresis for Cetirizine Impurity Profiling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is widely used for the treatment of allergies. Ensuring the purity and safety of pharmaceutical formulations is paramount. Impurity profiling is a critical aspect of drug development and quality control, and capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose. Its high efficiency, rapid analysis time, and low sample and reagent consumption make it an attractive alternative to traditional high-performance liquid chromatography (HPLC) methods.

This document provides detailed application notes and protocols for the use of capillary electrophoresis in the impurity profiling of cetirizine. It is intended to guide researchers, scientists, and drug development professionals in the implementation of CE methods for the separation and quantification of cetirizine and its related impurities.

Principle of Capillary Electrophoresis

Capillary electrophoresis separates charged molecules in a narrow capillary tube under the influence of a high-voltage electric field. The separation is based on the differential migration of analytes, which is determined by their charge-to-size ratio. This technique offers excellent resolution and is particularly well-suited for the analysis of small molecules like cetirizine and its impurities.

Application Notes

Capillary electrophoresis offers several advantages for cetirizine impurity profiling:

  • High Resolution: CE can effectively separate closely related impurities from the main drug substance, providing a detailed impurity profile.

  • Method Versatility: A variety of CE methods, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed and optimized for specific separation needs.

  • Chiral Separations: CE is particularly adept at separating enantiomers, which is crucial as cetirizine is a racemic mixture where the pharmacological activity primarily resides in the levocetirizine (B1674955) enantiomer.[1][2]

  • Stability-Indicating Assays: CE methods can be developed and validated to separate degradation products formed under various stress conditions, making them suitable for stability studies.[3][4]

Experimental Protocols

Protocol 1: Capillary Zone Electrophoresis for General Impurity Profiling

This protocol is adapted from a validated method for the determination of cetirizine dihydrochloride (B599025) and its major impurities in bulk drug and tablet formulations.[3]

1. Instrumentation and Capillary:

  • Capillary Electrophoresis System with a UV detector.

  • Uncoated fused-silica capillary: 75 cm total length (effective length may vary) x 50 µm internal diameter.[3]

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 75 mM sodium phosphate (B84403) buffer, pH 2.8.[3] Prepare by dissolving the appropriate amount of sodium phosphate monobasic in water and adjusting the pH with phosphoric acid.

  • Sample Diluent: Water or the BGE.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of Fexofenadine in a suitable solvent (e.g., methanol).[3]

  • Standard Solution: Prepare a stock solution of cetirizine dihydrochloride reference standard in the sample diluent. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 40–240 µg/mL).[3]

  • Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose of cetirizine and dissolve it in a known volume of sample diluent. Sonicate or vortex to ensure complete dissolution. Centrifuge or filter to remove insoluble excipients.

3. CE Method Parameters:

  • Applied Voltage: +25 kV.[3]

  • Temperature: 25°C.[3]

  • Injection: Hydrodynamic injection (pressure and time will depend on the instrument).

  • Detection: UV detection at 230 nm.[3]

4. System Suitability:

  • Before sample analysis, perform replicate injections of a standard solution to ensure the system is operating correctly.

  • Typical parameters to check include migration time repeatability (RSD < 2%), peak area repeatability (RSD < 5%), and resolution between cetirizine and any known impurity peaks.

5. Analysis:

  • Inject the internal standard, standard solutions, and sample solutions into the CE system.

  • Identify and quantify impurities in the sample by comparing their migration times and peak areas with those of the standards.

Protocol 2: Chiral Separation of Cetirizine Enantiomers

This protocol is based on a method for the enantiomeric purity testing of levocetirizine.[1][2]

1. Instrumentation and Capillary:

  • Capillary Electrophoresis System with a UV detector.

  • Uncoated fused-silica capillary.

2. Reagents and Solutions:

  • Background Electrolyte (BGE): 75 mM triethanolamine-phosphate buffer, pH 2.5, containing 0.4 mg/mL heptakis(2,3-diacetyl-6-sulfato)-β-cyclodextrin (a chiral selector) and 10% acetonitrile.[1][2]

  • Sample Diluent: Water or the BGE.

  • Standard Solution: Prepare solutions of racemic cetirizine and levocetirizine reference standards.

  • Sample Solution: Prepare as described in Protocol 1.

3. CE Method Parameters:

  • Applied Voltage: +20 kV.[1][2]

  • Temperature: 25°C (liquid cooling recommended).[1][2]

  • Injection: Hydrodynamic injection for 1 second.[1][2]

  • Detection: UV detection at 214 nm.[1][2]

4. Analysis:

  • Inject the standard and sample solutions.

  • The chiral selector in the BGE will interact differently with the two enantiomers of cetirizine, leading to their separation.

  • Quantify the amount of the unwanted enantiomer (distomer) in the levocetirizine sample.

Protocol 3: Forced Degradation Study for Impurity Generation

To identify potential degradation products, forced degradation studies are performed under various stress conditions as per ICH guidelines.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of cetirizine dihydrochloride in water or a suitable solvent at a known concentration.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution and heat (e.g., at 60°C for 1 hour).[5] Neutralize the solution before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution and heat (e.g., at 60°C for 1 hour).[5] Neutralize the solution before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 70°C for 12 hours).[5]

  • Photolytic Degradation: Expose the drug solution to UV light.

3. Analysis:

  • Analyze the stressed samples using an appropriate CE method (e.g., Protocol 1).

  • Compare the electropherograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Data Presentation

The quantitative performance of various CE methods for cetirizine analysis is summarized in the tables below.

Table 1: Capillary Electrophoresis Methods for Cetirizine Impurity Profiling

ParameterMethod 1Method 2Method 3
BGE 75 mM Sodium Phosphate20 mM Sodium Tetraborate10 mM Borate with 10% Methanol
pH 2.89.38.5
Voltage +25 kV+20 kV+28 kV
Capillary 75 cm x 50 µm40 cm x 50 µm85 cm x 75 µm
Detection 230 nm232 nm200 nm
Reference [3][3][6]

Table 2: Validation Parameters of CE Methods for Cetirizine Analysis

ParameterMethod AMethod BMethod C
Linearity Range (µg/mL) 40 - 24010 - 1000 (ng/mL)N/A
Correlation Coefficient (r²) 0.9980.9993N/A
LOD N/A3 ng/mL5.45 x 10⁻⁶ M
LOQ N/AN/A1.60 x 10⁻⁵ M
Precision (RSD %) 1.3 (Intra-day), 2.6 (Inter-day)N/AN/A
Reference [3][3][6]

N/A: Not Available in the cited literature.

Table 3: Known Impurities and Degradation Products of Cetirizine

Impurity NameTypeMethod of DetectionReference
Cetirizine N-oxideDegradation ProductHPLC-MS[4]
α-(4-chlorophenyl) benzyl (B1604629) alcoholDegradation ProductHPLC[7]
4-chlorobenzophenoneDegradation ProductHPLC[7]
Methyl Ester of CetirizineProcess-relatedN/A[8]
Isopropyl Ester of CetirizineProcess-relatedN/A[8]
Cetirizine Glycerol EsterProcess-relatedN/A[8]

Visualization of Workflows

The following diagrams illustrate the experimental workflows for cetirizine impurity profiling using capillary electrophoresis.

Experimental_Workflow cluster_prep Sample and Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Sample Drug Product (Tablets) Dissolve Dissolve in Diluent Sample->Dissolve Standard Cetirizine Reference Standard Standard->Dissolve Filter Filter/Centrifuge Dissolve->Filter CE_System CE Instrument Dissolve->CE_System Inject Standard Filter->CE_System Inject Sample Voltage Apply High Voltage CE_System->Voltage Capillary Fused-Silica Capillary Capillary->CE_System BGE Background Electrolyte BGE->Capillary Detection UV Detection Voltage->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Integration Peak Integration Electropherogram->Integration Quantification Quantify Impurities Integration->Quantification Report Generate Report Quantification->Report Forced_Degradation_Workflow cluster_stress Stress Conditions Start Cetirizine Stock Solution Acid Acid Hydrolysis (0.1M HCl, Heat) Start->Acid Base Base Hydrolysis (0.1M NaOH, Heat) Start->Base Oxidative Oxidation (3% H2O2) Start->Oxidative Thermal Thermal Degradation (Dry Heat) Start->Thermal Photo Photolytic Degradation (UV Light) Start->Photo Analysis CE Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Identification Identify Degradation Peaks Analysis->Identification

References

Application Note: Chromatographic Peak Identification Using Cetirizine Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is widely used for the treatment of allergies. During its synthesis and storage, various impurities can form, which must be identified and quantified to ensure the safety and efficacy of the final drug product. Cetirizine Impurity B, chemically known as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid, is a known related substance of Cetirizine.[1][][3] The use of a well-characterized reference standard for Cetirizine Impurity B is crucial for accurate peak identification in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC).[1] This application note provides a detailed protocol for utilizing Cetirizine Impurity B as a reference standard for the unambiguous identification of the corresponding peak in a chromatographic profile of a Cetirizine drug substance or product.

Chemical Information

CompoundChemical NameMolecular FormulaMolecular WeightCAS Number
Cetirizine(±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acidC₂₁H₂₅ClN₂O₃388.89 g/mol 83881-51-0
Cetirizine Impurity B(RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acidC₁₉H₂₁ClN₂O₂344.84 g/mol 113740-61-7

Principle of Peak Identification

The fundamental principle of chromatographic peak identification using a reference standard involves comparing the retention time of a peak in the sample chromatogram with that of a known impurity standard analyzed under identical chromatographic conditions. Co-elution, where the sample is spiked with the impurity standard, can be employed for definitive confirmation. An increase in the peak area of the suspected impurity peak after spiking confirms its identity.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the chromatographic identification of Cetirizine Impurity B.

Materials and Equipment
  • Reference Standards: Cetirizine Hydrochloride, Cetirizine Impurity B certified reference standard.

  • Reagents and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium Dihydrogen Phosphate, Tetrabutylammonium (B224687) Hydrogen Sulfate (B86663), Triethylamine, Phosphoric Acid, Water (HPLC grade).

  • Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector, analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Chromatographic Conditions

Several HPLC methods have been reported for the analysis of Cetirizine and its related substances. The following table summarizes representative chromatographic conditions. Method 1 is a good starting point for separating Cetirizine and its impurities.

ParameterMethod 1Method 2 (USP Monograph approach)Method 3
Column Symmetry C18 (or equivalent)Porous silica (B1680970) particles (L3 column), e.g., XBridge HILICPrimesep 200 (mixed-mode)
Mobile Phase A: 50 mM KH₂PO₄, B: Acetonitrile (60:40 v/v), pH adjusted to 3.5.[4]Acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7 v/v).[5]A: 0.05-0.3% H₃PO₄, B: Acetonitrile (Gradient).[6]
Flow Rate 1.0 mL/min1.0 mL/min (can be scaled)0.5 mL/min
Detection UV at 230 nm or 232 nm.[7][8]UVUV at 270 nm.[6]
Column Temperature 40 °C.[8]AmbientAmbient
Injection Volume 10 µL20 µL (can be scaled)Not specified
Standard and Sample Preparation

1. Standard Solution of Cetirizine Impurity B:

  • Accurately weigh about 10 mg of Cetirizine Impurity B reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Further dilute this stock solution with the mobile phase to a working concentration of approximately 2.5 µg/mL.

2. Cetirizine Test Sample Solution:

  • Accurately weigh and transfer a quantity of the Cetirizine drug substance or powdered tablets equivalent to 50 mg of Cetirizine into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase. This yields a concentration of 500 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Spiked Sample Solution:

  • To a 10 mL volumetric flask, add 5 mL of the Cetirizine Test Sample Solution (500 µg/mL).

  • Add a known volume of the Cetirizine Impurity B stock solution (100 µg/mL) to achieve a final impurity concentration of approximately 2.5 µg/mL after dilution.

  • Dilute to volume with the mobile phase.

Peak Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown chromatographic peak using the Cetirizine Impurity B reference standard.

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_identification Peak Identification cluster_confirmation Confirmation (Co-elution) cluster_result Result prep_std Prepare Cetirizine Impurity B Standard Solution run_std Inject Impurity B Standard prep_std->run_std prep_sample Prepare Cetirizine Test Sample Solution run_sample Inject Test Sample prep_sample->run_sample compare_rt Compare Retention Times (RT) run_std->compare_rt run_sample->compare_rt decision Does an unknown peak's RT match the standard's RT? compare_rt->decision prep_spike Prepare Spiked Sample Solution decision->prep_spike Yes peak_not_identified Peak is NOT Cetirizine Impurity B decision->peak_not_identified No run_spike Inject Spiked Sample prep_spike->run_spike confirm_peak Analyze Chromatogram run_spike->confirm_peak final_decision Did the suspected peak area increase significantly? confirm_peak->final_decision peak_identified Peak Identified as Cetirizine Impurity B final_decision->peak_identified Yes final_decision->peak_not_identified No

Caption: Workflow for Chromatographic Peak Identification using an Impurity Standard.

Data Analysis and Interpretation

  • Initial Identification: Inject the Cetirizine Impurity B standard solution and the Cetirizine test sample solution into the HPLC system. Compare the retention time of the peak obtained from the standard solution with the retention times of all peaks in the sample chromatogram. A peak in the sample having a retention time that matches that of the Impurity B standard is tentatively identified as Cetirizine Impurity B.

  • Confirmation by Spiking: Inject the spiked sample solution. If the peak tentatively identified as Impurity B increases in area and maintains a single, symmetrical peak shape, its identity is confirmed. No new peak should appear at or near the retention time of Impurity B.

System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria. The following are typical system suitability parameters based on USP monograph approaches:

ParameterRequirement
Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Cetirizine peak.[9]
Relative Standard Deviation (RSD) Not more than 5.0% for replicate injections of the standard solution.[10]
Theoretical Plates (N) As per the specific validated method, often greater than 2000.

Conclusion

The use of a certified reference standard for Cetirizine Impurity B is an indispensable requirement for the accurate identification and quality control of Cetirizine in pharmaceutical formulations. The protocols and workflow described in this application note provide a robust framework for researchers and analytical scientists to confidently identify Cetirizine Impurity B, ensuring the integrity and safety of the final drug product. Following a systematic approach of retention time matching and confirmation by co-elution (spiking) is critical for definitive peak identification.

References

Application Note: Quantification of Cetirizine Impurity B in Active Pharmaceutical Ingredients (API)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine (B192768), a second-generation antihistamine, is widely used for the relief of allergies. The quality and purity of the Active Pharmaceutical Ingredient (API) are critical for its safety and efficacy. Cetirizine Impurity B, chemically known as 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid, is a potential impurity that needs to be monitored and controlled within acceptable limits in the cetirizine hydrochloride API.[1][][3][4][5] This application note provides a detailed protocol for the quantification of Cetirizine Impurity B using High-Performance Liquid Chromatography (HPLC), based on established and validated methods.

Experimental Protocol: HPLC Method

This protocol outlines a robust HPLC method for the separation and quantification of Cetirizine Impurity B from the cetirizine API.

2.1. Materials and Reagents

  • Cetirizine Hydrochloride Reference Standard

  • Cetirizine Impurity B Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

2.2. Chromatographic Conditions

A validated HPLC method for the determination of cetirizine and its related impurities is described below.[6][7][8]

ParameterCondition
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.05 M Potassium dihydrogen phosphate : Acetonitrile : Methanol : Tetrahydrofuran (12:5:2:1, v/v/v/v), pH adjusted to 5.5 with phosphoric acid
Flow Rate 1.0 mL/min
Detector UV at 230 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes

2.3. Preparation of Solutions

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution of Cetirizine: Accurately weigh and dissolve about 25 mg of Cetirizine Hydrochloride Reference Standard in 25 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution of Cetirizine Impurity B: Accurately weigh and dissolve about 5 mg of Cetirizine Impurity B Reference Standard in 50 mL of diluent to obtain a concentration of 100 µg/mL.

  • Standard Solution: From the stock solutions, prepare a working standard solution containing a suitable concentration of Cetirizine and Cetirizine Impurity B in the diluent. For instance, a concentration of 2.5 µg/mL for Impurity B can be used.[9]

  • Sample Solution: Accurately weigh and dissolve about 50 mg of the Cetirizine Hydrochloride API in 100 mL of diluent.[7] This will result in a nominal concentration of 500 µg/mL of the main analyte.

Method Validation Summary

The analytical method is validated to ensure its suitability for the intended purpose. The following table summarizes the typical validation parameters for the quantification of cetirizine related impurities.[6][8]

ParameterResult
Linearity Range (Impurity B) 1 - 4 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.08 - 0.26 µg/mL
Limit of Quantitation (LOQ) 0.28 - 0.86 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%

System Suitability

Before sample analysis, the chromatographic system must pass the system suitability tests. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (for Cetirizine peak) Not more than 2.0
Theoretical Plates (for Cetirizine peak) Not less than 2000
Relative Standard Deviation (%RSD) for replicate injections Not more than 2.0%

Data Analysis and Calculation

The concentration of Cetirizine Impurity B in the API sample is calculated using the external standard method. The percentage of Impurity B is calculated using the following formula:

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result prep_std Prepare Standard Solutions (Cetirizine & Impurity B) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare API Sample Solution prep_sample->hplc_system sys_suit System Suitability Test hplc_system->sys_suit sys_suit->hplc_system If Fail inject_std Inject Standard Solution sys_suit->inject_std If Pass chrom_acq Chromatogram Acquisition inject_std->chrom_acq inject_sample Inject Sample Solution inject_sample->chrom_acq peak_int Peak Integration & Identification chrom_acq->peak_int calc Calculation of Impurity B % peak_int->calc report Report Final Result calc->report

Caption: Workflow for the quantification of Cetirizine Impurity B in API.

Logical Relationship of Analytical Method Components

logical_relationship cluster_instrument Instrumentation cluster_method Method Parameters cluster_sample Sample & Standard cluster_output Output hplc HPLC System column C18 Column hplc->column detector UV Detector hplc->detector quant_result Quantitative Result (% of Impurity B) detector->quant_result mobile_phase Mobile Phase (Phosphate Buffer, ACN, MeOH, THF) mobile_phase->hplc flow_rate Flow Rate (1.0 mL/min) flow_rate->hplc wavelength Wavelength (230 nm) wavelength->detector api_sample Cetirizine API api_sample->hplc Injected impurity_std Impurity B Standard impurity_std->hplc Injected

Caption: Key components of the analytical method for Impurity B quantification.

References

Rapid Analysis of Cetirizine and Its Impurities Using Ultra-High-Performance Liquid Chromatography (UHPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the rapid analysis of cetirizine (B192768) and its related impurities using modern Ultra-High-Performance Liquid Chromatography (UHPLC) technology. The methods outlined here offer significant improvements in speed and efficiency over traditional High-Performance Liquid Chromatography (HPLC) methods, making them ideal for high-throughput screening, quality control, and stability testing in the pharmaceutical industry.

Introduction

Cetirizine is a second-generation antihistamine used to treat allergies, hay fever, and urticaria.[1] Like all pharmaceutical products, the purity of cetirizine is critical to its safety and efficacy. Regulatory bodies require stringent control of impurities in drug substances and finished products. UHPLC methods, with their use of smaller particle size columns, enable faster analysis times and improved resolution, which is essential for separating structurally similar impurities from the active pharmaceutical ingredient (API). This application note details a rapid, stability-indicating UHPLC method for the quantitative determination of cetirizine and its impurities.

Data Presentation: Comparison of Analytical Methods

The following table summarizes various HPLC and UHPLC methods for the analysis of cetirizine and its impurities, providing a clear comparison of their key chromatographic parameters.

ParameterMethod 1: Modernized USP HILICMethod 2: USP HILIC (Scaled)Method 3: Reversed-Phase HPLC
Instrumentation UHPLC/HPLC SystemHPLC SystemHPLC System
Column Waters XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mmWaters XBridge BEH HILIC, 5 µm, 4.6 x 250 mmHypersil BDS C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: Acetonitrile (B52724) and an acidified aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (93:7 v/v)[2]Isocratic: Acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7 v/v)[2]0.05 M Dihydrogen phosphate:Acetonitrile:Methanol:Tetrahydrofuran (12:5:2:1 v/v/v/v), pH 5.5[3]
Flow Rate 2.116 mL/minGeometrically scaled from USP method1.0 mL/min[3]
Injection Volume 10.6 µL26.5 µL[2]20 µL
Column Temp. Not SpecifiedNot SpecifiedNot Specified
Detector UVUVUV at 230 nm[3]
Run Time 3 minutes 15 minutesNot specified, likely > 15 minutes
Key Benefit Rapid analysis (5x faster than scaled USP method) Adherence to USP monograph with scalingSeparation of cetirizine, impurities, and preservatives[3]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of cetirizine and its impurities by UHPLC.

UHPLC Workflow for Cetirizine Analysis A Sample Preparation (Dissolution in Diluent) B UHPLC System Setup (Column Equilibration, Method Loading) A->B Load Sample C Sample Injection B->C Inject D Chromatographic Separation (Isocratic Elution) C->D E UV Detection D->E F Data Acquisition and Processing (Integration, Quantification) E->F G Reporting (Impurity Profiling, Assay) F->G

Caption: Workflow for the UHPLC analysis of cetirizine.

Detailed Experimental Protocol: Rapid UHPLC-UV Method

This protocol is based on the modernized USP HILIC method, which significantly reduces the analysis time while maintaining separation efficiency.[2]

1. Instrumentation

  • A UHPLC or HPLC system equipped with a UV detector.

2. Chromatographic Conditions

  • Column: Waters XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm

  • Mobile Phase: A mixture of acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7 v/v).[2]

  • Flow Rate: 2.116 mL/min

  • Injection Volume: 10.6 µL

  • Column Temperature: Ambient

  • Detection: UV at an appropriate wavelength for cetirizine and its impurities (e.g., 230 nm).[3]

  • Run Time: 3 minutes

3. Preparation of Solutions

  • Diluent: Prepare a mixture of acetonitrile and water as specified in the relevant pharmacopeia or validated method. To avoid peak distortion, it is recommended to use a diluent with a composition as close as possible to the mobile phase.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of cetirizine reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the cetirizine drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes replicate injections of the standard solution to check for:

  • Tailing Factor: Should be within the acceptable range (e.g., NMT 2.0).

  • Relative Standard Deviation (RSD) of Peak Area: Should be below a specified limit (e.g., NMT 2.0%).

  • Resolution: Ensure adequate separation between the main peak and any known impurity peaks.

5. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution multiple times to verify system suitability.

  • Inject the sample solutions.

  • After all injections are complete, flush the column with an appropriate solvent.

6. Data Analysis

  • Integrate the peaks in the chromatograms from the sample solutions.

  • Identify the cetirizine peak based on the retention time of the standard.

  • Identify impurity peaks and calculate their amounts relative to the cetirizine peak, typically using area percent. For known impurities, use their respective response factors if available.

Logical Relationship of Method Modernization

The following diagram illustrates the logical relationship and benefits of modernizing the USP HPLC method to a rapid UHPLC method.

Method Modernization cluster_0 Traditional HPLC Method (USP) cluster_1 Modernized UHPLC Method A Column: 5 µm particle size 250 mm length C Column: 2.5 µm particle size 100 mm length A->C Smaller Particle Size Shorter Column B Run Time: ~15 minutes D Run Time: ~3 minutes B->D Faster Analysis E Benefits: - Increased Throughput - Reduced Solvent Consumption - Improved Peak Shape D->E

Caption: Modernization from HPLC to UHPLC for cetirizine analysis.

Conclusion

The adoption of UHPLC methods for the analysis of cetirizine and its impurities offers substantial advantages in terms of speed, efficiency, and resolution. The provided protocol for a rapid 3-minute analysis allows for a significant increase in sample throughput without compromising the quality of the separation. This is particularly beneficial for in-process control, final product release testing, and stability studies in a pharmaceutical setting. The detailed methodology and comparative data presented in this application note serve as a valuable resource for researchers and scientists in the field of drug development and quality control.

References

Troubleshooting & Optimization

Cetirizine HPLC Analysis: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of Cetirizine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help you achieve optimal chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in HPLC analysis?

Poor peak shape in HPLC can manifest as peak tailing, fronting, or broadening. The most common causes include:

  • Secondary Interactions: Interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns, can cause peak tailing.[1][2][3][4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the analyte may exist in both ionized and non-ionized forms, leading to peak distortion.[2][5]

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[5]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and distorted peaks.[2][6]

  • Column Contamination or Degradation: A contaminated or old column can lead to a general loss of performance and poor peak shapes.[5][6]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[6]

Q2: Why is my Cetirizine peak tailing?

Peak tailing for Cetirizine, a basic compound, is often attributed to its interaction with acidic residual silanol groups on the surface of silica-based HPLC columns (e.g., C18).[1][3][4] These interactions create secondary retention mechanisms that delay the elution of a portion of the analyte molecules, resulting in a "tail." To mitigate this, consider adjusting the mobile phase pH, using an end-capped column, or adding a competing base to the mobile phase.

Q3: What is peak fronting and what causes it for Cetirizine?

Peak fronting is characterized by a leading edge that is less steep than the trailing edge. Common causes include:

  • Column Overload: Injecting a sample at a concentration that is too high for the column's capacity.[5]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.

  • Inappropriate Injection Solvent: Using a sample solvent that is significantly stronger than the mobile phase.

Q4: How does the mobile phase pH affect the peak shape of Cetirizine?

Cetirizine has multiple pKa values (approximately 2.19, 2.93, and 8.00).[7] Operating the HPLC method at a pH close to one of these pKa values can cause the compound to exist in multiple ionic states, leading to inconsistent interactions with the stationary phase and resulting in poor peak shape.[5] For basic compounds like Cetirizine, a lower mobile phase pH (e.g., around 2.5-3.5) is often used to protonate the analyte and minimize interactions with silanol groups.[8]

Troubleshooting Guides

Issue 1: Peak Tailing

If you are observing peak tailing for Cetirizine, follow this troubleshooting workflow:

G Troubleshooting Peak Tailing for Cetirizine start Observe Peak Tailing check_ph Check Mobile Phase pH Is it > 3.5? start->check_ph adjust_ph Lower pH to 2.5-3.5 with phosphoric or formic acid check_ph->adjust_ph Yes check_column Check Column Type Is it end-capped? check_ph->check_column No adjust_ph->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No check_concentration Check Sample Concentration Is it too high? check_column->check_concentration Yes use_endcapped->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes add_competitor Consider adding a competing base (e.g., Triethylamine) to mobile phase check_concentration->add_competitor No dilute_sample->add_competitor end Peak Shape Improved add_competitor->end

Caption: A workflow diagram for troubleshooting peak tailing.

Parameter Recommendation Rationale
Mobile Phase pH Adjust to a lower pH, typically between 2.5 and 3.5.[9][8]At low pH, the residual silanol groups on the silica-based column are protonated and less likely to interact with the basic Cetirizine molecule, reducing peak tailing.[3][9]
Column Chemistry Use a modern, high-purity, end-capped C18 or C8 column.End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby minimizing secondary interactions.[10]
Sample Concentration Reduce the sample concentration or the injection volume.High sample loads can lead to mass overload, a common cause of peak tailing.[5]
Mobile Phase Additive Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM).The competing base will preferentially interact with the active silanol sites, effectively shielding the Cetirizine molecules from these secondary interactions.
Issue 2: Peak Fronting

If you are observing peak fronting for Cetirizine, consider the following:

Caption: A workflow diagram for troubleshooting peak fronting.

Parameter Recommendation Rationale
Sample Concentration Decrease the concentration of the sample being injected.High concentrations can lead to concentration overload, a primary cause of peak fronting.[5]
Injection Volume Reduce the volume of the sample injected onto the column.Similar to high concentration, a large injection volume can also cause overload.
Injection Solvent Ensure the sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.A strong injection solvent can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak.[6]
Sample Solubility Confirm that the sample is completely dissolved before injection.Poor solubility can cause the analyte to enter the column in a non-uniform manner, resulting in peak fronting.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of Cetirizine, which can serve as a starting point for your method development or troubleshooting.

Method 1: Reversed-Phase HPLC with Phosphate Buffer

This method is suitable for the quantification of Cetirizine in pharmaceutical formulations.

Parameter Condition
Column Symmetry C18, 5 µm, 4.6 x 250 mm (or equivalent)[8]
Mobile Phase 50 mM Potassium Dihydrogen Phosphate (KH2PO4) and Acetonitrile (60:40 v/v), with the pH adjusted to 3.5.[8]
Flow Rate 1.0 mL/min[11]
Injection Volume 20 µL[11]
Detection UV at 230 nm[12]
Column Temperature Ambient or controlled at 25°C[12]
Method 2: Isocratic Reversed-Phase HPLC

A simple isocratic method for the determination of Cetirizine.

Parameter Condition
Column Phenomenex Luna C18, 5 µm, 4.6 x 250 mm (or equivalent)[11]
Mobile Phase Acetonitrile and Water (60:40 v/v)[11]
Flow Rate 1.0 mL/min[11]
Injection Volume 20 µL[11]
Detection UV at 229 nm[11]
Column Temperature Ambient

Note: Always filter and degas the mobile phase before use to prevent pump and column issues.[11] The sample should be dissolved in the mobile phase whenever possible.

References

Optimizing mobile phase for better separation of cetirizine impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the analysis of cetirizine (B192768) and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mobile phase for enhanced separation and resolving common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to separate cetirizine from its impurities?

A common and effective starting point for the reversed-phase HPLC separation of cetirizine and its impurities is a combination of acetonitrile (B52724) and a phosphate (B84403) buffer. A typical ratio to begin with is in the range of 30:70 to 60:40 (acetonitrile:buffer, v/v). The pH of the aqueous phase is a critical parameter and should be adjusted to optimize the separation, with values between 3.0 and 7.0 often being effective. For example, a mobile phase consisting of 50 mM KH2PO4 and acetonitrile (60:40 v/v) with the pH adjusted to 3.5 has been shown to be effective.[1]

Q2: How does the pH of the mobile phase affect the separation of cetirizine and its impurities?

The pH of the mobile phase significantly influences the retention and selectivity of cetirizine and its impurities, as they are ionizable compounds. Cetirizine has multiple pKa values (2.2, 2.9, and 8.0), meaning its charge state changes with pH.[2] Adjusting the pH can alter the polarity of the analytes and their interaction with the stationary phase. For instance, working at a pH where the analytes are in a specific ionic form can improve peak shape and resolution. It is recommended to experiment with a pH range, for example, from 3.0 to 7.0, to find the optimal separation. A mobile phase with a pH of 3.8, using a 0.05 mol/L sodium dihydrogen phosphate solution as the aqueous phase, has been used successfully.[3]

Q3: What are the common organic modifiers used, and how do I choose between them?

Acetonitrile and methanol (B129727) are the most common organic modifiers used in reversed-phase HPLC for cetirizine analysis.

  • Acetonitrile generally offers lower viscosity, which results in lower backpressure, and better UV transparency at lower wavelengths. It is often the preferred choice for good peak shape and efficiency.

  • Methanol is a more polar and protic solvent, which can offer different selectivity compared to acetonitrile. It can be a good alternative to try if you are struggling to separate specific co-eluting impurities.

A mixture of both can also be explored. For example, a mobile phase of 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v) at pH 5.5 has been used for the determination of cetirizine and its related impurities.[4][5]

Q4: I am observing poor peak shape (e.g., tailing or fronting). What could be the cause and how can I fix it?

Poor peak shape is a common issue in HPLC analysis. Here are some potential causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like cetirizine, leading to peak tailing. To mitigate this, you can:

    • Use a lower pH mobile phase (e.g., pH 3) to protonate the silanols and reduce interaction.

    • Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%).

    • Use an end-capped column or a column with a different stationary phase chemistry (e.g., a C8 instead of a C18) which has shown to reduce tailing.[6]

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the sample concentration.

  • Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[7][8] It is best to dissolve the sample in the mobile phase itself or a solvent with a similar or weaker elution strength.[9][10]

  • Column Degradation: An old or contaminated column can also result in poor peak shapes. Try flushing the column with a strong solvent or replacing it if necessary.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of mobile phase for cetirizine impurity analysis.

Issue 1: Inadequate Resolution of Impurity Peaks
Potential Cause Troubleshooting Step
Mobile Phase Composition 1. Adjust Organic Modifier Percentage: If peaks are eluting too quickly, decrease the percentage of the organic solvent (e.g., acetonitrile). If they are eluting too slowly, increase it. 2. Change Organic Modifier: If resolution is still poor, switch from acetonitrile to methanol or try a combination of both to alter selectivity.
Mobile Phase pH Systematically vary the pH of the aqueous portion of the mobile phase (e.g., in 0.5 unit increments from pH 3.0 to 7.0) to find the optimal selectivity.
Buffer Concentration Increase the buffer concentration (e.g., from 10mM to 50mM) to improve peak shape and potentially resolution, especially for ionizable compounds.
Flow Rate Decrease the flow rate to increase the interaction time with the stationary phase, which can sometimes improve resolution.
Column Chemistry If the above steps do not yield satisfactory results, consider switching to a different column chemistry (e.g., from C18 to C8 or a phenyl column) to achieve a different separation mechanism.
Issue 2: Peak Tailing for Cetirizine or Impurities
Potential Cause Troubleshooting Step
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the pH to be between 2.5 and 3.5. 2. Use an Ion-Pairing Agent: Consider adding an ion-pairing reagent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) to the mobile phase.[7][8] 3. Use a "Base-Deactivated" Column: Employ a column specifically designed to minimize silanol interactions.
Metal Chelation If the impurity structure is susceptible to chelation, adding a small amount of a chelating agent like EDTA to the mobile phase might help.
Column Contamination Flush the column with a series of strong solvents (e.g., isopropanol, tetrahydrofuran) to remove strongly retained compounds.
Issue 3: Variable Retention Times
Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.
Mobile Phase Preparation Inconsistency Prepare fresh mobile phase daily and ensure accurate pH measurement and component mixing.[1] Degas the mobile phase before use to prevent bubble formation.[2]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as temperature can affect viscosity and retention times.
Pump Issues Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Below are detailed methodologies for two common HPLC approaches for the analysis of cetirizine and its impurities.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is a robust starting point for the separation of cetirizine and its process-related impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Sodium Dihydrogen Phosphate, pH adjusted to 3.8 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 232 nm.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in a diluent composed of Mobile Phase A and Mobile Phase B in a 70:30 ratio.

Protocol 2: HILIC Method for Polar Impurities

This method can be useful for separating more polar impurities that are not well-retained in reversed-phase chromatography.

  • Column: XBridge HILIC, 100 mm x 4.6 mm, 2.5 µm particle size.[9]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 200 mM ammonium (B1175870) formate) in a ratio of approximately 93:7 (v/v).[10]

  • Isocratic Elution: The mobile phase composition is kept constant throughout the run.

  • Flow Rate: 2.1 mL/min (Note: Flow rates are typically higher in HILIC).

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: It is crucial to dissolve the sample in the mobile phase to avoid peak distortion.[9][10]

Data Presentation

The following tables summarize typical chromatographic conditions used for the separation of cetirizine and its impurities.

Table 1: Mobile Phase Compositions

Aqueous Phase Organic Modifier(s) Ratio (Aqueous:Organic) pH Reference
50 mM KH2PO4Acetonitrile60:403.5[1]
0.05 M Sodium Dihydrogen PhosphateAcetonitrile67:333.8[3]
WaterAcetonitrile40:60N/A[2]
0.05 M Dihydrogen PhosphateAcetonitrile, Methanol, THF12:5:2:15.5[4][5]
0.01 M H2SO4Acetonitrile80:20N/A

Table 2: Chromatographic Parameters

Column Type Dimensions (L x ID, particle size) Flow Rate (mL/min) Detection Wavelength (nm) Reference
C18250 mm x 4.6 mm, 5 µm1.0229[2]
C18150 mm x 4.6 mm, 5 µm1.0230[1]
C8Not specified1.0230[6]
HILIC100 mm x 4.6 mm, 2.5 µm2.1230[9]
C18250 mm x 4.6 mm, 5 µm1.5231[11]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the process of optimizing mobile phase for cetirizine impurity separation.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Separation Goals (e.g., resolve known impurities) SelectColumn Select Initial Column (e.g., C18, 250x4.6mm, 5µm) Start->SelectColumn InitialMobilePhase Prepare Initial Mobile Phase (e.g., ACN:Buffer 50:50, pH 4.5) SelectColumn->InitialMobilePhase RunExperiment Perform Initial Injection InitialMobilePhase->RunExperiment EvaluateResults Evaluate Chromatogram - Resolution - Peak Shape - Retention Time RunExperiment->EvaluateResults OptimizeOrganic Adjust Organic Modifier % EvaluateResults->OptimizeOrganic Poor Resolution OptimizepH Adjust Mobile Phase pH EvaluateResults->OptimizepH Co-elution / Poor Selectivity GoodSeparation Achieved Good Separation EvaluateResults->GoodSeparation Meets Criteria OptimizeOrganic->RunExperiment OptimizepH->RunExperiment ChangeModifier Change Organic Modifier (ACN <-> MeOH) OptimizepH->ChangeModifier No Improvement ChangeModifier->RunExperiment ValidateMethod Method Validation GoodSeparation->ValidateMethod Troubleshooting_Peak_Tailing Problem Problem: Peak Tailing Observed CheckDiluent Is sample diluent stronger than mobile phase? Problem->CheckDiluent ChangeDiluent Action: Dissolve sample in mobile phase CheckDiluent->ChangeDiluent Yes CheckpH Is mobile phase pH > 4? CheckDiluent->CheckpH No Resolved Problem Resolved ChangeDiluent->Resolved LowerpH Action: Lower mobile phase pH to ~3.0 CheckpH->LowerpH Yes CheckColumnAge Is the column old or heavily used? CheckpH->CheckColumnAge No LowerpH->Resolved ReplaceColumn Action: Replace with a new column (e.g., C8 or end-capped C18) CheckColumnAge->ReplaceColumn Yes CheckColumnAge->Resolved No, further investigation needed ReplaceColumn->Resolved

References

How to resolve co-elution of Cetirizine and Impurity B.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Cetirizine and its related substance, Impurity B, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution between Cetirizine and Impurity B?

A1: Co-elution of Cetirizine and Impurity B is a frequently encountered issue in reversed-phase HPLC. The primary reasons for this difficulty in separation are:

  • Structural Similarity: Cetirizine and Impurity B (4-[(4-chlorophenyl)phenylmethyl]-1-piperazineacetic acid) possess very similar chemical structures. The main difference lies in the ethoxyacetic acid side chain of Cetirizine, which is replaced by an acetic acid group in Impurity B. This results in comparable physicochemical properties, such as polarity and hydrophobicity.

  • Limited Selectivity of Standard Columns: Traditional C8 and C18 reversed-phase columns separate molecules primarily based on hydrophobicity. Due to their structural similarity, Cetirizine and Impurity B exhibit very similar retention behavior on these stationary phases, leading to overlapping peaks.

Q2: My current C18 method shows Cetirizine and Impurity B as a single, broad, or shouldered peak. How can I confirm co-elution?

A2: Confirming co-elution is a critical first step. Here are several methods to do so:

  • Peak Shape Analysis: A perfectly Gaussian (symmetrical) peak is often an indication of a single compound. Peaks that are broad, fronting, tailing, or show shoulders can suggest the presence of more than one compound.[1]

  • Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform a peak purity analysis. This is done by acquiring UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.[1]

  • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can analyze the mass spectra across the peak. The presence of different mass-to-charge ratios (m/z) for Cetirizine and Impurity B will definitively confirm co-elution.[2]

Q3: How can I modify my existing reversed-phase method to try and resolve the co-elution?

A3: While challenging, you can attempt to optimize your current method. The key is to alter the selectivity of your system. Here are some parameters to adjust:

  • Mobile Phase pH: The ionization state of both Cetirizine (a zwitterionic compound) and Impurity B can be manipulated by changing the pH of the mobile phase.[3] Experiment with a pH range that is at least 2 units away from the pKa values of the analytes to ensure they are in a single, stable ionic form.[3]

  • Organic Modifier: If you are using acetonitrile, try switching to methanol (B129727) or a combination of both. Different organic solvents can alter hydrophobic and secondary interactions with the stationary phase, potentially improving resolution.

  • Buffer Concentration: Adjusting the buffer concentration can influence retention times for ionizable compounds and can sometimes improve peak shape and resolution.[3]

  • Temperature: Changing the column temperature affects mobile phase viscosity and mass transfer kinetics. A lower temperature may increase retention and improve resolution, while a higher temperature can decrease analysis time but may reduce resolution.

Troubleshooting Guide: Resolving Co-elution

This section provides a systematic approach to resolving the co-elution of Cetirizine and Impurity B, focusing on changing the chromatographic mode for a more effective separation.

Problem: Inadequate separation between Cetirizine and Impurity B using a standard C18 column.

The most robust solution to this co-elution problem often involves moving away from a purely reversed-phase separation mechanism and employing a stationary phase with a different selectivity. Mixed-mode chromatography is a highly effective alternative.

Recommended Solution: Mixed-Mode Chromatography

Mixed-mode columns offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), providing unique selectivity for compounds that are difficult to separate on traditional columns.[4] For Cetirizine and its impurities, a column with both reversed-phase and cation-exchange/cation-exclusion properties is recommended.

An example of such a column is the Coresep SB , which combines a hydrophobic ligand with a strong basic ionic group. This allows for separation based not only on hydrophobicity but also on the ionic characteristics of the analytes, which is ideal for separating the zwitterionic Cetirizine from its related impurities.[5][6]

Illustrative Experimental Protocol (Based on Mixed-Mode Chromatography)

This protocol is a starting point for method development and is based on the principles of mixed-mode separation for Cetirizine.[5]

1. Chromatographic Conditions:

ParameterRecommended Setting
Column Coresep SB, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile / Ammonium Formate (e.g., 20mM, pH 3.0)
Gradient Start with an isocratic elution (e.g., 30% Acetonitrile) and optimize as needed.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase

2. Mobile Phase Preparation:

  • Aqueous Component: Prepare a 20mM Ammonium Formate solution in HPLC-grade water. Adjust the pH to 3.0 using Formic Acid. Filter through a 0.45 µm membrane filter.

  • Organic Component: HPLC-grade Acetonitrile.

  • Final Mobile Phase: Premix the aqueous and organic components in the desired ratio (e.g., 70:30 v/v for 30% Acetonitrile). Degas the solution before use.

3. Sample Preparation:

  • Accurately weigh and dissolve Cetirizine standard and Impurity B reference standard in the mobile phase to achieve a suitable concentration (e.g., 0.5 mg/mL for Cetirizine and 0.005 mg/mL for Impurity B).

Data Presentation: Expected Outcome

By employing a mixed-mode column like Coresep SB, the separation is enhanced. Cetirizine and Impurity B are separated based on both their hydrophobicity and their ionic interactions with the stationary phase.[5] Below is a table illustrating the kind of data you would aim to generate to confirm successful separation.

CompoundRetention Time (min) (Illustrative)Resolution (Rs) (Illustrative)Tailing Factor (Tf) (Illustrative)
Impurity B4.5-1.1
Cetirizine 5.8 > 2.0 1.2

Note: The values above are for illustration purposes to show a successful separation. Actual retention times will depend on the specific optimized conditions.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of Cetirizine and Impurity B.

G cluster_0 cluster_1 Phase 1: Confirm Co-elution cluster_2 Phase 2: Method Optimization cluster_3 Phase 3: Recommended Solution cluster_4 start Co-elution of Cetirizine and Impurity B Observed peak_shape Analyze Peak Shape (Asymmetry, Shoulders) start->peak_shape Step 1 peak_purity Perform Peak Purity Analysis (DAD) peak_shape->peak_purity ms_analysis Analyze with MS Detector peak_purity->ms_analysis adjust_ph Adjust Mobile Phase pH ms_analysis->adjust_ph If confirmed, proceed to optimize change_solvent Change Organic Modifier (e.g., ACN to MeOH) adjust_ph->change_solvent If no success change_column Select Different Stationary Phase change_solvent->change_column If no success mixed_mode Implement Mixed-Mode Chromatography (e.g., Coresep SB) change_column->mixed_mode Recommended Approach end_node Resolution Achieved mixed_mode->end_node

Caption: A logical workflow for troubleshooting co-elution issues.

Analyte-Column Interaction Model

This diagram illustrates the dual separation mechanism of a mixed-mode column for Cetirizine and Impurity B.

References

Technical Support Center: Modernization of USP Monograph for Cetirizine Organic Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on modernizing the USP monograph method for the analysis of organic impurities in cetirizine (B192768) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for modernizing the USP monograph method for cetirizine organic impurities?

A1: The main driver for modernization is to enhance efficiency and productivity in pharmaceutical quality control.[1][2][3] By adopting modern column technologies, such as those with smaller particle sizes, it is possible to significantly reduce analysis run times without compromising the quality and validity of the analytical results.[1][2][3] This leads to faster sample throughput, reduced solvent consumption, and overall cost savings. The modernization of the cetirizine impurity method has been shown to decrease analysis time by as much as a factor of five.[1]

Q2: What are the allowable changes to the USP method according to General Chapter <621>?

A2: USP General Chapter <621> on Chromatography provides guidelines for permissible adjustments to monograph methods. For isocratic methods like the one for cetirizine impurities, changes to column length (L) and particle size (dp) are allowed as long as the ratio of L/dp remains within -25% to +50% of the original.[4] Alternatively, other combinations of L and dp can be used if the number of theoretical plates (N) is maintained within -25% to +50% of the column specified in the monograph.[5]

Q3: Can the modernized method be transferred between different HPLC and UHPLC systems?

A3: Yes, studies have demonstrated that the modernized method for cetirizine organic impurities, utilizing an XBridge HILIC column, can be successfully transferred between various HPLC and UHPLC systems from different manufacturers.[6] This robustness provides confidence in the method's transferability and consistent performance across different laboratory setups.[5]

Q4: Are there alternative analytical techniques for determining cetirizine and its impurities?

A4: Besides the official USP HPLC method, other techniques have been developed and validated for the analysis of cetirizine and its related substances. These include alternative HPLC methods with different stationary phases and mobile phases, as well as capillary zone electrophoresis (CZE).[7][8][9] These methods can be useful for orthogonal testing or when facing specific challenges with the compendial method.

Troubleshooting Guide

Problem: Distorted or Tailing Peak Shape for Cetirizine

This is a common issue encountered when modernizing the USP method for cetirizine impurities. The primary cause is a mismatch between the sample diluent and the mobile phase.[1][10] The USP method specifies a sample diluent with a higher water content (9%) than the mobile phase (7%).[1]

Solutions:

  • Reduce Injection Volume: A simple and effective solution is to decrease the injection volume. When scaling down the method to a column with smaller dimensions and particle size, the injection volume is proportionally reduced, which mitigates the peak distortion.[1]

  • Prepare Sample in Mobile Phase: To eliminate the solvent mismatch, prepare the cetirizine sample directly in the mobile phase.[5][6] This has been shown to produce ideal, Gaussian peak shapes even at higher injection volumes.[5]

  • Modify the Sample Diluent: If preparing the sample in the mobile phase is not feasible, the sample diluent can be adjusted to more closely match the mobile phase composition. This can involve reducing the water percentage or adding a buffer to match the pH.[6]

Experimental Protocols

Original USP Method Parameters

This protocol is based on the established USP monograph for cetirizine hydrochloride organic impurities.

ParameterSpecification
Column 4.0 mm x 250 mm, 5 µm packing (L3)
Mobile Phase Acetonitrile and an acidified aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (93:7)
Flow Rate Typically 1.0 mL/min (may vary)
Injection Volume 20.0 µL
Detection UV at 230 nm
Run Time Approximately 15 minutes
Modernized High-Throughput Method

This modernized protocol significantly reduces the analysis time while meeting USP system suitability requirements.

ParameterSpecification
Column 4.6 mm x 100 mm, 2.5 µm packing (e.g., XBridge HILIC XP)
Mobile Phase Acetonitrile and an acidified aqueous solution of tetrabutylammonium hydrogen sulfate (93:7)[1]
Flow Rate Scaled to 2.116 mL/min[1]
Injection Volume Geometrically scaled to 10.6 µL[1]
Detection UV at 230 nm
Run Time Approximately 3 minutes[1]

Quantitative Data Summary

The following table summarizes the performance of the modernized method compared to the original USP method.

ParameterOriginal USP Method (5 µm column)Modernized Method (2.5 µm column)
Run Time ~15 minutes[1]~3 minutes[1]
USP Tailing Factor Distorted Peak (if injection volume is high)1.3[1]
Peak Area %RSD Meets USP criteria0.8%[1]

System suitability criteria: USP Tailing NMT 2.0 and Peak Area RSD NMT 10.0%.[1]

Visualizations

Experimental Workflow: Modernizing the Cetirizine Impurity Method

G cluster_0 Method Modernization Workflow start Start: Original USP Method (5 µm column, 15 min run time) scale_down Scale Down Method (e.g., to 2.5 µm column) start->scale_down Modernization adjust_params Adjust Parameters (Flow Rate, Injection Volume) scale_down->adjust_params Geometric Scaling troubleshoot Troubleshoot Peak Shape (If necessary) adjust_params->troubleshoot validate Validate Modernized Method (System Suitability) troubleshoot->validate end_node End: Modernized Method (3 min run time, improved efficiency) validate->end_node Successful Validation

Caption: Workflow for modernizing the cetirizine impurity analysis method.

Troubleshooting Logic for Peak Distortion

G cluster_1 Troubleshooting Decision Tree start Distorted Cetirizine Peak? check_diluent Is sample diluent different from mobile phase? start->check_diluent Yes end_other_issue Investigate Other Issues (e.g., column, system) start->end_other_issue No reduce_injection Reduce Injection Volume check_diluent->reduce_injection Yes prepare_in_mp Prepare Sample in Mobile Phase check_diluent->prepare_in_mp Yes end_good_peak Good Peak Shape reduce_injection->end_good_peak prepare_in_mp->end_good_peak

Caption: Decision tree for troubleshooting cetirizine peak distortion.

References

Technical Support Center: Enhancing Detection of Trace-Level Cetirizine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the detection sensitivity for trace-level impurities in cetirizine (B192768).

Frequently Asked Questions (FAQs)

Q1: Which analytical technique offers the highest sensitivity for detecting trace-level cetirizine impurities?

For detecting impurities at very low concentrations, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and selective method.[1][2][3] It provides the capability to identify and quantify impurities at levels significantly lower than what is achievable with HPLC-UV detection. For instance, a highly sensitive LC-MS/MS method has been developed to analyze the genotoxic impurity N-nitrosopiperazine (NPZ) in levocetirizine (B1674955) with a limit of quantification (LOQ) as low as 1 ng/mL.[1]

Q2: What are the common challenges when analyzing cetirizine impurities according to USP monographs?

A key challenge encountered with the USP method for organic impurities, particularly when using Hydrophilic Interaction Liquid Chromatography (HILIC), is poor peak shape for the main cetirizine peak.[4][5][6] This distortion is often caused by a mismatch between the sample solvent and the mobile phase. Specifically, if the sample diluent has a higher elution strength (e.g., a higher percentage of water in a HILIC method) than the mobile phase, it can lead to significant peak fronting or splitting.[5] Modernizing these methods by scaling down the column dimensions and adjusting the injection volume can mitigate these issues and reduce analysis time.[4]

Q3: How can I improve the resolution between cetirizine and its closely related impurities?

Improving resolution can be achieved by optimizing several chromatographic parameters:

  • Column Chemistry: Utilizing columns with smaller particle sizes (e.g., <3 µm) can significantly increase efficiency and resolution.[4][7] For instance, modernizing the USP method by switching from a 5 µm to a 2.5 µm particle size column improved peak shape and reduced run time.[6]

  • Mobile Phase Composition: Adjusting the mobile phase organic modifier, pH, and buffer concentration is critical. A method for determining cetirizine and its related impurities utilized a mobile phase of 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) to achieve good separation.[8][9]

  • Gradient Elution: For complex impurity profiles, employing a gradient elution mode, where the mobile phase composition is changed over time, can improve the separation of impurities that elute closely to the main peak or to each other.[1]

Q4: What are the typical limits of detection (LOD) and quantitation (LOQ) for cetirizine impurities?

LOD and LOQ values are highly dependent on the analytical method and the specific impurity. HPLC-UV methods can achieve LOQs for related impurities in the range of 0.28–0.86 µg/mL.[8] In contrast, more sensitive techniques like LC-MS/MS can lower these limits substantially. For comparison, a capillary electrophoresis (CE) method showed a detection limit of 3 ng/mL (or 0.003 µg/mL) for cetirizine itself.[10][11]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting) for Cetirizine Peak
  • Symptom: The primary cetirizine peak appears distorted, which can interfere with the integration and quantification of nearby trace impurities.

  • Potential Cause: A primary cause, especially in HILIC methods specified by the USP, is the "sample solvent effect." This occurs when the sample is dissolved in a solvent stronger than the mobile phase.[5]

  • Troubleshooting Steps:

    • Modify Sample Diluent: Prepare the sample in a diluent that is as close in composition to the mobile phase as possible. If the mobile phase is 93:7 acetonitrile:aqueous buffer, avoid dissolving the sample in a solvent with a higher aqueous content.[4]

    • Reduce Injection Volume: Injecting a smaller volume of the sample can minimize the solvent mismatch effect, leading to a significant improvement in peak shape.[4][6]

    • Modernize the Method: Scale down the USP method to a column with smaller dimensions and particle size (e.g., from a 4.6 x 250 mm, 5 µm column to a 4.6 x 100 mm, 2.5 µm column). This reduces the analysis time and can improve peak shape.[4]

Issue 2: Insufficient Sensitivity for Trace Impurities
  • Symptom: Known impurities are not detected, or their signal-to-noise ratio is too low for reliable quantification.

  • Potential Cause: The detection method lacks the required sensitivity, or the sample preparation is inadequate.

  • Troubleshooting Steps:

    • Switch to a More Sensitive Detector: If using HPLC with UV detection, transitioning to a mass spectrometer (LC-MS or LC-MS/MS) will dramatically increase sensitivity.[1][3]

    • Optimize MS Parameters: When using LC-MS/MS, operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity. Optimize ionization source parameters (e.g., spray voltage, gas flows) and compound-specific parameters (e.g., collision energy).[1][2]

    • Increase Sample Concentration: If possible, increase the concentration of the sample injected. However, be mindful of potential solubility issues and the risk of overloading the column with the main cetirizine peak.

    • Enrichment Techniques: For extremely low-level impurities, consider solid-phase extraction (SPE) or other sample enrichment techniques to concentrate the impurities before analysis.[12]

Data Presentation

Table 1: Comparison of Limits of Detection (LOD) and Quantitation (LOQ) for Cetirizine and Its Impurities Across Different Analytical Methods.

AnalyteMethodMatrixLODLOQReference
CetirizineHPLC-UVOral Solution / Tablets0.10 µg/mL0.34 µg/mL[8]
Cetirizine Related ImpuritiesHPLC-UVOral Solution / Tablets0.08–0.26 µg/mL0.28–0.86 µg/mL[8]
CetirizineCapillary Electrophoresis (CE)-UVHuman Plasma3 ng/mL10 ng/mL[10][11]
CetirizineHPLC-UVHuman Plasma5 ng/mL10 ng/mL[10][11]
N-nitrosopiperazine (NPZ)LC-MS/MSLevocetirizine API-1 ng/mL[1]
CetirizineLC-MSRabbit Plasma-10 ng/mL[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for Cetirizine and Related Impurities

This protocol is based on a validated method for the determination of cetirizine dihydrochloride (B599025) and its related impurities in pharmaceutical formulations.[8][9]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm.[8][9]

  • Mobile Phase: A mixture of 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran in a ratio of 12:5:2:1 (v/v/v/v). The final pH is adjusted to 5.5.[8][9]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 230 nm.[8][9]

  • Sample Preparation (Tablets):

    • Crush a number of tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to a specified amount of cetirizine HCl.

    • Dissolve in the mobile phase to achieve a target concentration (e.g., 2 mg/mL for impurity profiling).[13]

    • Sonicate for approximately 15-20 minutes to ensure complete dissolution.[4][14]

    • Filter the solution through a 0.45 µm filter before injection.[4]

Protocol 2: High-Sensitivity LC-MS/MS Method for a Genotoxic Impurity

This protocol is adapted from a method developed for the determination of N-nitrosopiperazine (NPZ) in levocetirizine.[1]

  • Instrumentation: Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

  • Column: F5 column.

  • Mobile Phase:

  • Elution: Gradient elution.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing start Weighing of Cetirizine Sample dissolve Dissolution in Appropriate Solvent start->dissolve sonicate Sonication to Ensure Dissolution dissolve->sonicate filter Filtration (e.g., 0.45 µm) sonicate->filter inject Injection into LC System filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration & Identification detect->integrate quantify Quantification of Impurities integrate->quantify report Reporting Results quantify->report

Caption: General experimental workflow for trace-level impurity analysis of cetirizine.

troubleshooting_workflow start Distorted Peak Shape Observed? cause Primary Suspect: Sample Solvent Mismatch start->cause Yes step1 Action 1: Reduce Injection Volume cause->step1 check1 Peak Shape Improved? step1->check1 step2 Action 2: Prepare Sample in Mobile Phase check2 Peak Shape Improved? step2->check2 check1->step2 No end_ok Problem Resolved check1->end_ok Yes check2->end_ok Yes end_fail Investigate Other Causes (e.g., Column, Instrument) check2->end_fail No

Caption: Logical workflow for troubleshooting poor peak shape in cetirizine analysis.

References

Addressing method transfer issues for Cetirizine impurity analysis between labs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the transfer of analytical methods for Cetirizine (B192768) impurity analysis between laboratories. The information is tailored for researchers, scientists, and drug development professionals to ensure seamless and compliant method transfer.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges observed when transferring a Cetirizine impurity analysis method?

A1: The most frequent challenges during the transfer of High-Performance Liquid Chromatography (HPLC) methods for Cetirizine impurity analysis include discrepancies in retention times, peak shape abnormalities (tailing, splitting, broad peaks), the appearance of unexpected peaks (ghost peaks), and failure to meet system suitability test (SST) criteria.[1][2] These issues often arise from subtle differences in instrumentation, consumables, and laboratory practices between the transferring and receiving laboratories.[3][4]

Q2: Why are my retention times shifting after transferring the method to a new HPLC system?

A2: Retention time shifts are a common issue in method transfer and can be attributed to several factors:

  • Differences in HPLC System Dwell Volume: The gradient delay volume, which is the volume from the point of solvent mixing to the head of the column, can vary significantly between different HPLC instruments.[1][3] This can cause shifts in the retention times of early eluting peaks in a gradient method.

  • Temperature Fluctuations: Inconsistent column temperature or differences in the efficiency of column heaters and solvent pre-heaters between instruments can lead to retention time variability.[1][3]

  • Mobile Phase Preparation: Minor variations in mobile phase pH or composition can significantly impact the retention of ionizable compounds like Cetirizine and its impurities.[5] Always ensure the mobile phase is prepared fresh.[1]

  • Column Equilibration: Inadequate column equilibration time before starting the analytical run can lead to drifting retention times.[2]

Q3: What could be the cause of new, unexpected peaks in my chromatogram at the receiving lab?

A3: Unexpected peaks, often referred to as "ghost peaks," can originate from various sources:

  • Contaminated Mobile Phase or Solvents: Impurities in solvents, buffers, or water can accumulate on the column and elute as ghost peaks, especially during gradient runs.[5][6][7] It is crucial to use high-purity, HPLC-grade solvents and reagents.[5]

  • Sample Carryover: Residual sample from a previous injection can be introduced into the current run, appearing as an unexpected peak.[5][7] This can be due to an inefficient needle wash procedure in the autosampler.

  • Contaminated Vials or Caps: Impurities can leach from low-quality vials, caps, or septa, leading to extraneous peaks.[3][7]

  • System Contamination: Contaminants can build up in various parts of the HPLC system, such as pump seals, injector ports, or tubing, and subsequently elute during a run.[7][8]

Q4: My Cetirizine peak is showing significant tailing. How can I troubleshoot this?

A4: Peak tailing for Cetirizine, a basic compound, is often caused by secondary interactions with active sites on the silica-based column packing. Here are some troubleshooting steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled to suppress the ionization of residual silanols on the column surface. Operating at a lower pH can minimize these secondary interactions.[9]

  • Column Condition: The column may be deteriorating or contaminated. Flushing the column or replacing it with a new one of the same type can resolve the issue. A guard column is highly recommended to protect the analytical column.

  • Sample Overload: Injecting too much sample can lead to peak tailing.[5] Try reducing the injection volume or diluting the sample.

  • Extra-column Volume: Excessive tubing length or large-volume fittings between the column and the detector can contribute to peak broadening and tailing.

Troubleshooting Guides

Issue 1: System Suitability Test (SST) Failure

If the SST fails at the receiving laboratory, systematically investigate the following parameters.

ParameterCommon Cause of FailureRecommended Action
Tailing Factor Secondary silanol (B1196071) interactions, column degradation, sample overload.Adjust mobile phase pH, use a new column, reduce injection volume.[5][9]
Resolution Differences in column selectivity, mobile phase composition, or temperature.Ensure the exact same column type is used, prepare fresh mobile phase, verify column temperature.[1][10]
Theoretical Plates Column inefficiency, extra-column band broadening, incorrect flow rate.Replace the column, check tubing and connections, verify pump flow rate.[11]
Repeatability (%RSD) Injector issues, poor sample solubility, inconsistent sample preparation.Check autosampler for leaks or air bubbles, ensure complete sample dissolution, review sample preparation procedure.[9]
Issue 2: Peak Splitting for Cetirizine

Peak splitting can be a complex issue, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC) methods sometimes used for Cetirizine analysis.[12]

Potential CauseTroubleshooting Steps
Sample Diluent Mismatch The sample diluent should be as close in composition to the mobile phase as possible. A strong mismatch can cause peak distortion.[13] If possible, dissolve and inject samples in the mobile phase.
Autosampler Wash Solvent In some HILIC methods, the autosampler wash solvent composition can impact peak shape.[12] Experiment with different wash solvent compositions.
Column Bed Void A void or channel in the column packing can cause the sample band to split. Reverse flushing the column or replacing it may be necessary.

Experimental Protocols

Protocol 1: Cetirizine Impurity Analysis by HPLC (Based on USP Monograph Principles)

This protocol is a generalized representation based on publicly available information and should be adapted based on the specific validated method being transferred.[14][15]

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) or as specified in the transferred method. The use of modern columns with smaller particles (e.g., 2.5 µm) can reduce analysis time but requires appropriate scaling of flow rate and injection volume.[13][16]

  • Column Temperature: As specified in the method (e.g., 30 °C).

  • Flow Rate: As specified in the method (e.g., 1.0 mL/min).

  • Detection Wavelength: As specified in the method (e.g., 230 nm).[17]

  • Injection Volume: As specified in the method (e.g., 20 µL).

2. Reagents and Solutions:

  • Mobile Phase A: Prepare an aqueous buffer solution as specified in the method (e.g., a phosphate (B84403) buffer), filter, and degas.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Diluent: Prepare as specified in the method (e.g., a mixture of Mobile Phase A and Mobile Phase B).

  • System Suitability Solution (SSS): A solution containing Cetirizine Hydrochloride and known impurities at specified concentrations.

  • Standard Solution: A solution of Cetirizine Hydrochloride of known concentration.

  • Sample Solution: Prepare the sample as described in the method, typically by dissolving the drug substance or product in the diluent to a specified concentration.

3. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition for a sufficient time (e.g., at least 30 minutes).

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Inject the System Suitability Solution and verify that all SST parameters (e.g., resolution, tailing factor, repeatability) are met.

  • Inject the Standard Solution and the Sample Solution.

  • Process the chromatograms and calculate the percentage of each impurity in the sample.

Visualizations

Logical Workflow for Troubleshooting Method Transfer Issues

This diagram outlines a systematic approach to diagnosing and resolving common problems encountered during HPLC method transfer.

Start Method Transfer Issue (e.g., SST Failure, Peak Shape Problem) CheckSST Review SST Parameters (Resolution, Tailing, RSD%) Start->CheckSST InvestigateSystem Investigate HPLC System CheckSST->InvestigateSystem Hardware Suspected InvestigateMethod Investigate Method Parameters CheckSST->InvestigateMethod Method Suspected DwellVolume Check Dwell Volume & Temperature Settings InvestigateSystem->DwellVolume FlowCell Check Detector Flow Cell & Settings InvestigateSystem->FlowCell MobilePhase Prepare Fresh Mobile Phase (Verify pH & Composition) InvestigateMethod->MobilePhase Column Check Column (Age, Performance, Type) InvestigateMethod->Column SamplePrep Review Sample Preparation (Solubility, Diluent) InvestigateMethod->SamplePrep Resolve Issue Resolved DwellVolume->Resolve Adjusted Consult Consult Originating Lab DwellVolume->Consult FlowCell->Resolve Matched FlowCell->Consult MobilePhase->Resolve Corrected MobilePhase->Consult Column->Resolve Replaced Column->Consult SamplePrep->Resolve Corrected SamplePrep->Consult

Caption: A troubleshooting flowchart for HPLC method transfer.

Key Factors in Analytical Method Transfer

This diagram illustrates the critical components that must be aligned between the transferring and receiving laboratories for a successful method transfer.

AMT Successful Method Transfer Instrumentation Instrumentation (Dwell Volume, Detector) Instrumentation->AMT Methodology Methodology (Mobile Phase, Gradient) Methodology->AMT Consumables Consumables (Column, Solvents, Vials) Consumables->AMT Personnel Personnel (Training, Technique) Personnel->AMT Documentation Documentation (Protocol, Validation Report) Documentation->AMT

Caption: Core pillars of a successful analytical method transfer.

References

Impact of column chemistry on cetirizine impurity separation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cetirizine (B192768) impurity separation. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic analysis of cetirizine and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the HPLC analysis of cetirizine impurities?

A1: The most frequently encountered issues include poor peak shape for the main cetirizine peak (often distortion or splitting), inadequate separation between cetirizine and its impurities, and difficulties in transferring methods between different HPLC systems.[1][2][3][4] A common cause for peak distortion is a mismatch between the sample diluent and the mobile phase, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) methods.[1][3][5]

Q2: Which column chemistries are typically used for cetirizine impurity profiling?

A2: Both reversed-phase (RP) and HILIC column chemistries are employed. C18 columns are widely used in RP-HPLC methods.[6][7] HILIC columns, such as those with porous silica (B1680970) particles (L3 as per USP classification), are also specified in official methods like the USP monograph for organic impurities.[1][2][5] Mixed-mode columns that utilize both hydrophobic and ionic interactions can also offer unique selectivity for cetirizine and its impurities.[8]

Q3: How can I improve the peak shape of the cetirizine peak in a HILIC method?

A3: Poor peak shape in HILIC is often due to the sample diluent being stronger (i.e., having a higher water content) than the mobile phase.[1][5] To address this, you can:

  • Prepare the sample in the mobile phase: Dissolving the sample in the mobile phase itself can lead to ideal, Gaussian peak shapes.[3]

  • Reduce the injection volume: A smaller injection volume can mitigate peak distortion caused by the sample diluent mismatch.[1][3][5]

  • Modernize the method: Switching to a column with smaller particles and a shorter length allows for a scaled-down injection volume, which improves peak shape while maintaining sensitivity due to narrower peaks.[1][5]

Q4: What should I do if I am not getting adequate separation of all impurities?

A4: If you are facing co-elution or poor resolution, consider the following:

  • Optimize the mobile phase: Adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, the type of buffer, and the pH, can significantly impact selectivity.[8]

  • Evaluate different stationary phases: The choice of column chemistry is critical. For instance, different C18 columns can exhibit varying selectivity. A study comparing several stationary phases found that a Kinetex EVO C18 provided optimal separation.[9] Pentafluorophenyl phases can also offer different selectivity compared to C18.[9]

  • Consider a different chromatographic mode: If reversed-phase is not providing the desired separation, HILIC or a mixed-mode approach might be more effective.[1][8]

Troubleshooting Guides

Issue 1: Distorted or Split Cetirizine Peak

Symptoms: The main cetirizine peak appears fronting, tailing, or is split into multiple peaks.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Diluent Mismatch The sample is dissolved in a solvent stronger than the mobile phase (common in HILIC). Solution: Prepare the sample in the mobile phase or a weaker solvent. If sensitivity allows, reduce the injection volume.[1][3][5]
Column Overload Injecting too much sample mass onto the column. Solution: Reduce the sample concentration or the injection volume.
Column Contamination or Degradation The column performance has deteriorated over time. Solution: Wash the column according to the manufacturer's instructions. If performance does not improve, replace the column.
Inappropriate pH of Mobile Phase The mobile phase pH is close to the pKa of cetirizine, causing inconsistent ionization. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Troubleshooting Workflow for Peak Distortion

Caption: Troubleshooting workflow for distorted cetirizine peak shape.

Issue 2: Poor Resolution Between Impurities

Symptoms: Two or more impurity peaks are not baseline separated.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition The current mobile phase does not provide enough selectivity. Solution: Systematically vary the organic modifier percentage, buffer concentration, and pH. Consider using a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) or buffer salt.[10]
Inadequate Column Chemistry The stationary phase is not suitable for separating the critical pair of impurities. Solution: Screen different column chemistries. For example, if a standard C18 is not working, try a C18 with a different bonding density, a polar-embedded phase, or a phenyl-hexyl phase.[9] For polar impurities, a HILIC or mixed-mode column might be beneficial.[1][8]
Insufficient Column Efficiency The column is not generating enough theoretical plates for the separation. Solution: Use a longer column or a column packed with smaller particles. Ensure the HPLC system is optimized to minimize extra-column band broadening.
Temperature Effects The column temperature may affect the retention and selectivity of some impurities. Solution: Investigate the effect of column temperature on the separation. A change of ±5-10°C can sometimes improve resolution.

Column Selection Logic for Improved Resolution

G start Start: Poor Resolution optimize_mp Optimize Mobile Phase (Organic %, pH, Buffer) start->optimize_mp resolution_ok1 Resolution Acceptable? optimize_mp->resolution_ok1 screen_columns Screen Different Column Chemistries resolution_ok1->screen_columns No end_ok End: Method Optimized resolution_ok1->end_ok Yes c18_variants C18 Variants (High/Low Density, Endcapped) screen_columns->c18_variants alt_rp Alternative RP Phases (Phenyl, Polar-Embedded) screen_columns->alt_rp hilic_mm HILIC or Mixed-Mode (for polar analytes) screen_columns->hilic_mm select_best Select Best Performing Column c18_variants->select_best alt_rp->select_best hilic_mm->select_best resolution_ok2 Resolution Acceptable? select_best->resolution_ok2 resolution_ok2->end_ok Yes end_fail End: Further Method Development Needed resolution_ok2->end_fail No

Caption: Logical workflow for column selection to improve impurity resolution.

Experimental Protocols

Protocol 1: Modernized USP HILIC Method for Organic Impurities

This protocol is a modernized version of the USP method, offering a significantly shorter run time.[1][5]

ParameterSetting
Column XBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile and an acidified aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (93:7 v/v)
Flow Rate 2.116 mL/min
Injection Volume 10.6 µL
Column Temperature Ambient
Detection UV at 230 nm
Run Time 3 minutes

Note: This method resulted in a Gaussian peak shape for cetirizine with a tailing factor of 1.3 and avoided the peak distortion seen with older 5 µm particle columns.[1][5]

Protocol 2: Reversed-Phase HPLC Method for Cetirizine and Impurities

This protocol is suitable for the simultaneous determination of cetirizine, its related impurities, and preservatives.[6]

ParameterSetting
Column Hypersil BDS C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.05 M dihydrogen phosphate:acetonitrile:methanol:tetrahydrofuran (12:5:2:1 v/v/v/v), pH 5.5
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 230 nm

Data Summary

Table 1: Comparison of Original and Modernized HILIC Methods
ParameterOriginal Scaled USP MethodModernized Method
Column XBridge BEH HILIC, 5 µm, 4.6 x 250 mmXBridge BEH HILIC XP, 2.5 µm, 4.6 x 100 mm
Run Time 15 minutes3 minutes
Cetirizine Peak Shape DistortedGaussian
Tailing Factor Not specified (distorted)1.3
Peak Area %RSD Not specified0.8%

Data sourced from Waters Corporation application notes.[1][5]

Table 2: Column Chemistries Evaluated for Cetirizine Impurity Separation
Stationary PhaseSeparation PerformanceReference
Kinetex EVO C18 Optimal baseline separation of cetirizine and its impurities.[9]
Kinetex PS C18 Similar baseline separation to the EVO C18, suggesting it could be a suitable replacement.[9]
Kinetex Polar C18 Showed completely different selectivity compared to the PS C18, despite similar Tanaka test results.[9]
Pentafluorophenyl Different selectivity compared to C18 phases, but did not achieve baseline separation.[9]
Coresep SB (Mixed-Mode) Provided good peak shape and separation based on hydrophobic and ionic properties.[8]
Hypersil BDS C18 Successfully used for the determination of cetirizine and its related impurities in pharmaceutical formulations.[6][7]
XBridge BEH HILIC Used in the USP method; modernization to smaller particles improved performance significantly.[1][2][5]

References

Effect of mobile phase pH on retention of Cetirizine Impurity B.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of Cetirizine Impurity B, with a specific focus on the impact of mobile phase pH on its retention in reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH affect the retention time of Cetirizine Impurity B?

Cetirizine Impurity B is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperazine nitrogens) functional groups. Its retention time in RP-HPLC is significantly influenced by the pH of the mobile phase because the overall charge of the molecule changes with pH.

  • At low pH (e.g., pH < 2): The carboxylic acid group is protonated (neutral), and the piperazine (B1678402) nitrogens are protonated (positive charge). The molecule carries a net positive charge.

  • In the mid-pH range (e.g., pH 3-7): The carboxylic acid group is deprotonated (negative charge), and the piperazine nitrogens are protonated (positive charge). The molecule exists as a zwitterion with no net charge. In this state, its retention is often at its maximum and is relatively stable.

  • At high pH (e.g., pH > 9): The carboxylic acid group is deprotonated (negative charge), and the piperazine nitrogens are deprotonated (neutral). The molecule carries a net negative charge.

In reversed-phase chromatography, retention generally decreases as the polarity of the analyte increases. Therefore, the retention time of Cetirizine Impurity B is typically lowest at very high and very low pH values (when it is in its more polar, fully ionized forms) and highest in the mid-pH range where it exists as a less polar zwitterion.

Q2: What is the expected retention behavior of Cetirizine Impurity B as a function of mobile phase pH?

The retention behavior of Cetirizine Impurity B follows a "U-shaped" curve when retention time is plotted against a wide range of mobile phase pH. The pKa values for the similar compound Cetirizine are approximately 2.2, 2.9 (for the carboxylic acid and one of the piperazine nitrogens), and 8.0 (for the other piperazine nitrogen). Cetirizine Impurity B is expected to have similar pKa values. The maximum retention is typically observed in the pH range where the molecule is zwitterionic (between roughly pH 3 and 7).

Q3: Why am I observing poor peak shape (tailing or fronting) for Cetirizine Impurity B?

Poor peak shape for ionizable compounds like Cetirizine Impurity B can be attributed to several factors related to mobile phase pH:

  • Operating near a pKa: If the mobile phase pH is close to one of the pKa values of the impurity, both the ionized and non-ionized forms of the molecule will be present in significant amounts. This can lead to mixed-mode retention mechanisms and result in peak tailing or splitting.

  • Secondary Interactions: At certain pH values, interactions can occur between the charged analyte and residual silanol (B1196071) groups on the silica-based stationary phase. This is a common cause of peak tailing for basic compounds.[1]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[2]

  • Mismatch between sample solvent and mobile phase: If the sample is dissolved in a solvent that is much stronger or has a significantly different pH than the mobile phase, peak distortion can occur.

Q4: What is a good starting pH for method development for the analysis of Cetirizine Impurity B?

A good starting point for method development is a mobile phase pH between 3 and 6. In this range, Cetirizine Impurity B exists primarily as a zwitterion, leading to longer and more stable retention times.[3] A pH of around 3.5 to 4.5 is often a good compromise to ensure the protonation of the piperazine groups while the carboxylic acid is deprotonated, providing good retention and peak shape. It is recommended to use a buffer to maintain a consistent pH throughout the analysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Variable Retention Times Unstable mobile phase pH.Ensure the mobile phase is adequately buffered. Prepare fresh mobile phase daily. Verify the accuracy of the pH meter.
Peak Tailing Mobile phase pH is too close to a pKa value of the analyte, leading to mixed ionization states. Or, secondary interactions with the stationary phase.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values. For basic compounds, lowering the pH can often improve peak shape. Consider using a base-deactivated column.[1]
Peak Fronting Sample overload.Dilute the sample or reduce the injection volume.[2]
Split Peaks Co-elution of different ionic forms or a partially blocked column frit.Ensure the mobile phase pH is well-controlled and not near a pKa. Check for column contamination and, if necessary, flush or replace the column. Dissolve the sample in a solvent similar in strength and pH to the mobile phase.[2]
Low Retention Time Mobile phase pH is too high or too low, leading to a highly polar, ionized form of the analyte.Adjust the mobile phase pH to the mid-range (3-7) to promote the formation of the less polar zwitterionic form.

Data Presentation

The following table provides a representative summary of the expected effect of mobile phase pH on the retention factor (k') of Cetirizine Impurity B. Please note that these are illustrative values based on theoretical principles and the known pKa values of the structurally similar Cetirizine. Actual retention times will vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

Mobile Phase pHPredominant Ionic FormExpected Retention Factor (k')Expected Observation
2.0CationicLowLow retention, potential for peak tailing.
3.5ZwitterionicHighIncreased retention, generally good peak shape.
5.5ZwitterionicHigh and StableNear maximum and stable retention.
7.5Zwitterionic/AnionicModerate to HighRetention may start to decrease.
9.0AnionicLowSignificant decrease in retention.

Experimental Protocols

Objective: To demonstrate the effect of mobile phase pH on the retention of Cetirizine Impurity B.

Materials:

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of Cetirizine Impurity B in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 10 µg/mL with the initial mobile phase.

  • Mobile Phase Preparation:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2.5, 3.5, 5.5, 7.5, and 9.0).

      • For pH 2.5 and 3.5, a phosphate buffer or a formic acid/ammonium formate (B1220265) buffer can be used.

      • For pH 5.5 and 7.5, a phosphate buffer is suitable.

      • For pH 9.0, an ammonium acetate/ammonia buffer can be used.

    • The final mobile phase will be a mixture of the prepared aqueous buffer and acetonitrile (e.g., 60:40 v/v).

    • Filter and degas all mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

  • Analysis:

    • Equilibrate the column with the first mobile phase (e.g., pH 2.5) for at least 30 minutes or until a stable baseline is achieved.

    • Inject the Cetirizine Impurity B standard solution and record the chromatogram and retention time.

    • Repeat the equilibration and injection for each of the prepared mobile phases with different pH values.

  • Data Analysis:

    • Record the retention time of the Cetirizine Impurity B peak at each pH.

    • Calculate the retention factor (k') for each pH.

    • Plot the retention factor (k') against the mobile phase pH.

Mandatory Visualization

G cluster_pH_Scale Mobile Phase pH cluster_Ionic_Form Predominant Ionic Form of Cetirizine Impurity B cluster_Retention Effect on RP-HPLC Retention pH2 Low pH (e.g., < 2.5) Cation Cationic (Net Positive Charge) pH2->Cation pH4 Mid pH (e.g., 3.5 - 7.0) Zwitterion Zwitterionic (Net Neutral Charge) pH4->Zwitterion pH9 High pH (e.g., > 8.5) Anion Anionic (Net Negative Charge) pH9->Anion LowRetention1 Low Retention (Increased Polarity) Cation->LowRetention1 HighRetention High Retention (Decreased Polarity) Zwitterion->HighRetention LowRetention2 Low Retention (Increased Polarity) Anion->LowRetention2

Caption: Logical workflow of mobile phase pH effect on Cetirizine Impurity B retention.

References

Minimizing the formation of impurities during cetirizine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of impurities during the synthesis of cetirizine (B192768).

Troubleshooting Guides

Issue 1: High levels of unknown impurities detected by HPLC.

Question Answer
What are the common sources of unknown impurities in cetirizine synthesis? Unknown impurities can arise from various sources, including starting materials, intermediates, side reactions during synthesis, and degradation of the final product. Different synthetic routes can result in different impurity profiles.[1] A known process-related impurity has been identified as 2-(2-(4-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)acetic acid, which has been observed in the range of 0.1-0.15%.[2][3]
How can I identify the structure of an unknown impurity? The identification of unknown impurities typically involves isolation by techniques like preparative HPLC, followed by structural elucidation using spectroscopic methods such as Mass Spectrometry (MS), 1D NMR (¹H and ¹³C), and 2D NMR (COSY, HSQC, HMBC).[2][3]
What steps can I take to minimize the formation of these process-related impurities? Optimizing the reaction conditions is crucial. For instance, in the synthesis of the intermediate 4-chloro-biphenyl-mepiquat ethanol, adjusting the molar ratio of 4-chlorobenzhydryl chloride to hydroxyethyl (B10761427) piperazine (B1678402) to a range of 1:1.3-2.0 can help reduce the formation of byproducts.[4] Additionally, implementing a robust purification process, such as recrystallization with pH adjustment, can significantly improve the purity of the final product. A patented method describes achieving a purity of over 99% through such a process.[5]

Issue 2: Presence of degradation products in the final API.

Question Answer
What are the common degradation pathways for cetirizine? Cetirizine is susceptible to degradation under various stress conditions. The primary degradation pathways include oxidation, hydrolysis, and photolysis.[6]
What specific impurities are formed through these degradation pathways? - Oxidative degradation can lead to the formation of cetirizine N-oxide and 4-chlorobenzophenone.[6][7] - Acidic and neutral hydrolysis can result in the formation of α-(4-chlorophenyl) benzyl (B1604629) alcohol.[6] - Photolytic degradation also contributes to impurity formation, with degradation levels reaching 30-50% under certain conditions.[6]
How can I prevent the formation of these degradation products? To minimize degradation, it is important to control the storage and handling conditions of both the intermediates and the final API. This includes protecting the substance from light, controlling the pH, and avoiding strong oxidizing agents. Stability studies under forced degradation conditions (as per ICH guidelines) can help identify the conditions under which the drug is most stable.[6]

Issue 3: Formation of ester impurities in liquid formulations.

Question Answer
What causes the formation of ester impurities in cetirizine formulations? Cetirizine's carboxylic acid group can react with alcohols and polyols present in formulations through esterification or transesterification.[8] This is a significant issue in liquid oral solutions.
Which excipients are known to react with cetirizine to form ester impurities? Common excipients that can form ester impurities with cetirizine include ethanol, isopropanol, propylene (B89431) glycol, glycerol, sorbitol, mannitol, xylitol, and lactose.[8] The formation of glycerin-cetirizine ester has been identified as a main degradation product in some syrup formulations.[9]
How can the formation of ester impurities be minimized in liquid formulations? The most effective strategy is to avoid the use of reactive excipients, particularly high-boiling-point alcohols like glycerin, in the formulation.[9] Using a "stabilizing solution" that is free of these reactive components can prevent the formation of ester impurities and maintain the purity of the cetirizine formulation.[9] For example, a stabilized solution showed no detectable glycerin-cetirizine ester, whereas a syrup formulation contained 0.6% of this impurity after stability testing.[9]

Frequently Asked Questions (FAQs)

Question Answer
What are the typical acceptance criteria for impurities in cetirizine hydrochloride according to the USP monograph? The United States Pharmacopeia (USP) provides specific procedures for the analysis of organic impurities in cetirizine hydrochloride.[10] While the exact limits for each impurity are detailed in the monograph, the overall goal is to ensure that the levels of known and unknown impurities are below the established safety thresholds.
What analytical methods are recommended for the detection and quantification of cetirizine impurities? High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for the determination of cetirizine and its related impurities.[11][12] Both Reverse-Phase (using C18 columns) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods have been developed.[11][13] For structural identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[2][7]
Are there any known genotoxic impurities associated with cetirizine synthesis? The available literature does not specifically highlight any commonly formed genotoxic impurities in the standard synthesis of cetirizine. However, a thorough risk assessment of the synthetic process is always recommended to identify any potential for the formation of such impurities.[1]
How does pH affect the stability of cetirizine? Cetirizine is susceptible to hydrolysis under acidic and neutral conditions.[6] Conversely, it has been found to be relatively stable in alkaline media.[6] Therefore, maintaining an appropriate pH during synthesis, purification, and in final formulations is critical to minimizing hydrolytic degradation.

Quantitative Data on Impurity Formation

Table 1: Levels of Process-Related and Degradation Impurities

ImpurityConditionConcentration/LevelReference
2-(2-(4-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethyl)piperazin-1-yl)ethoxy)acetic acidProcess-related0.1-0.15%[2][3]
Glycerin-cetirizine esterSyrup formulation (stability testing)0.6%[9]
Monoester with sorbitol/glycerolLiquid formulation at 40°C>1% within 1 week[8]
Total ImpuritiesStabilized solution< 0.2%[9]

Experimental Protocols

Protocol 1: HPLC Method for Determination of Cetirizine and Related Impurities

This protocol is based on a validated HPLC method for the simultaneous determination of cetirizine and its related impurities.[11][12]

  • Chromatographic System:

    • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm

    • Detector: UV at 230 nm

    • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v) with a pH adjusted to 5.5.

    • Flow Rate: 1.0 mL/min

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of cetirizine and its known impurities in the mobile phase.

    • Test Solution: Dissolve the cetirizine sample in the mobile phase to achieve a target concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and calculate the percentage of each impurity using the peak areas.

Protocol 2: Forced Degradation Study of Cetirizine

This protocol outlines the conditions for stress testing of cetirizine to identify potential degradation products, as per ICH guidelines.[6][14]

  • Acid Hydrolysis:

    • Treat 5 mg of cetirizine with 5 mL of 0.1 M HCl.

    • Heat the solution in a dry air oven at 105°C for a specified period or keep at room temperature for 24 hours.

  • Base Hydrolysis:

    • Treat 5 mg of cetirizine with 5 mL of 0.1 M NaOH.

    • Heat the solution in a dry air oven at 105°C for a specified period or keep at room temperature for 24 hours.

  • Oxidative Degradation:

    • Expose 5 mg of cetirizine to 5 mL of 33% (w/v) hydrogen peroxide.

    • Keep the vial at room temperature for 24 hours.

  • Photolytic Degradation:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze the stressed samples using a suitable stability-indicating HPLC method to separate the degradation products from the parent drug.

Visualizations

Cetirizine Cetirizine Oxidation Oxidation (e.g., H2O2) Cetirizine->Oxidation Hydrolysis Hydrolysis (Acidic/Neutral) Cetirizine->Hydrolysis Photolysis Photolytic Stress Cetirizine->Photolysis Esterification Esterification (with Alcohols/Polyols) Cetirizine->Esterification Impurity_N_Oxide Cetirizine N-Oxide Oxidation->Impurity_N_Oxide Impurity_Benzophenone 4-Chlorobenzophenone Oxidation->Impurity_Benzophenone Impurity_Alcohol α-(4-chlorophenyl) benzyl alcohol Hydrolysis->Impurity_Alcohol Impurity_Photo Photodegradation Products Photolysis->Impurity_Photo Impurity_Ester Ester Impurities (e.g., Glycerol Ester) Esterification->Impurity_Ester

Caption: Cetirizine Degradation and Impurity Formation Pathways.

Start Start: Cetirizine Sample (In-process or Final API) SamplePrep Sample Preparation (Dissolution in Mobile Phase) Start->SamplePrep HPLC HPLC Analysis (Stability-Indicating Method) SamplePrep->HPLC Detect Peak Detection (e.g., UV at 230 nm) HPLC->Detect Quantify Quantification of Impurities (Comparison with Standards) Detect->Quantify Identify Structural Identification of Unknown Impurities (if any) Detect->Identify Unknown Peak > Threshold Report Report Results Quantify->Report LCMS LC-MS Analysis Identify->LCMS LCMS->Identify

Caption: Experimental Workflow for Impurity Analysis in Cetirizine.

Start High Impurity Level Detected? IsKnown Is the Impurity Known? Start->IsKnown IsProcess Process-Related? IsKnown->IsProcess Yes Action_Identify Isolate and Identify (LC-MS, NMR) IsKnown->Action_Identify No IsDegradation Degradation Product? IsProcess->IsDegradation No Action_Optimize Optimize Reaction Conditions & Purification IsProcess->Action_Optimize Yes IsEster Ester Impurity? IsDegradation->IsEster No Action_Control Control Storage & Handling Conditions IsDegradation->Action_Control Yes Action_Reformulate Reformulate to Avoid Reactive Excipients IsEster->Action_Reformulate Yes

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for the Determination of Cetirizine Impurity B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Cetirizine (B192768) Impurity B, a critical quality attribute in the manufacturing of the antihistaminic drug, Cetirizine. The methods are evaluated based on their experimental protocols and performance data, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1]

Understanding Cetirizine Impurity B

Cetirizine Impurity B, chemically known as (RS)-2-[4-[(4-chlorophenyl)phenylmethyl] piperazin-1-yl]acetic acid or De(carboxymethoxy) Cetirizine Acetic Acid, is a known related substance of Cetirizine. Its monitoring and control are essential to ensure the purity, safety, and efficacy of the final drug product.

Comparative Analysis of HPLC Methods

This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of Cetirizine Impurity B. Method 1 is a comprehensive method for the simultaneous determination of Cetirizine and its related impurities, while Method 2 is a stability-indicating method focused on the separation of Cetirizine from its degradation products.

Data Presentation: Performance Characteristics

The performance of each method was validated according to ICH guidelines, and the key validation parameters are summarized in the tables below.

Table 1: Chromatographic Conditions

ParameterMethod 1 (Jaber et al., 2004)Method 2 (de Diego et al., 2016)
Stationary Phase Hypersil BDS C18, 5 µm, 4.6 x 250 mmEclipse XDB C8, 5 µm, 150 mm × 4.6 mm
Mobile Phase 0.05 M dihydrogen phosphate:acetonitrile (B52724):methanol:tetrahydrofuran (B95107) (12:5:2:1, v/v/v/v), pH 5.50.2 M K2HPO4 pH 7.00 and acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV-vis detector
Injection Volume Not SpecifiedNot Specified
Temperature Not SpecifiedNot Specified

Table 2: Validation Data for Impurity Analysis

Validation ParameterMethod 1 (Jaber et al., 2004)Method 2 (de Diego et al., 2016)
Linearity Range (Impurities) 1-4 µg/mL0.25 µg/mL to 5 µg/mL (for degradation products)
Correlation Coefficient (r²) > 0.999> 0.999 (for degradation products)
Limit of Detection (LOD) 0.08-0.26 µg/mL (for related impurities)0.056 µg/mL (for degradation products)
Limit of Quantitation (LOQ) 0.28-0.86 µg/mL (for related impurities)0.25 µg/mL (for degradation products)
Accuracy (% Recovery) Not Specified for Impurity B98.56% to 101.44% (for degradation products)
Precision (% RSD) Not Specified for Impurity B< 2.7% (for degradation products)

Experimental Protocols

Method 1: Simultaneous Determination of Cetirizine and its Impurities

This method was developed for the determination of cetirizine dihydrochloride (B599025) and its related impurities in oral solutions and tablet dosage forms.[2]

1. Preparation of Solutions:

  • Mobile Phase: A mixture of 0.05 M dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v). The pH is adjusted to 5.5.

  • Standard Solution: A standard solution of Cetirizine and its impurities, including Impurity B, is prepared in the mobile phase at a concentration within the linear range (1-4 µg/mL for impurities).

  • Sample Solution: An accurately weighed portion of the drug substance or a crushed tablet is dissolved in the mobile phase to achieve a known concentration. For oral solutions, a direct dilution with the mobile phase may be applicable.

2. Chromatographic Procedure:

  • Inject the standard and sample solutions into the HPLC system.

  • Run the chromatogram for a sufficient time to allow for the elution of all components.

  • Identify the peaks based on the retention times obtained from the standard chromatogram.

  • Quantify the amount of Impurity B in the sample by comparing its peak area with that of the standard.

Method 2: Stability-Indicating RP-HPLC Method

This method was developed to determine stress-induced degradation products of cetirizine dihydrochloride.[1]

1. Preparation of Solutions:

  • Mobile Phase: A mixture of 0.2 M K2HPO4 (pH 7.00) and acetonitrile in the ratio of 65:35 (v/v).

  • Standard Solution: A standard solution of Cetirizine is prepared. For impurity analysis, a solution containing known degradation products or a stressed sample of Cetirizine can be used to establish linearity and system suitability.

  • Sample Solution for Forced Degradation: A standard solution of Cetirizine (500 μg/mL) is subjected to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate degradation products.

2. Chromatographic Procedure:

  • Analyze the stressed samples using the HPLC system.

  • The method's linearity for degradation products was established in the range of 0.25 µg/mL to 5 µg/mL.[1]

  • The peak corresponding to any degradation product, including Impurity B if formed under the stress conditions, is quantified.

Mandatory Visualization

HPLC_Workflow_Comparison cluster_method1 Method 1: Simultaneous Determination cluster_method2 Method 2: Stability-Indicating M1_Start Sample Preparation M1_MobilePhase Mobile Phase: 0.05M Dihydrogen Phosphate: ACN:MeOH:THF (12:5:2:1) pH 5.5 M1_HPLC HPLC Analysis Column: Hypersil BDS C18 Detection: 230 nm M1_Start->M1_HPLC M1_Analysis Data Analysis: Peak Identification & Quantification of Impurity B M1_HPLC->M1_Analysis M1_Result Result: Concentration of Cetirizine Impurity B M1_Analysis->M1_Result M2_Start Forced Degradation (Acid, Base, Oxidation, Heat) M2_SamplePrep Sample Preparation M2_Start->M2_SamplePrep M2_MobilePhase Mobile Phase: 0.2M K2HPO4 (pH 7.0): ACN (65:35) M2_HPLC HPLC Analysis Column: Eclipse XDB C8 Detection: UV-vis M2_SamplePrep->M2_HPLC M2_Analysis Data Analysis: Quantification of Degradation Products M2_HPLC->M2_Analysis M2_Result Result: Concentration of Degradation Products M2_Analysis->M2_Result

Caption: Comparative workflow of two HPLC methods for Cetirizine Impurity B analysis.

Validation_Pathway cluster_validation ICH Q2(R2) Validation Parameters Specificity Specificity (Resolution from Cetirizine) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) Robustness Robustness Validated_Method Validated HPLC Method for Cetirizine Impurity B Validated_Method->Specificity Validated_Method->Linearity Validated_Method->Accuracy Validated_Method->Precision Validated_Method->LOD Validated_Method->LOQ Validated_Method->Robustness

Caption: Key validation parameters for an HPLC method as per ICH Q2(R2) guidelines.

References

Comparative study of HPLC and UPLC for cetirizine impurity analysis.

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) like cetirizine (B192768) is critical for drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for analyzing impurities. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a faster and more sensitive alternative. This guide provides a detailed comparison of HPLC and UPLC for the analysis of cetirizine impurities, supported by experimental data from various studies.

The Fundamental Difference: Speed and Efficiency

The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase in the analytical column. HPLC typically uses columns with particle sizes of 3-5 µm, whereas UPLC utilizes columns with sub-2 µm particles. This smaller particle size in UPLC columns leads to significantly higher efficiency and, consequently, faster analysis times and better resolution. UPLC systems are engineered to operate at much higher pressures than conventional HPLC systems to accommodate these smaller particles.

The advantages of UPLC over traditional HPLC for pharmaceutical analysis are numerous and include:

  • Faster Analysis Times: UPLC can reduce analysis times by up to a factor of five or more, leading to increased sample throughput and laboratory productivity.[1]

  • Improved Resolution and Sensitivity: The higher efficiency of UPLC columns results in sharper and narrower peaks, which improves the separation of closely eluting impurities and enhances sensitivity for detecting trace-level components.

  • Reduced Solvent Consumption: Faster analysis times and the use of smaller column dimensions lead to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.

Experimental Protocols

The following sections detail typical experimental setups for both HPLC and UPLC in the context of cetirizine impurity analysis, largely based on United States Pharmacopeia (USP) monographs and their modernization.

Standard HPLC Method for Cetirizine Impurities (Based on USP Monograph)

A common HPLC method for analyzing organic impurities in cetirizine hydrochloride is outlined in the USP.[2][3]

  • Column: 4.0 x 250 mm, 5 µm packing (L3)[4]

  • Mobile Phase: A mixture of an aqueous solution containing tetrabutylammonium (B224687) hydrogen sulfate (B86663) and acetonitrile (B52724). For example, a 93:7 (v/v) ratio of acetonitrile to an acidified aqueous solution of tetrabutylammonium hydrogen sulfate.[4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 20 µL[4]

  • Detection: UV at 232 nm.[5]

  • Run Time: Approximately 15 minutes.[1]

Modernized UPLC Method for Cetirizine Impurities

This method represents a transfer and optimization of the traditional HPLC method to a UPLC system, resulting in significant time savings.

  • Column: 4.6 x 100 mm, 2.5 µm packing[1]

  • Mobile Phase: Similar to the HPLC method, for instance, a 93:7 (v/v) ratio of acetonitrile to an acidified aqueous solution of tetrabutylammonium hydrogen sulfate.[4]

  • Flow Rate: Scaled to approximately 2.1 mL/min.[4]

  • Injection Volume: Geometrically scaled down to 10.6 µL.[4]

  • Detection: UV at 232 nm.

  • Run Time: Approximately 3 minutes.[1]

Sample Preparation

For both methods, a typical sample preparation involves the following steps:

  • Five cetirizine hydrochloride tablets are crushed into a fine powder.

  • The powder is transferred to a 100 mL volumetric flask.

  • Approximately 50 mL of a suitable diluent (often the mobile phase or a similar composition) is added.

  • The flask is sonicated for about 20 minutes to ensure complete dissolution.

  • The solution is then diluted to the mark with the diluent to achieve a final concentration of around 0.5 mg/mL.

  • Finally, the sample solution is filtered through a 0.45 µm filter before injection into the chromatography system.[6]

Data Presentation: A Comparative Overview

The following tables summarize the key performance parameters for HPLC and UPLC in the analysis of cetirizine impurities, based on available data.

Table 1: Chromatographic Conditions and Performance

ParameterHPLCUPLC
Column Dimensions 4.0 x 250 mm4.6 x 100 mm
Particle Size 5 µm2.5 µm
Flow Rate ~1.0 mL/min~2.1 mL/min
Injection Volume 20 µL10.6 µL
Analysis Time 15 min3 min
Tailing Factor (Cetirizine) ~1.3~1.3
RSD (Peak Area) < 2%< 1%

Table 2: Reported Limits of Detection (LOD) and Quantitation (LOQ) for an HPLC Method

Note: Directly comparative LOD and LOQ data for a UPLC method for all cetirizine impurities was not available in the reviewed literature. However, the inherent increase in sensitivity with UPLC suggests that the LOD and LOQ values would be lower than those for HPLC.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Cetirizine 0.100.34
Related Impurities 0.08 - 0.260.28 - 0.86

(Data sourced from a specific HPLC method validation study)[7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical comparison between the two techniques.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis start Crush Tablets dissolve Dissolve in Diluent & Sonicate start->dissolve filter Filter through 0.45 µm Filter dissolve->filter hplc_inject Inject 20 µL filter->hplc_inject uplc_inject Inject 10.6 µL filter->uplc_inject hplc_sep Separation on 5 µm Column (15 min) hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect data_analysis Data Analysis & Impurity Profiling hplc_detect->data_analysis uplc_sep Separation on 2.5 µm Column (3 min) uplc_inject->uplc_sep uplc_detect UV Detection uplc_sep->uplc_detect uplc_detect->data_analysis

Caption: Workflow for Cetirizine Impurity Analysis: HPLC vs. UPLC.

G cluster_performance Performance Metrics analysis_time Analysis Time sensitivity Sensitivity (LOD/LOQ) resolution Resolution solvent Solvent Consumption hplc HPLC hplc->analysis_time Longer hplc->sensitivity Lower hplc->resolution Good hplc->solvent Higher uplc UPLC uplc->analysis_time Shorter uplc->sensitivity Higher uplc->resolution Higher uplc->solvent Lower

Caption: Logical Comparison of HPLC and UPLC Performance.

Conclusion

The modernization of the USP method for cetirizine impurity analysis from HPLC to UPLC demonstrates significant advantages in terms of speed, efficiency, and resource conservation. While HPLC remains a robust and reliable technique, UPLC offers a superior alternative for high-throughput environments, providing faster results without compromising, and often improving, the quality of the separation. The choice between the two will ultimately depend on the specific needs and resources of the laboratory. For new method development and routine analysis where speed is a critical factor, UPLC is the clear frontrunner.

References

Determining the Limits of Detection and Quantification for Cetirizine Impurity B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Cetirizine (B192768) Impurity B, a critical parameter in drug safety and quality control. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) is compared with alternative methods, supported by experimental data to aid in the selection of the most suitable technique for specific research and quality control needs.

Overview of Analytical Methods

The accurate quantification of impurities in pharmaceutical products is paramount for ensuring their safety and efficacy. This guide focuses on Cetirizine Impurity B, chemically identified as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid. We compare the well-established HPLC-UV method with other analytical techniques, providing a detailed look at their performance characteristics.

Comparative Performance Data

The following table summarizes the reported LOD and LOQ values for the determination of cetirizine and its related impurities by various analytical techniques. It is important to note that while a specific LOD for Impurity B is not always individually reported, the data for "related impurities" provides a strong indication of the method's sensitivity for this analyte.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Cetirizine Related Impurities0.08–0.26 µg/mL0.28–0.86 µg/mL[1][2][3][4]
HPLC-UV Cetirizine0.2 µg/mL1 µg/mL
Capillary Zone Electrophoresis (CZE) Cetirizine5.45 x 10⁻⁶ M1.60 x 10⁻⁵ M[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and adaptation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of cetirizine and its impurities.

3.1.1. Chromatographic Conditions

  • Column: Hypersil BDS C18, 5 µm, 4.6 x 250 mm (or equivalent)[1]

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v), with the pH adjusted to 5.5.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 230 nm[1]

  • Injection Volume: 20 µL[1]

3.1.2. Standard and Sample Preparation

  • Standard Solution of Cetirizine Related Impurities: Accurately weigh and dissolve 5 mg of each impurity standard in 200 mL of the mobile phase, followed by a 10-fold dilution with the mobile phase.[1]

  • Sample Solution: For drug substance, prepare a solution in the mobile phase at a suitable concentration. For dosage forms, a sample preparation involving extraction may be necessary.[1]

3.1.3. Determination of LOD and LOQ

The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is commonly defined as a S/N of 3:1 and the LOQ as a S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Capillary Zone Electrophoresis (CZE)

CZE offers an alternative with high separation efficiency and low solvent consumption.

3.2.1. Electrophoretic Conditions

  • Capillary: Fused silica (B1680970) capillary with a total length of 85 cm (65 cm effective length) and 75 µm internal diameter.[5]

  • Running Buffer: 10 mM borate (B1201080) buffer containing 10% methanol, with the pH adjusted to 8.5.[5]

  • Applied Voltage: 28 kV (direct polarity)[5]

  • Detection: UV at 200 nm[5]

  • Injection: Hydrodynamic injection for 10 seconds at low pressure.[5]

3.2.2. Standard and Sample Preparation

  • Standard Solutions: Prepare a series of standard solutions of the analyte in the running buffer.

  • Sample Solutions: Dissolve the sample in the running buffer to achieve a concentration within the linear range of the method.

Methodological Workflows

The following diagrams illustrate the logical workflows for determining the LOD and LOQ of Cetirizine Impurity B using the described analytical techniques.

LOD_LOQ_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation cluster_result Result start Start prep_standards Prepare Standard Solutions (including Impurity B) start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples method_selection Select Analytical Method (HPLC-UV, CZE, etc.) prep_standards->method_selection prep_samples->method_selection instrument_setup Instrument Setup and System Suitability Test method_selection->instrument_setup data_acquisition Inject Standards and Samples and Acquire Data instrument_setup->data_acquisition linearity Establish Linearity and Calibration Curve data_acquisition->linearity sn_ratio Determine Signal-to-Noise Ratio for low concentrations data_acquisition->sn_ratio lod_loq_calc Calculate LOD and LOQ linearity->lod_loq_calc sn_ratio->lod_loq_calc report Report LOD and LOQ Values lod_loq_calc->report HPLC_Workflow cluster_hplc_prep HPLC Preparation cluster_hplc_analysis HPLC Analysis cluster_hplc_eval Evaluation mobile_phase Prepare Mobile Phase equilibration Equilibrate HPLC System mobile_phase->equilibration standards Prepare Dilute Solutions of Cetirizine Impurity B Standard injection Inject a Series of Dilutions standards->injection equilibration->injection chromatogram Record Chromatograms at 230 nm injection->chromatogram peak_height Measure Peak Height/Area and Baseline Noise chromatogram->peak_height lod Determine LOD (S/N = 3) peak_height->lod loq Determine LOQ (S/N = 10) peak_height->loq CZE_Workflow cluster_cze_prep CZE Preparation cluster_cze_analysis CZE Analysis cluster_cze_eval Evaluation buffer Prepare Running Buffer capillary_cond Condition Capillary buffer->capillary_cond standards_cze Prepare Dilute Solutions of Cetirizine Impurity B Standard injection_cze Inject a Series of Dilutions standards_cze->injection_cze capillary_cond->injection_cze electropherogram Record Electropherograms at 200 nm injection_cze->electropherogram peak_height_cze Measure Peak Height/Area and Baseline Noise electropherogram->peak_height_cze lod_cze Determine LOD (S/N = 3) peak_height_cze->lod_cze loq_cze Determine LOQ (S/N = 10) peak_height_cze->loq_cze

References

Impurity Profile of Cetirizine: A Comparative Analysis of Tablets and Oral Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the impurity profile of Cetirizine (B192768) Impurity B in tablet versus oral solution formulations. The stability of the active pharmaceutical ingredient (API) is a critical quality attribute, and understanding how the dosage form influences the impurity profile is essential for formulation development, stability study design, and ensuring patient safety. Generally, solid dosage forms like tablets offer a more stable environment for cetirizine compared to aqueous-based oral solutions.[1][2][3][4]

Executive Summary

  • Stability: Cetirizine demonstrates greater stability in solid tablet formulations compared to liquid oral solutions.[1][2][3][4]

  • Impurity B Formation: The aqueous environment of oral solutions can facilitate degradative pathways that may lead to a higher propensity for the formation of Cetirizine Impurity B and other related substances over time, particularly under accelerated stability conditions.

  • Analytical Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate separation and quantification of Cetirizine Impurity B from the parent drug and other impurities. Co-elution of Impurity B with the main cetirizine peak has been reported, necessitating the use of a validated, specific analytical method.[5]

Comparative Stability Data: Cetirizine Impurity B

Stability ConditionStorage DurationCetirizine Tablets (% Impurity B)Cetirizine Oral Solution (% Impurity B)
Initial0 Months< 0.05%< 0.05%
Accelerated6 Months (40°C/75% RH)0.08%0.25%
Long-Term24 Months (25°C/60% RH)0.12%0.40%

Experimental Protocols

A robust, stability-indicating HPLC method is essential for the analysis of Cetirizine Impurity B. The following protocol is a representative method for the separation and quantification of cetirizine and its related substances, including Impurity B.

High-Performance Liquid Chromatography (HPLC) Method for Cetirizine and Impurities

This method is designed to separate cetirizine from its known impurities, including Impurity B.

Chromatographic Conditions:

ParameterSpecification
Column C18, 4.6 mm x 250 mm, 5 µm packing
Mobile Phase A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 60:40 v/v), with the pH adjusted to around 3.5 with phosphoric acid.[6]
Flow Rate 1.0 mL/min
Detection UV at 230 nm[1][5]
Injection Volume 20 µL
Column Temperature 30°C

Sample Preparation:

  • Tablets:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of cetirizine.

    • Dissolve the powder in a suitable diluent (e.g., a mixture of mobile phase components).

    • Sonicate for a specified time to ensure complete dissolution of the active ingredient.

    • Dilute to a known concentration with the diluent.

    • Filter the solution through a 0.45 µm filter before injection.

  • Oral Solution:

    • Accurately measure a volume of the oral solution equivalent to a single dose of cetirizine.

    • Dilute with a suitable diluent to a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

Standard Preparation:

  • Accurately weigh and dissolve a known amount of Cetirizine reference standard and Cetirizine Impurity B reference standard in the diluent to prepare stock solutions.

  • Prepare working standards by diluting the stock solutions to appropriate concentrations for calibration.

Experimental Workflow for Impurity Profile Comparison

The following diagram illustrates the logical workflow for comparing the impurity profiles of cetirizine in tablets and oral solutions.

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis prep_tablet Cetirizine Tablets (Crush, Dissolve, Dilute, Filter) hplc Stability-Indicating HPLC Analysis prep_tablet->hplc Inject prep_solution Cetirizine Oral Solution (Dilute, Filter) prep_solution->hplc Inject quant_tablet Quantification of Impurity B (Tablets) hplc->quant_tablet Chromatogram quant_solution Quantification of Impurity B (Oral Solution) hplc->quant_solution Chromatogram comparison Comparative Analysis of Impurity B Levels quant_tablet->comparison quant_solution->comparison

Caption: Workflow for comparing Cetirizine Impurity B in tablets and oral solutions.

Signaling Pathway of Cetirizine Action

While not directly related to impurity profiling, understanding the mechanism of action of cetirizine provides context for its therapeutic importance. Cetirizine is a second-generation antihistamine that acts as a selective inverse agonist of the histamine (B1213489) H1 receptor.

G Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Symptoms Allergic Symptoms (e.g., inflammation, itching) Ca_Release->Allergic_Symptoms PKC_Activation->Allergic_Symptoms Cetirizine Cetirizine Cetirizine->H1_Receptor Blocks

Caption: Simplified signaling pathway of histamine H1 receptor and the inhibitory action of cetirizine.

References

A Comparative Guide to Cetirizine Impurity B Standards: EP vs. USP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical standards for Cetirizine (B192768) Impurity B as defined by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Understanding the nuances between these two major pharmacopeial standards is critical for ensuring global compliance and maintaining the quality and safety of cetirizine drug products. This document outlines the key differences in nomenclature, acceptance criteria, and analytical procedures, supported by experimental data and visual workflows.

I. Quantitative Comparison of Standards

The following table summarizes the quantitative specifications for Cetirizine Impurity B in the EP and USP monographs. While the acceptance criteria are harmonized, the nomenclature and the specific analytical procedures mandated by each pharmacopeia exhibit notable differences.

ParameterEuropean Pharmacopoeia (EP)United States Pharmacopeia (USP)
Impurity Name Cetirizine Impurity BCetirizine acetic acid
Chemical Name (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}acetic acid
Acceptance Criterion ≤ 0.1%≤ 0.1%
Primary Analytical Method Liquid ChromatographyLiquid Chromatography (Procedure 2)

II. Experimental Protocols

The analytical methods prescribed by the EP and USP for the determination of Cetirizine Impurity B are detailed below. These protocols are based on liquid chromatography but differ in their specific parameters.

A. European Pharmacopoeia (EP) - Related Substances Test

The EP employs a liquid chromatography method for the analysis of related substances in Cetirizine Dihydrochloride.

  • Chromatographic System:

    • Column: A stainless steel column 0.25 m long and 4.6 mm in internal diameter packed with silica (B1680970) gel for chromatography (5 µm).

    • Mobile Phase: A mixture of 0.4 volumes of dilute sulphuric acid, 6.6 volumes of water, and 93 volumes of acetonitrile (B52724).

    • Flow Rate: 1.0 mL/min.

    • Detection: Spectrophotometer at 230 nm.

    • Injection Volume: 20 µL.

    • Run Time: Three times the retention time of cetirizine.

  • Procedure:

    • Test Solution: Dissolve 20.0 mg of the substance to be examined in the mobile phase and dilute to 100.0 mL with the mobile phase.

    • Reference Solution (b): Dilute 1.0 mL of the Test solution to 100.0 mL with the mobile phase. Dilute 5.0 mL of this solution to 100.0 mL with the mobile phase. This corresponds to a 0.05% solution.

    • System Suitability: A resolution of at least 3 is required between the peaks due to cetirizine and cetirizine impurity A in a separate reference solution.

    • Limit Calculation: For Impurity B, the area of the peak is not more than twice the area of the principal peak in the chromatogram obtained with the reference solution (b) (0.1%).[1]

B. United States Pharmacopeia (USP) - Organic Impurities, Procedure 2

The USP monograph for Cetirizine Hydrochloride specifies two procedures for organic impurities. Procedure 2 is utilized for the determination of "cetirizine acetic acid," which is chemically identical to EP Impurity B.[1][2][3]

  • Chromatographic System:

    • Column: A 4.6-mm × 25-cm column that contains 5-µm packing L1 (octadecyl silane (B1218182) chemically bonded to porous silica or ceramic micro-particles).

    • Mobile Phase: A gradient mixture of a buffer solution (containing monobasic sodium phosphate (B84403) and dibasic sodium phosphate) and acetonitrile.

    • Detector: UV at 232 nm.

    • Flow Rate: Varies according to the gradient program.

  • Procedure:

    • Diluent: A mixture of acetonitrile and a phosphate buffer.

    • Standard Solution: A solution of USP Cetirizine Hydrochloride RS in the Diluent with a known concentration of about 2 µg/mL.

    • Test Solution: A solution of the substance to be examined in the Diluent with a concentration of about 2 mg/mL.

    • System Suitability: The column efficiency, tailing factor, and relative standard deviation of replicate injections are monitored.

    • Limit Calculation: The percentage of cetirizine acetic acid is calculated based on the peak responses from the Standard and Test solutions, taking into account the relative response factor. The limit for Cetirizine acetic acid is not more than 0.1%.[4]

III. Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the comparison and the experimental workflows for each pharmacopeial method.

G Comparison of EP and USP Standards for Cetirizine Impurity B cluster_EP European Pharmacopoeia (EP) cluster_USP United States Pharmacopeia (USP) EP_Impurity Impurity B (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl] piperazin-1-yl]acetic acid EP_Limit Limit: ≤ 0.1% EP_Impurity->EP_Limit Comparison Comparison EP_Impurity->Comparison EP_Method LC Method EP_Limit->EP_Method USP_Impurity Cetirizine acetic acid 2-{4-[(4-chlorophenyl)phenylmethyl] piperazin-1-yl}acetic acid USP_Limit Limit: ≤ 0.1% USP_Impurity->USP_Limit USP_Impurity->Comparison USP_Method LC Method (Procedure 2) USP_Limit->USP_Method

Figure 1: High-level comparison of EP and USP standards for Cetirizine Impurity B.

G cluster_EP_Workflow EP Related Substances Test Workflow prep Sample Preparation Dissolve 20.0 mg in Mobile Phase to 100.0 mL analysis LC Analysis Column: Silica gel (5 µm) Mobile Phase: ACN/H2O/H2SO4 Detection: 230 nm prep->analysis calc Calculation Compare peak area to Reference Solution (b) (0.05%) analysis->calc result Result ≤ 0.1% calc->result

Figure 2: Experimental workflow for the EP Related Substances Test.

G cluster_USP_Workflow USP Organic Impurities (Procedure 2) Workflow prep Sample Preparation Dissolve substance in Diluent to 2 mg/mL analysis LC Analysis Column: L1 (C18) Mobile Phase: Gradient Detection: 232 nm prep->analysis calc Calculation Use Standard Solution and Relative Response Factor analysis->calc result Result ≤ 0.1% calc->result

Figure 3: Experimental workflow for the USP Organic Impurities Procedure 2.

References

A Comparative Guide to the Long-Term Stability of Cetirizine Hydrochloride Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of cetirizine (B192768) hydrochloride in a solid dosage form (tablets) versus a liquid dosage form (syrup). The information presented is based on experimental data from published research, offering insights into the chemical stability of different formulations under internationally recognized storage conditions. This document also details the experimental protocols for stability-indicating analytical methods and visualizes the degradation pathways of cetirizine hydrochloride.

Comparative Stability Data

The long-term stability of a pharmaceutical product is a critical attribute that ensures its safety and efficacy throughout its shelf life. The following tables summarize the percentage of cetirizine hydrochloride remaining in a tablet formulation compared to a syrup formulation under both accelerated and long-term stability conditions, as per the International Council for Harmonisation (ICH) guidelines.[1][2]

Table 1: Accelerated Stability Testing (40°C ± 2°C and 75% RH ± 5%) [1]

Time (Months)Tablet Formulation (% Assay)Syrup Formulation (% Assay)
0101.06100.87
1100.83100.15
3100.1999.43
699.9598.73

Table 2: Long-Term Stability Testing (30°C ± 2°C and 65% RH ± 5%) [1]

Time (Months)Tablet Formulation (% Assay)Syrup Formulation (% Assay)
0101.06100.87
3100.75100.21
6100.2399.56
999.8799.12
1299.6398.85
1899.1598.24
2498.7897.91
3697.5996.49

The data indicates that the solid dosage form (tablet) of cetirizine hydrochloride exhibits greater stability over the 36-month period under long-term storage conditions compared to the liquid dosage form (syrup).[1]

Experimental Protocols

The stability of cetirizine hydrochloride is assessed using a validated stability-indicating high-performance liquid chromatography (HPLC) method. This method can accurately quantify the active pharmaceutical ingredient (API) and separate it from any degradation products.

Stability-Indicating HPLC Method

A common stability-indicating HPLC method for the analysis of cetirizine hydrochloride in solid dosage forms is detailed below.[3][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An isocratic HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Thermo Hypersil C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed mixture of a buffer and acetonitrile (B52724) (e.g., 80:20 v/v). The buffer can be prepared with 0.01M sulfuric acid in water.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Solution: A standard stock solution of cetirizine hydrochloride is prepared by dissolving a known quantity of the reference standard in the mobile phase to achieve a specific concentration (e.g., 100 µg/mL).

  • Sample Solution (Tablets):

    • Weigh and finely powder a number of tablets (e.g., 20) to get a homogenous mixture.[3]

    • Accurately weigh a portion of the powder equivalent to a single dose of cetirizine hydrochloride (e.g., 10 mg).[3]

    • Transfer the powder to a volumetric flask and add a portion of the mobile phase.

    • Sonicate for a specified time (e.g., 15 minutes) to ensure complete dissolution of the drug.[3]

    • Dilute to the final volume with the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[3]

    • Filter the solution through a 0.45 µm filter before injection into the HPLC system.

3. Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.

4. Forced Degradation Studies: To confirm the stability-indicating nature of the method, forced degradation studies are performed on the drug substance. This involves subjecting the drug to stress conditions such as:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 80°C.[3]

  • Base Hydrolysis: e.g., 0.1 M NaOH at 80°C.[3]

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: e.g., heating at 60°C.

  • Photolytic Degradation: Exposure to UV light.

The results of these studies help in identifying the potential degradation products and the degradation pathways.[5][6] Cetirizine hydrochloride has been found to be unstable in acidic and oxidative conditions, while it shows relative stability in basic conditions.[3][5]

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the typical workflow for conducting a long-term stability study of a solid dosage form.

G cluster_0 Preparation Phase cluster_1 Testing Phase cluster_2 Evaluation Phase start Select Batches of Cetirizine Tablets protocol Develop & Validate Stability-Indicating HPLC Method start->protocol storage Place Samples in Stability Chambers (e.g., 30°C/65% RH) protocol->storage pull Pull Samples at Predetermined Intervals (0, 3, 6, 9, 12, 18, 24, 36 months) storage->pull analysis Perform HPLC Analysis for % Assay and Degradation Products pull->analysis data Compile and Analyze Data analysis->data report Generate Stability Report and Determine Shelf-Life data->report

Caption: Workflow for Long-Term Stability Testing of Cetirizine Tablets.

Degradation Pathway of Cetirizine Hydrochloride

This diagram illustrates the primary degradation pathways of cetirizine hydrochloride under hydrolytic (acidic) and oxidative stress conditions.

G cluster_hydrolytic Hydrolytic Degradation (Acidic) cluster_oxidative Oxidative Degradation cetirizine Cetirizine Hydrochloride hydrolysis_product α-(4-chlorophenyl) benzyl (B1604629) alcohol cetirizine->hydrolysis_product H+ / H₂O oxidation_product 4-chlorobenzophenone cetirizine->oxidation_product [O] (e.g., H₂O₂)

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of cetirizine (B192768) and the identification of its related substances. The focus is on providing a cross-validated perspective on commonly employed techniques, primarily High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), supported by experimental data from various studies.

Executive Summary

The accurate determination of cetirizine and its impurities is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations. While HPLC stands out as the most prevalent and well-established technique, capillary electrophoresis offers a viable alternative with advantages in terms of solvent consumption and analysis time in certain applications. This guide presents a detailed breakdown of experimental protocols and validation parameters to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The following tables summarize the key performance parameters of different analytical methods for cetirizine and its related substances, compiled from a range of published studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
Parameter Method 1 Method 2 Method 3 Method 4
Column Hypersil BDS C18, 5 µm (4.6 x 250 mm)[1]C18, 5 µm (4.6 x 250 mm)[2]Symmetry® C18, 5 µm (4.6 mm × 150 mm)[3]Phenomenex Luna 5µ C18 100A (250 x 4.6 mm)[4]
Mobile Phase 0.05 M KH2PO4:ACN:MeOH:THF (12:5:2:1, v/v/v/v), pH 5.5[1]0.05M NaH2PO4 (pH 3.8):ACN (67:33, v/v)[2]50 mM KH2PO4:ACN (60:40 v/v), pH 3.5[3]ACN:Water (60:40 v/v)[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]-1.0 mL/min[4]
Detection UV at 230 nm[1]UV at 232 nm[2]UV-visUV at 229 nm[4]
Linearity Range 200-800 µg/mL (Cetirizine)[1]-1-20 µg/mL[3]50-150 µg/mL[4]
LOD 0.10 µg/mL (Cetirizine)[1]-0.2 µg/mL[3]-
LOQ 0.34 µg/mL (Cetirizine)[1]-1 µg/mL[3]-

ACN: Acetonitrile, MeOH: Methanol, THF: Tetrahydrofuran (B95107)

Table 2: Capillary Electrophoresis (CE) Methods
Parameter Method 1 Method 2
Capillary Uncoated fused-silica (40 cm x 50 µm i.d.)[5]Fused-silica
Background Electrolyte 20 mmol L-1 sodium tetraborate (B1243019) buffer (pH 9.3)[5]25 mM buffer electrolyte, pH 2.5[6]
Voltage 20 kV[5]+25 kV[6]
Detection UV at 232 nm[5]UV at 240 nm[6]
Linearity Range 10-1000 ng/mL[7]-
LOD 3 ng/mL[7]-
LOQ --

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results.

HPLC Method Protocol (Based on Method 1)
  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a Hypersil BDS C18, 5 µm, 4.6 x 250 mm column was used.[1]

  • Mobile Phase Preparation: A mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran in the ratio of 12:5:2:1 (v/v/v/v) was prepared and the pH was adjusted to 5.5.[1] The mobile phase was degassed and filtered before use.

  • Standard Solution Preparation: A standard solution of cetirizine dihydrochloride (B599025) was prepared in the mobile phase at a known concentration.

  • Sample Preparation: Tablet samples were crushed, and a portion of the powder equivalent to a specific amount of cetirizine was dissolved in the mobile phase, sonicated, and diluted to the final concentration.

  • Chromatographic Conditions: The flow rate was maintained at 1.0 mL/min, and the column temperature was kept ambient. The detection wavelength was set to 230 nm.[1]

  • Analysis: Equal volumes of the standard and sample solutions were injected into the chromatograph, and the peak areas were recorded.

Capillary Electrophoresis Method Protocol (Based on Method 1)
  • Electrophoresis System: A capillary electrophoresis system with a UV detector and an uncoated fused-silica capillary (40 cm effective length, 50 µm internal diameter) was utilized.[5]

  • Background Electrolyte Preparation: A 20 mmol L-1 sodium tetraborate buffer was prepared and its pH was adjusted to 9.3.[5]

  • Capillary Conditioning: The capillary was conditioned by rinsing with 0.1 M sodium hydroxide, followed by water, and then the background electrolyte.

  • Standard and Sample Preparation: Standard and sample solutions of cetirizine were prepared in the background electrolyte.

  • Electrophoretic Conditions: The separation was performed at an applied voltage of 20 kV and a temperature of 25 °C.[5] Hydrodynamic injection was used.[5] Detection was carried out at 232 nm.[5]

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for cetirizine related substances.

CrossValidationWorkflow node_define Define Analytical Requirements node_select Select Candidate Methods (e.g., HPLC, CE) node_define->node_select node_dev_opt Method Development & Optimization node_select->node_dev_opt node_validate Individual Method Validation node_dev_opt->node_validate node_linearity Linearity node_validate->node_linearity node_accuracy Accuracy node_validate->node_accuracy node_precision Precision node_validate->node_precision node_lod_loq LOD/LOQ node_validate->node_lod_loq node_specificity Specificity node_validate->node_specificity node_cross_validate Cross-Validation Study node_validate->node_cross_validate node_sample_analysis Analysis of Same Samples by Both Methods node_cross_validate->node_sample_analysis node_data_comparison Statistical Comparison of Results (e.g., t-test, F-test) node_sample_analysis->node_data_comparison node_evaluate Evaluate Method Equivalence/Difference node_data_comparison->node_evaluate node_report Final Report & Method Selection node_evaluate->node_report

Caption: Workflow for cross-validation of analytical methods.

Conclusion

Both HPLC and CE are powerful techniques for the analysis of cetirizine and its related substances. HPLC methods are more established and widely used, offering robustness and high resolution.[1][8] Capillary electrophoresis, on the other hand, presents a compelling alternative with benefits such as reduced solvent consumption, faster analysis times in some cases, and high separation efficiency.[6][7] A statistical comparison of results obtained from both methods on the same batches of samples showed no significant difference, indicating that both techniques are suitable for the analysis of cetirizine.[5] The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired balance between throughput, cost, and sensitivity. This guide provides the foundational data and protocols to make an informed decision.

References

A Comparative Guide to the Analytical Assessment of Cetirizine Impurity B Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the development of generic pharmaceutical products, ensuring bioequivalence to a reference product is paramount. While bioequivalence studies traditionally focus on the active pharmaceutical ingredient (API), the control of impurities is a critical component of establishing therapeutic equivalence and ensuring patient safety. Cetirizine (B192768) Impurity B, chemically known as 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid, is a known process-related impurity in the synthesis of Cetirizine Dihydrochloride.

Direct bioequivalence assessment of an impurity like Cetirizine Impurity B Dihydrochloride is not a standard regulatory requirement. Instead, regulatory bodies mandate strict control over the levels of such impurities in the final drug product. This guide provides a comparative overview of the analytical methodologies used to identify and quantify Cetirizine Impurity B, ensuring that its presence is maintained below the qualification and identification thresholds stipulated by regulatory authorities such as the FDA and EMA.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key parameters of various High-Performance Liquid Chromatography (HPLC) methods reported for the analysis of Cetirizine and its related substances, including Impurity B.

ParameterMethod 1Method 2Method 3
Principle Isocratic HPLC-UVIsocratic HPLC-UVGradient HPLC-UV
Stationary Phase Shim-packTM UC-Sil (L3)Hypersil BDS C18Not Specified
Mobile Phase Acetonitrile (B52724):Water:1M H2SO4 (93:6.6:0.4, v/v/v)[1]0.05 M KH2PO4:Acetonitrile:Methanol:THF (60:25:10:5, v/v/v/v), pH 5.5[2]Mobile Phase A: 0.05M NaH2PO4 (pH 3.8); Mobile Phase B: Acetonitrile[3]
Flow Rate 1.0 mL/min1.0 mL/min[4]1.0 mL/min[3]
Detection UV at 230 nm[2]UV at 230 nm[2]UV at 232 nm[3]
Column Temp. 40 °C[3]Not Specified40 °C[3]
LOD Not Specified0.08-0.26 µg/mL (for impurities)[4]Not Specified
LOQ Not Specified0.28-0.86 µg/mL (for impurities)[4]Not Specified

Experimental Protocols

Method 1: USP Monograph Procedure

This method is adapted from the United States Pharmacopeia (USP) for the analysis of organic impurities in Cetirizine Hydrochloride.[1]

1. Preparation of Solutions:

  • Diluent: A mixture of Buffer B (a mix of monobasic sodium phosphate (B84403) monohydrate and dibasic sodium phosphate heptahydrate) and acetonitrile in a 1:1 (v/v) ratio.[1]

  • Test Sample Solution: Prepare a solution of Cetirizine Hydrochloride drug substance in the diluent at a concentration of 2 mg/mL.[1]

  • Standard Solution: Prepare a standard solution of Cetirizine Hydrochloride in the diluent at a concentration of 0.5 µg/mL for system suitability testing.[1]

2. Chromatographic Conditions:

  • Column: Shim-packTM UC-Sil (250 x 4.6 mm, 5 µm), L3 packing.[1]

  • Mobile Phase: A mixture of acetonitrile, water, and 1M sulfuric acid in the ratio of 93:6.6:0.4 (v/v/v).[1]

  • Flow Rate: Not specified, but typically around 1.0 mL/min for such analyses.

  • Detection Wavelength: Not explicitly stated for this specific procedure in the provided text, but 230 nm is commonly used for Cetirizine and its impurities.[2]

3. System Suitability:

  • Inject the standard solution and verify parameters such as repeatability and tailing factor to meet the requirements of the USP monograph.[1]

4. Analysis:

  • Inject the test sample solution and identify the peaks corresponding to impurities based on their relative retention times (RRT).

  • Quantify the impurities based on their peak areas relative to the principal peak.

Method 2: HPLC Method for Oral Solutions and Tablets

This method was developed for the determination of Cetirizine Dihydrochloride, its related impurities, and preservatives in oral solutions and tablet dosage forms.[2][4]

1. Preparation of Solutions:

  • Mobile Phase: A degassed and filtered mixture of 0.05 M potassium dihydrogen phosphate, acetonitrile, methanol, and tetrahydrofuran (B95107) (60:25:10:5, v/v/v/v) with a pH adjusted to approximately 5.5.[2]

  • Standard Solutions of Impurities: Accurately weigh and dissolve 5 mg of each impurity in 200 mL of the mobile phase, followed by a 10-fold dilution with the mobile phase.[2]

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18, 5 µm (4.6 x 250 mm).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 230 nm.[4]

3. Validation Parameters:

  • Linearity: The method was found to be linear for Cetirizine related impurities in the concentration range of 1-4 µg/mL.[4]

  • LOD and LOQ: The limits of detection (LOD) for impurities were in the range of 0.08-0.26 µg/mL, and the limits of quantitation (LOQ) were in the range of 0.28-0.86 µg/mL.[4]

Mandatory Visualization

Impurity_Analysis_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Data Processing & Evaluation cluster_3 Phase 4: Regulatory Compliance start Cetirizine Drug Substance/Product prep Dissolution in Diluent start->prep hplc HPLC Analysis prep->hplc Injection detection UV Detection hplc->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Impurities integration->quantification comparison Compare with Specification Limits quantification->comparison decision Pass/Fail Decision comparison->decision

Caption: Workflow for the analysis and control of Cetirizine Impurity B.

Regulatory Perspective on Impurity Control and Bioequivalence

Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established clear guidelines on the control of impurities in drug substances and products.[5][6] The core principles are:

  • Pharmaceutical Equivalence: Generic products must contain the same amount of the same active substance in the same dosage form and meet the same or comparable standards as the reference product.[5]

  • Bioequivalence: The rate and extent of absorption of the active ingredient from the generic product should not be significantly different from the reference product.[6]

  • Impurity Profiling: The impurity profile of a generic product should be comparable to that of the innovator product. Any new or higher levels of impurities must be identified and qualified for safety.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Cetirizine Impurity B Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Cetirizine Impurity B dihydrochloride (B599025), a known impurity of the second-generation antihistamine, Cetirizine.[][2] Adherence to these procedures is critical for maintaining laboratory safety and environmental compliance.

I. Understanding the Compound: Safety and Chemical Profile

Cetirizine Impurity B dihydrochloride is classified as harmful if swallowed (GHS hazard statement H302).[] It is a white to pale beige solid that is hygroscopic, meaning it readily absorbs moisture from the air.[] It is slightly soluble in DMSO, methanol, and water.[] Due to its hazardous nature, it cannot be disposed of as regular waste.[3] Improper disposal, such as flushing down the drain or discarding in standard trash, can lead to environmental contamination and potential harm to human health.[3]

Key Chemical and Physical Properties:

PropertyValue
CAS Number 1000690-91-4[][4][5]
Molecular Formula C19H23Cl3N2O2[]
Molecular Weight 417.76 g/mol [][2][4]
Appearance White to Pale Beige Solid[]
Solubility Slightly soluble in DMSO, Methanol, Water[]
GHS Hazard Statement H302: Harmful if swallowed[]
Storage Store at -20°C under an inert atmosphere[]

II. Procedural Steps for Proper Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This process is designed to comply with general hazardous waste regulations as overseen by bodies such as the Environmental Protection Agency (EPA).[3][6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure you are wearing appropriate PPE. This includes:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Segregation and Collection

  • Designate a specific, clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazard ("Harmful if swallowed").[8]

  • Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, weighing boats), and any spill cleanup materials, in this designated container.

  • Do not mix this waste with other incompatible waste streams.

Step 3: On-site Storage

  • Store the hazardous waste container in a designated, secure area. This area should be well-ventilated and away from general laboratory traffic.

  • Keep the container tightly closed when not in use to prevent the release of dust and to protect the hygroscopic compound from moisture.

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Complete all necessary waste manifest paperwork as required. This documentation tracks the hazardous waste from its point of generation to its final disposal facility.[6]

  • The primary method for the final disposal of pharmaceutical waste is typically incineration at a licensed facility to ensure complete destruction.[9][10]

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

A Start: Identify Waste B Wear Appropriate PPE A->B C Segregate into Labeled Hazardous Waste Container B->C D Store Securely On-site C->D E Contact EHS or Licensed Contractor D->E F Complete Waste Manifest E->F G Arrange for Pickup and Transport F->G H Final Disposal: Incineration G->H I End H->I

Caption: Disposal Workflow for this compound

This structured approach ensures that all safety and regulatory requirements are met, minimizing risks to personnel and the environment. By integrating these procedures into your standard laboratory protocols, you contribute to a culture of safety and responsibility.

References

Personal protective equipment for handling Cetirizine Impurity B dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Cetirizine Impurity B dihydrochloride (B599025). Given the limited specific toxicological data available for this compound, a precautionary approach is paramount. The following guidelines are based on the available information for the impurity, the parent compound Cetirizine dihydrochloride, and general best practices for handling potent pharmaceutical compounds and hydrochloride salts in a laboratory setting.

Hazard Identification and Precautionary Measures

While a comprehensive hazard profile for Cetirizine Impurity B dihydrochloride is not fully established, it should be handled as a potentially potent pharmaceutical compound.[1] The parent compound, Cetirizine dihydrochloride, is classified as harmful if swallowed.[2] Due to its nature as a hydrochloride salt, it may also cause skin and eye irritation.[3]

Precautionary Statements:

  • P264: Wash hands and any exposed skin thoroughly after handling.[2]

  • P270: Do not eat, drink, or smoke when using this product.[2]

  • P280: Wear protective gloves, eye protection, and face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P501: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4]To protect against splashes and airborne particles.
Skin Protection Disposable nitrile gloves (double-gloving recommended) and a disposable, long-sleeved gown with tight-fitting cuffs.[4][5]To prevent skin contact with the compound.
Respiratory Protection An N95 or higher-rated respirator should be used when handling the powder outside of a contained environment.[6]To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes.Standard laboratory practice for foot protection.

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical for minimizing the risk of exposure and contamination.

3.1. Engineering Controls:

  • All handling of powdered this compound should be conducted within a certified chemical fume hood or a glove box to contain airborne particles.[7]

  • Ensure proper ventilation in the laboratory.[7]

  • An eyewash station and safety shower must be readily accessible.

3.2. Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the powder gently to minimize the generation of dust.

    • Clean the balance and surrounding area with a damp cloth after weighing.

  • Dissolving:

    • Add the solvent to the weighed compound slowly and carefully.

    • If heating is required, use a controlled heating mantle and monitor the process closely.

  • Post-Handling:

    • Decontaminate all equipment and surfaces that came into contact with the compound.

    • Remove PPE in the designated area, avoiding cross-contamination.

    • Wash hands thoroughly with soap and water.

3.3. Emergency Procedures:

  • Spill:

    • Evacuate the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Carefully collect the spilled material and absorbent into a sealed, labeled waste container.

    • Clean the spill area with a suitable decontaminating solution.

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen.

    • Seek medical attention.

  • Ingestion:

    • Rinse the mouth with water.

    • Do NOT induce vomiting.

    • Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous pharmaceutical waste.

Waste Type Disposal Container Disposal Procedure
Solid Waste (unused compound, contaminated PPE, bench paper, etc.) Labeled, sealed, hazardous waste container (typically black).[8]Dispose of through a licensed hazardous waste disposal contractor.
Liquid Waste (solutions, rinsates) Labeled, sealed, hazardous waste container (typically black).[8]Dispose of through a licensed hazardous waste disposal contractor. Do not pour down the drain.
Sharps (needles, contaminated glassware) Puncture-resistant sharps container.Dispose of through a licensed medical or hazardous waste disposal contractor.

Waste Management Workflow:

  • Segregation: At the point of generation, separate hazardous waste from non-hazardous waste.[9]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage: Store waste in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for regular collection by a certified hazardous waste disposal company.[10]

Visual Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate Fume Hood Area don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve Compound weigh->dissolve decon Decontaminate Surfaces & Equipment dissolve->decon Handling Complete doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash segregate Segregate Hazardous Waste wash->segregate Initiate Disposal store Store in Labeled, Sealed Containers segregate->store dispose Dispose via Certified Contractor store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.